molecular formula C16H30N2O6 B019650 (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid CAS No. 2483-46-7

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Cat. No.: B019650
CAS No.: 2483-46-7
M. Wt: 346.42 g/mol
InChI Key: FBVSXKMMQOZUNU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N6-Bis{[(2-methyl-2-propanyl)oxy]carbonyl}lysine is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.

Properties

IUPAC Name

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSXKMMQOZUNU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428554
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-46-7
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as Nα,Nε-Bis(Boc)-L-lysine and commonly abbreviated as Boc-Lys(Boc)-OH, is a pivotal lysine derivative used extensively in organic synthesis and the life sciences. With both its α- and ε-amino groups protected by the acid-labile tert-butoxycarbonyl (Boc) group, this molecule serves as a fundamental building block in classical solution-phase and solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications. We delve into detailed protocols, the rationale behind methodological choices, and its strategic importance in the development of peptide-based therapeutics, bioconjugates, and advanced biomolecules.

Introduction and Foundational Concepts

Lysine is a trifunctional amino acid, possessing a carboxylic acid, an α-amino group, and a side-chain ε-amino group. In peptide synthesis, the reactivity of both amino groups necessitates a protection strategy to ensure controlled, regioselective peptide bond formation at the α-amino position. This compound addresses this by masking both nucleophilic centers with the Boc protecting group.

The Boc group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenolysis, while being readily removable under mild acidic conditions.[][2] The use of Boc-Lys(Boc)-OH is particularly characteristic of the Boc/Bzl (Boc/benzyl) strategy in SPPS, where the temporary Nα-Boc group is removed iteratively with acids like trifluoroacetic acid (TFA), and side-chain protecting groups (often benzyl-based) are cleaved in a final, strong acid step.

Physicochemical Properties and Characterization

The identity and purity of Boc-Lys(Boc)-OH are paramount for its successful application. Below are its core properties and the analytical methods used for its validation.

Chemical Structure

The molecule consists of a hexanoic acid backbone with the (S)-stereochemistry at the α-carbon (C2). Both the amino group at C2 and the amino group at the distal C6 position are protected as tert-butyl carbamates.

chemical_structure cluster_lysine cluster_boc1 cluster_boc2 C6 N_epsilon N C6->N_epsilon C5 C5->C6 C4 C4->C5 C3 C3->C4 C2 C C2->C3 C1 C C2->C1 H_alpha H C2->H_alpha N_alpha N C2->N_alpha O1 O C1->O1 OH1 OH C1->OH1 C_boc1_carbonyl C N_alpha->C_boc1_carbonyl H C_boc2_carbonyl C N_epsilon->C_boc2_carbonyl H_epsilon H O_boc1_carbonyl O C_boc1_carbonyl->O_boc1_carbonyl O_boc1_ether O C_boc1_carbonyl->O_boc1_ether C_boc1_tert C O_boc1_ether->C_boc1_tert CH3_1a CH₃ C_boc1_tert->CH3_1a CH3_1b CH₃ C_boc1_tert->CH3_1b CH3_1c CH₃ C_boc1_tert->CH3_1c O_boc2_carbonyl O C_boc2_carbonyl->O_boc2_carbonyl O_boc2_ether O C_boc2_carbonyl->O_boc2_ether C_boc2_tert C O_boc2_ether->C_boc2_tert CH3_2a CH₃ C_boc2_tert->CH3_2a CH3_2b CH₃ C_boc2_tert->CH3_2b CH3_2c CH₃ C_boc2_tert->CH3_2c

Caption: Chemical Structure of Boc-Lys(Boc)-OH.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 2483-46-7[3]
Molecular Formula C₁₆H₃₀N₂O₆[3][4][5]
Molecular Weight 346.42 g/mol [3][4]
Appearance White to off-white solid[4]
Monoisotopic Mass 346.2104 Da[5]
Predicted XLogP3 2.3[6]
SMILES O=C(O)--INVALID-LINK--NC(OC(C)(C)C)=O[3]
Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key identifier. Expected signals include: a complex multiplet for the α-proton (~4.0-4.3 ppm), multiplets for the lysine side-chain methylene protons (~1.3-1.9 ppm and ~3.1 ppm), and two large singlets for the 18 protons of the two identical tert-butyl groups (~1.45 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum should show signals for the carboxyl carbon (~175 ppm), the carbonyl carbons of the Boc groups (~156 ppm), the quaternary and methyl carbons of the Boc groups (~80 and ~28 ppm, respectively), and the six carbons of the lysine backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used. Expected adducts in positive mode would be [M+H]⁺ at m/z 347.2 and [M+Na]⁺ at m/z 369.2.[5]

  • Purity (HPLC): Purity is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), which should show a single major peak.

Synthesis and Purification

The most common and economically viable synthesis starts from L-lysine. The core challenge is the selective protection of the two amino groups. While various methods exist, a robust approach involves the use of di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride"), a mild and efficient Boc-donating reagent.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Boc-Lys(Boc)-OH.

Field-Proven Experimental Protocol

This protocol is based on established principles for N-Boc protection of amino acids.[2][7]

  • Dissolution & Basification:

    • Dissolve L-lysine hydrochloride (1 equiv.) in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (TEA, ~3.5 equiv.) or sodium hydroxide, portion-wise to neutralize the hydrochloride and create basic conditions necessary for the reaction. Causality: The amino groups must be in their free base form (deprotonated) to act as effective nucleophiles against the Boc anhydride.

  • Boc Protection:

    • To the cooled, basic solution of lysine, add a solution of di-tert-butyl dicarbonate (Boc₂O, ~2.2-2.5 equiv.) dissolved in the same organic solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Causality: Boc₂O is the electrophile. The amine attacks one of the carbonyl carbons, leading to the formation of the carbamate and the release of tert-butanol and CO₂.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent like ether or hexane to remove unreacted Boc₂O and byproducts.

    • Cool the aqueous layer again to 0 °C and carefully acidify it to a pH of ~2-3 using a dilute acid such as 5% citric acid or cold 1N HCl. The product should precipitate as a white solid or oil. Causality: Acidification protonates the carboxylate group, rendering the molecule neutral and significantly less soluble in water, thus enabling its extraction or precipitation.

    • Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification and Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield Boc-Lys(Boc)-OH as a white solid.

Core Applications in Synthesis

Boc-Lys(Boc)-OH is a key reagent in the synthesis of peptides and related molecules.[8] Its primary utility is in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Role in Boc-SPPS

In Boc-SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. Boc-Lys(Boc)-OH is used to introduce a lysine residue into the growing peptide.

Key Principles:

  • Nα-Protection: The α-amino Boc group prevents the amino acid from polymerizing with itself and ensures it is added as a single unit.

  • Side-Chain Protection: The ε-amino Boc group protects the lysine side-chain from participating in unwanted reactions during peptide coupling steps.

  • Deprotection/Coupling Cycle: The synthesis proceeds via a cycle of Nα-Boc deprotection followed by coupling of the next Boc-protected amino acid.

Boc-SPPS Workflow Diagram

Caption: General cycle for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporation in Boc-SPPS
  • Resin Preparation: Start with a peptide-resin that has a free N-terminal amino group.

  • Deprotection: Treat the preceding amino acid on the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for ~20-30 minutes to remove its Nα-Boc group.[9] This exposes the free α-amino group for the next coupling step.

  • Neutralization: Wash the resin with DCM and then neutralize the resulting ammonium trifluoroacetate salt with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM. Causality: The coupling reaction requires a free amine nucleophile; neutralization deprotonates the ammonium salt formed during the acid deprotection step.

  • Coupling: In a separate vessel, pre-activate Boc-Lys(Boc)-OH (3-4 equiv.) with coupling reagents (e.g., HBTU/HOBt or DCC/HOBt) in a solvent like N,N-dimethylformamide (DMF) or DCM in the presence of DIEA. Add this activated solution to the resin. Allow the reaction to proceed for 1-2 hours.

  • Wash: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle can now be repeated to add the next amino acid.

Applications in Drug Development

The ability to precisely incorporate lysine into peptide sequences makes Boc-Lys(Boc)-OH a valuable asset in medicinal chemistry and drug development.[8]

  • Peptide-Based Therapeutics: It is a fundamental building block for synthesizing peptide drugs where lysine residues are critical for structure, function, or solubility.[8]

  • Non-Viral Gene Vectors: As a polypeptide derivative, it can be used to synthesize multifunctional amphiphilic peptide dendrimers. These complex, branched structures are explored as non-viral vectors for gene delivery in cancer research and other fields.[10]

  • Bioconjugation: While Fmoc-Lys(Boc)-OH is more common for orthogonal strategies, Boc-Lys(Boc)-OH can be used in solution-phase synthesis to build peptide fragments that are later used in bioconjugation processes, linking them to other molecules like drugs, imaging agents, or polymers.[8]

Handling, Storage, and Safety

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term stability, storage at -20°C is recommended.[3]

  • Safety: While not acutely toxic, the compound is an organic acid and can cause irritation. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is more than just a protected amino acid; it is an enabling tool for the precise chemical construction of complex peptides and macromolecules. Its properties are well-defined, its synthesis is robust, and its role in the classic Boc-SPPS workflow is indispensable. For researchers in peptide chemistry, drug discovery, and biomaterials science, a thorough understanding of Boc-Lys(Boc)-OH—from its synthesis and characterization to its strategic application—is essential for innovation and success.

References

Introduction: The Cornerstone of Controlled Lysine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine [Boc-Lys(Boc)-OH]

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Boc-Lys(Boc)-OH, is a pivotal amino acid derivative in the field of chemical biology and drug development. Its structure features the L-lysine backbone with both the alpha (α) and epsilon (ε) amino groups orthogonally protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is fundamental to its primary application in Boc-based Solid-Phase Peptide Synthesis (SPPS), where precise control over reactive sites is paramount to achieving the desired peptide sequence with high fidelity.[][2]

As a Senior Application Scientist, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the physical properties, technical specifications, and practical handling of Boc-Lys(Boc)-OH. We will delve into the causality behind its properties, providing not just data, but field-proven insights into its application and quality control.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for its correct application and the interpretation of analytical data.

IdentifierValueSource(s)
Chemical Name (2S)-2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic acid[3]
Synonyms N-alpha,N-epsilon-diBoc-L-lysine, Boc-Lys(Boc)-OH[4]
CAS Number 2483-46-7[3][4][5]
Molecular Formula C₁₆H₃₀N₂O₆[4][6]
Molecular Weight 346.42 g/mol [3][6]

The strategic placement of two bulky, non-polar Boc groups significantly influences the molecule's physical behavior, particularly its solubility and solid-state form.

Boc-Lys(Boc)-OH_Structure C_alpha C_carboxyl C C_alpha->C_carboxyl N_alpha NαH C_alpha->N_alpha Side_chain —(CH₂)₄— C_alpha->Side_chain O_carboxyl1 O C_carboxyl->O_carboxyl1 OH_carboxyl OH C_carboxyl->OH_carboxyl Boc_alpha_C C=O N_alpha->Boc_alpha_C N_epsilon NεH Side_chain->N_epsilon Boc_epsilon_C C=O N_epsilon->Boc_epsilon_C Boc_alpha_O O Boc_alpha_C->Boc_alpha_O Boc_alpha_tBu tBu Boc_alpha_O->Boc_alpha_tBu Boc_epsilon_O O Boc_epsilon_C->Boc_epsilon_O Boc_epsilon_tBu tBu Boc_epsilon_O->Boc_epsilon_tBu

Caption: 2D schematic of the Boc-Lys(Boc)-OH molecule.

Physicochemical Properties

The bulk properties of a reagent are critical for its handling, storage, and performance in a synthesis protocol. Unlike its DCHA salt, which is a stable, crystalline powder, the free acid form of Boc-Lys(Boc)-OH presents unique physical characteristics.

PropertySpecificationRationale and Scientific Insight
Appearance White to off-white low-melting solid or clear oil.[3]The presence of two bulky t-butyl groups and the flexible hexanoic acid chain disrupts crystal lattice formation, often preventing it from forming a stable, high-melting point solid. This is a common trait for highly protected amino acids.
Solubility Soluble in methanol, chloroform, ether, and ethyl acetate.[3]The molecule possesses both polar (carboxylic acid) and non-polar (Boc groups, alkyl chain) regions, rendering it soluble in a range of polar organic solvents. This solubility is essential for preparing coupling solutions in SPPS and for purification via extraction.[3][7]
Optical Rotation [α]20/D: -3.22° (c=5, MeOH)This value is a critical specification for ensuring enantiomeric purity. A deviation from this value would indicate either racemization during synthesis or the presence of the D-enantiomer, which would be catastrophic for the biological activity of the final peptide.
Storage Store in a freezer under -20°C, sealed in a dry environment.[3][5]The primary degradation pathway is acid-catalyzed hydrolysis of the Boc groups. Cold and dry conditions significantly slow this process, preserving the material's integrity. The hygroscopic nature of the carboxylic acid also necessitates protection from moisture.

Quality Specifications and Analytical Control

To ensure reproducible success in peptide synthesis, Boc-Lys(Boc)-OH must adhere to stringent quality specifications. The absence of impurities, particularly those with unprotected amino groups or from different enantiomers, is non-negotiable.

ParameterSpecificationMethod
Purity ≥98%HPLC
Identity Conforms to structure¹H NMR, Mass Spectrometry
Enantiomeric Purity ≥99.5% L-isomerChiral HPLC or Optical Rotation
Water Content ≤0.5%Karl Fischer Titration
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of amino acid derivatives. The method separates the main compound from any synthesis-related impurities or degradation products.

Exemplar HPLC Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Rationale: TFA acts as an ion-pairing agent, sharpening peak shape by protonating the carboxylic acid and any free amines. The C18 stationary phase effectively retains the non-polar Boc-protected lysine.

  • Sample Preparation:

    • Accurately weigh ~1 mg of Boc-Lys(Boc)-OH.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Rationale: The chosen solvent must fully dissolve the sample and be compatible with the mobile phase to prevent sample precipitation on the column.

  • Chromatographic Conditions:

    • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Rationale: A gradient elution is necessary to elute the highly retained main compound and separate it from potentially more polar impurities. Detection at 214 nm is standard for peptide bonds and protected amino acids.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OH is a foundational reagent for SPPS protocols that utilize the Boc protection strategy.[8] This approach is particularly advantageous for synthesizing complex or hydrophobic peptides.[2] The entire process is a cycle of deprotection, neutralization, and coupling.

Boc_SPPS_Workflow start Start: Resin with N-terminal Boc protection deprotection Step 1: Boc Deprotection start->deprotection TFA in DCM neutralization Step 2: Neutralization deprotection->neutralization DIEA in DCM/DMF coupling Step 3: Coupling (Boc-Lys(Boc)-OH) neutralization->coupling Add Boc-Lys(Boc)-OH + HBTU/HOBt wash Step 4: Wash coupling->wash kaiser Kaiser Test (Validation) wash->kaiser kaiser->coupling Positive (Yellow) Recouple cycle_end Repeat Cycle for Next Amino Acid kaiser->cycle_end Negative (Blue) cycle_end->deprotection

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Step-by-Step Boc-SPPS Protocol for Lysine Incorporation
  • Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine from the previous cycle) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. This cleaves the N-terminal Boc group, exposing the free amine as a trifluoroacetate salt.

    • Causality: The Boc group is designed to be labile to moderate acid, while side-chain protecting groups (in traditional Boc chemistry) are stable, ensuring selective deprotection.[]

  • Neutralization: Wash the resin thoroughly with DCM, followed by treatment with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to neutralize the ammonium salt and generate the free amine.

    • Causality: The coupling reaction requires a nucleophilic free amine. The bulky base DIEA is used because it is non-nucleophilic and less likely to cause side reactions.

  • Coupling: In a separate vessel, pre-activate Boc-Lys(Boc)-OH (2-4 equivalents) with a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF. Add this activation mixture to the neutralized resin and allow it to react for 1-2 hours.

    • Causality: The carboxylic acid is converted to a highly reactive ester, which readily acylates the resin-bound free amine to form a new peptide bond.

  • Validation & Washing: Wash the resin extensively with DMF and DCM. Perform a qualitative Kaiser test. A negative result (beads remain colorless or blue) confirms the absence of free primary amines and indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10]

  • Storage: Store according to the specifications in Section 2 to ensure long-term stability. Keep the container tightly sealed.[3][5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Synthesis of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Nα,Nε-di-Boc-L-lysine, is a pivotal building block in modern peptide synthesis and pharmaceutical research. Its dual-protected nature prevents unwanted side reactions at the α- and ε-amino groups of the lysine side chain, ensuring precise control during the construction of complex peptide sequences and other molecular architectures. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, delving into the underlying chemical principles, offering a detailed, field-proven experimental protocol, and discussing alternative strategies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Introduction: The Strategic Importance of Di-Boc-L-Lysine

In the intricate field of peptide chemistry, the selective protection and deprotection of reactive functional groups are paramount. Lysine, with its two primary amino groups—the α-amino group at the chiral center and the ε-amino group at the terminus of its side chain—presents a unique challenge and opportunity. Unwanted reactions at these sites, such as peptide chain branching, can lead to complex mixtures and low yields of the desired product.

This compound serves as a robust solution to this challenge. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely favored for its stability under a broad range of basic and nucleophilic conditions. By protecting both amino groups of L-lysine, this derivative becomes an essential component in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. It is particularly crucial when lysine is incorporated into a peptide sequence and its side chain must remain inert during subsequent coupling steps. Furthermore, this compound is a precursor for creating more complex structures, such as multifunctional amphiphilic peptide dendrimers used as nonviral gene vectors in cancer research.[1]

The Primary Synthesis Pathway: Direct Di-protection of L-Lysine

The most direct and widely adopted method for synthesizing Nα,Nε-di-Boc-L-lysine is the one-pot reaction of L-lysine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) under basic aqueous conditions.

Mechanistic Rationale and Causality

The success of this synthesis hinges on the nucleophilicity of the amino groups and the careful control of reaction pH. The mechanism involves the nucleophilic attack of the deprotonated amino group on one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride.[2] This forms a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate. The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is protonated to form tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

The key to achieving di-protection lies in managing the protonation state of the two amino groups of lysine. The approximate pKa values for L-lysine are:

  • α-carboxyl group (pKa₁): ~2.2

  • α-amino group (pKa₂): ~9.0

  • ε-amino group (pKa₃): ~10.5

To ensure both amino groups are sufficiently nucleophilic to react with (Boc)₂O, the reaction medium must be basic enough to deprotonate them. A pH range of 10-11 is often employed, which is above the pKa of the α-amino group and close to the pKa of the ε-amino group, ensuring a significant population of both groups are in their free amine form (R-NH₂).[1] The use of a base, such as sodium hydroxide or sodium bicarbonate, is crucial to maintain this alkaline pH and to neutralize the proton released from the amine upon its reaction with (Boc)₂O.

A stoichiometric excess of (Boc)₂O (typically 2.2 to 3.0 equivalents) is used to drive the reaction to completion and ensure both amino groups are acylated.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Lysine L-Lysine HCl in Dioxane/Water Base Add Base (e.g., NaHCO₃) to adjust pH > 10 Lysine->Base Boc2O Add (Boc)₂O (2.2-3.0 eq.) Base->Boc2O Stir Stir at Room Temp (e.g., 24h) Boc2O->Stir Wash Wash with Ether (remove excess Boc₂O/byproducts) Stir->Wash Acidify Acidify Aqueous Layer (pH 2-3 with HCl) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of Di-Boc-L-Lysine.

Detailed Experimental Protocol

This protocol is a robust, self-validating system adapted from established procedures that consistently yield high-purity product.[3]

Materials:

  • L-Lysine hydrochloride (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (10.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution and Basification: In a suitable reaction vessel, dissolve L-lysine hydrochloride (e.g., 10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in deionized water (600 mL). Cool the solution in an ice-water bath with stirring. The large excess of bicarbonate ensures a stable, buffered alkaline environment.

  • Addition of (Boc)₂O: Separately, dissolve di-tert-butyl dicarbonate (29.84 g, 136.86 mmol) in 1,4-dioxane (100 mL). Add this solution dropwise to the cold, stirring lysine solution over 30-60 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. The mixture will likely appear cloudy or as a suspension.

  • Initial Wash: After 24 hours, transfer the reaction mixture to a large separatory funnel. Wash the mixture with diethyl ether (3 x 150 mL) to remove unreacted (Boc)₂O and tert-butanol byproducts. Discard the organic layers.

  • Acidification and Product Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add dilute hydrochloric acid with stirring to adjust the pH to 2-3. The product, which is soluble in its carboxylate salt form at high pH, will precipitate as a white solid upon protonation of the carboxylic acid.

  • Extraction: Extract the acidified aqueous mixture with ethyl acetate (3 x 200 mL). The product will move into the organic phase.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous magnesium sulfate for at least 12 hours. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The product is obtained as a white solid. Further purification can be achieved by recrystallization from an ethyl acetate/hexane mixture if required.

Quantitative Data Summary
ParameterValueReference
Starting MaterialL-Lysine Hydrochloride[3]
Key ReagentDi-tert-butyl dicarbonate[3]
Typical Yield85%[3]
AppearanceWhite Solid[3]
Melting Point~84-86 °C[1]
Specific Rotation [α]²⁰_D_+25.0° (c=1, EtOH)[1]

Alternative Pathway: Copper Chelation for Selective Protection

While direct di-protection is efficient for producing the target molecule, understanding alternative strategies provides a deeper insight into controlling lysine reactivity. A classic method for achieving selective protection of the ε-amino group involves the use of a copper(II) chelate.[4][5][6]

Rationale and Workflow

The α-amino and α-carboxyl groups of lysine can form a stable bidentate complex with Cu²⁺ ions. This complex effectively blocks these two positions, leaving the ε-amino group as the primary site for nucleophilic attack.

CopperChelateWorkflow Lysine L-Lysine Copper Add CuSO₄ to form chelate Lysine->Copper BocProtect React with (Boc)₂O (Selective Nε-protection) Copper->BocProtect Decomplex Remove Cu²⁺ (e.g., EDTA or H₂S) BocProtect->Decomplex N_epsilon_Boc_Lys Nε-Boc-L-Lysine Decomplex->N_epsilon_Boc_Lys

Caption: Copper chelation strategy for selective Nε-protection.

This method is foundational for synthesizing orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH, where different protecting groups are required on each amino function. While effective for selectivity, this pathway is more laborious than direct di-protection due to the additional complexation and decomplexation steps.[6]

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure the pH of the reaction mixture was maintained in the alkaline range throughout the addition of (Boc)₂O. Insufficient base can lead to a drop in pH, protonating the amino groups and reducing their nucleophilicity.

  • Side Reactions: The primary side reaction is the formation of mono-Boc-lysine. Using a sufficient excess of (Boc)₂O and allowing adequate reaction time (24h) minimizes this. Over-protection to form a tri-Boc species (on the carboxylate) is generally not observed under these aqueous conditions.

  • Purification: If the final product is not a solid or appears oily, this may indicate the presence of residual solvents or byproducts like tert-butanol. Trituration with a non-polar solvent like hexane or recrystallization can help solidify and purify the product.[1][7]

Conclusion

The synthesis of this compound via direct di-protection of L-lysine is a robust, high-yielding, and scalable method. A thorough understanding of the underlying mechanism, particularly the role of pH in modulating the nucleophilicity of the two distinct amino groups, is critical for consistent success. The detailed protocol provided herein represents a field-validated approach for producing this vital reagent. By mastering this synthesis, researchers and drug development professionals can ensure a reliable supply of this key building block, facilitating advancements in peptide chemistry and the development of novel therapeutics.

References

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Introduction

This compound, more commonly known in the scientific community as Nα,Nε-Bis-Boc-L-lysine or Boc-L-Lys(Boc)-OH, is a cornerstone derivative of the amino acid L-lysine. Its strategic importance in modern synthetic chemistry, particularly in peptide synthesis, bioconjugation, and drug development, cannot be overstated. The compound features two tert-butoxycarbonyl (Boc) protecting groups, one on the α-amino group and another on the ε-amino group of the lysine side chain. This dual protection provides exceptional stability and allows for precise, controlled chemical manipulations, making it an indispensable tool for researchers and drug development professionals. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering field-proven insights for its effective utilization.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are fundamental to its successful application in a laboratory setting. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 2483-46-7[1][2][3]
Molecular Formula C₁₆H₃₀N₂O₆[1][4]
Molecular Weight 346.42 g/mol [1][4]
Synonyms Nα,Nε-Bis-Boc-L-lysine, Boc-L-Lys(Boc)-OH, Di-Boc-L-lysine[2][3][5]
Appearance White to off-white powder[]
Solubility Soluble in chloroform, ether, ethyl acetate, and methanol[5]
Topological Polar Surface Area (TPSA) 113.96 Ų[1]
LogP 2.6593[1]

The Chemistry of Boc Protection: A Foundation of Modern Peptide Synthesis

The utility of Boc-L-Lys(Boc)-OH is rooted in the function of the tert-butoxycarbonyl (Boc) protecting group. In peptide synthesis, it is imperative to prevent the highly reactive N-terminal amine of an amino acid from engaging in unwanted side reactions during the formation of a peptide bond. The Boc group serves as a reliable temporary shield for these amino functionalities.

Mechanism of Protection and Deprotection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride).[7] This process forms a stable carbamate linkage. The key advantage of the Boc group is its acid lability; it is stable under neutral or basic conditions but can be cleanly removed using a strong acid, such as trifluoroacetic acid (TFA), which regenerates the free amine.[7][][9] This selective removal is fundamental to the stepwise elongation of peptide chains.[][10]

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidolysis) Lysine L-Lysine (H₂N-R-NH₂) ProtectedLysine Boc-L-Lys(Boc)-OH Lysine->ProtectedLysine Base BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->ProtectedLysine ProtectedLysine2 Boc-L-Lys(Boc)-OH DeprotectedLysine L-Lysine (H₃N⁺-R-NH₃⁺) ProtectedLysine2->DeprotectedLysine H⁺ Byproducts Isobutylene + CO₂ ProtectedLysine2->Byproducts TFA Trifluoroacetic Acid (TFA) TFA->DeprotectedLysine

Caption: Boc protection and acid-catalyzed deprotection of L-lysine.

Core Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Lys(Boc)-OH is a fundamental building block in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides.[] In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support (resin). The dual Boc protection on lysine is critical as it prevents both the α-amino and the side-chain ε-amino groups from reacting out of turn.

The general workflow for incorporating a Boc-protected amino acid in SPPS involves a cycle of deprotection, activation, and coupling.

SPPS_Cycle Start Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Step 1: Deprotection Remove Boc group with TFA Start->Deprotection Neutralization Step 2: Neutralization Wash with base (e.g., DIEA) Deprotection->Neutralization Coupling Step 4: Coupling Couple activated Boc-AA-OH to free N-terminus Neutralization->Coupling Activation Step 3: Activation Activate incoming Boc-AA-OH (e.g., with DCC/HOBt) Activation->Coupling Incoming Boc-L-Lys(Boc)-OH Wash Step 5: Wash Remove excess reagents Coupling->Wash End Resin-Bound Peptide (Elongated by one residue) Wash->End Repeat Repeat Cycle for Next Amino Acid End->Repeat Repeat->Deprotection Start next cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Bioconjugation and Drug Delivery

The lysine side chain is a common site for bioconjugation—the process of linking molecules to create novel constructs like antibody-drug conjugates (ADCs) or targeted drug delivery systems.[2][11] Using Boc-L-Lys(Boc)-OH allows for the precise installation of a lysine residue within a peptide or small molecule. The Boc groups can then be selectively removed to expose the amino groups for conjugation to payloads, linkers, or imaging agents.

To facilitate efficient conjugation, the carboxylic acid of Boc-L-Lys(Boc)-OH is often pre-activated, for example, as an N-hydroxysuccinimide (NHS) ester.[] This activated form, Boc-L-Lys(Boc)-OSu, reacts readily with primary amines on proteins or other biomolecules to form stable amide bonds, streamlining the development of complex bioconjugates.[]

Peptide and Small Molecule Drug Design

Incorporating lysine derivatives into therapeutic peptides or small molecules is a key strategy for optimizing their pharmacological properties.[] The use of Boc-L-Lys(Boc)-OH as a starting material allows medicinal chemists to:

  • Enhance Stability: Modify the lysine side chain to improve resistance to enzymatic degradation.[2]

  • Improve Solubility and Bioavailability: Introduce polar or charged moieties onto the lysine side chain to enhance the solubility and absorption of a drug candidate.[2][13]

  • Develop Prodrugs: Use the lysine side chain as an attachment point for promoieties that are cleaved in vivo to release the active drug.

Experimental Protocol: Coupling of Boc-L-Lys(Boc)-OH in SPPS

The following protocol outlines a standard procedure for coupling Boc-L-Lys(Boc)-OH to a resin-bound peptide with a free N-terminal amine using dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) as activating agents.

Materials:

  • Peptide-resin with a free N-terminus

  • Boc-L-Lys(Boc)-OH

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to ensure optimal accessibility of the reaction sites.

  • Reagent Preparation (Activation Solution):

    • In a separate vial, dissolve 3 equivalents of Boc-L-Lys(Boc)-OH and 3 equivalents of HOBt in a minimal amount of DMF.

    • Causality: HOBt is included to suppress side reactions, primarily racemization, and to form a more reactive HOBt-ester intermediate, improving coupling efficiency.

    • Add 3 equivalents of DCC to this solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 10-15 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the prepared activation solution (the mixture containing the activated Boc-L-Lys(Boc)-OH) to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Perform a qualitative test (e.g., Kaiser test) to monitor the reaction progress. The Kaiser test detects free primary amines; a negative result (yellow beads) indicates the coupling reaction is complete.

    • Self-Validation: If the test is positive (blue beads), indicating incomplete coupling, the reaction can be extended, or a second coupling can be performed.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly to remove excess reagents and the DCU byproduct. A typical wash cycle is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

  • Proceed to Next Step: The resin, now bearing the newly added and fully protected lysine residue, is ready for the next deprotection step in the SPPS cycle.

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its dual Boc-protected structure provides the stability, selectivity, and versatility required for the rational design and synthesis of complex peptides, advanced bioconjugates, and novel therapeutics. A thorough understanding of its properties and the chemical principles behind its use, as detailed in this guide, is essential for any scientist or researcher aiming to push the boundaries of drug discovery and molecular engineering.

References

A Comprehensive Spectroscopic Analysis of Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Nα,Nε-Di-Boc-L-lysine, a critical building block in modern peptide synthesis and drug discovery. The following sections detail the characteristic signatures of this molecule as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to offer not only the raw data but also a nuanced interpretation grounded in established chemical principles, providing researchers with a reliable reference for compound verification and quality control.

Introduction: The Significance of Spectroscopic Characterization

Nα,Nε-Di-Boc-L-lysine, systematically named (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid, is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This dual protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the lysine side chain.[3] Accurate and comprehensive characterization of this reagent is paramount to ensure the integrity and purity of the final peptide products. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, confirming its identity, purity, and structural integrity.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, a clear and consistent atom numbering system for Boc-Lys(Boc)-OH is essential. The following diagram illustrates the molecular structure and the numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of Nα,Nε-Di-Boc-L-lysine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Boc-Lys(Boc)-OH is characterized by distinct signals corresponding to the protons of the lysine backbone, the side chain, and the two Boc protecting groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and amino groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Cα-H ~4.0-4.2Multiplet1H
Cε-H~3.1Multiplet2H
Cβ-H ₂, Cγ-H ₂, Cδ-H~1.3-1.9Multiplet6H
Boc-C(C H₃)₃ (α and ε)~1.4Singlet18H
Nα-H ~5.0-5.2Doublet1H
Nε-H ~4.6-4.8Triplet1H
COOHVariable (typically >10)Broad Singlet1H

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Interpretation:

  • The downfield shift of the Cα-H is due to the deshielding effects of the adjacent carboxylic acid and the Nα-Boc group.

  • The large singlet at approximately 1.4 ppm, integrating to 18 protons, is the hallmark of the two tert-butyl groups of the Boc protectors.

  • The signals for the methylene protons of the lysine side chain (Cβ, Cγ, Cδ) often appear as a complex multiplet.

  • The protons on the nitrogen atoms (Nα-H and Nε-H) are exchangeable and their signals may be broad or even absent in the presence of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment.

Carbon Assignment Chemical Shift (δ, ppm)
C =O (Carboxyl)~175-178
C =O (Boc, α and ε)~156-157
C (CH₃)₃ (Boc, α and ε)~78-80
C α~53-55
C ε~39-41
C δ~29-31
C γ~28-30
C β~22-24
C(C H₃)₃ (Boc, α and ε)~28

Note: Chemical shifts are solvent-dependent.

Interpretation:

  • The two carbonyl carbons of the Boc groups are clearly visible in the downfield region, distinct from the carboxylic acid carbonyl.

  • The quaternary carbons of the tert-butyl groups appear around 78-80 ppm.

  • The aliphatic carbons of the lysine backbone and side chain are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Boc-Lys(Boc)-OH is dominated by absorptions corresponding to the N-H, C-H, C=O, and O-H bonds.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
N-H stretch (Amide)~3350Medium
C-H stretch (Aliphatic)2980-2870Strong
C=O stretch (Carboxylic Acid)~1710Strong
C=O stretch (Urethane/Boc)~1690Strong
N-H bend (Amide)~1520Medium
C-O stretch1250-1000Strong

Interpretation:

  • The broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

  • The strong, sharp peaks around 1700 cm⁻¹ are indicative of the carbonyl stretching vibrations from both the carboxylic acid and the two Boc protecting groups. The overlap of these peaks is common.

  • The presence of the N-H stretching and bending vibrations confirms the presence of the urethane linkages of the Boc groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the molecular structure.

Molecular Weight: The monoisotopic mass of Boc-Lys(Boc)-OH (C₁₆H₃₀N₂O₆) is 346.2104 g/mol .[2]

Expected Fragmentation Pattern (Electrospray Ionization - ESI): In positive ion mode ESI-MS, the molecule is expected to be observed as protonated ([M+H]⁺) or adducted with other cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • [M+H]⁺: m/z ≈ 347.2

  • [M+Na]⁺: m/z ≈ 369.2

A characteristic fragmentation pathway for Boc-protected amino acids involves the loss of one or both Boc groups. This often occurs through the loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da).

fragmentation M_H [M+H]⁺ m/z ≈ 347.2 M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z ≈ 291.2 M_H->M_H_minus_isobutylene - C₄H₈ (56 Da) M_H_minus_Boc [M+H - Boc]⁺ m/z ≈ 247.2 M_H->M_H_minus_Boc - Boc group (100 Da) M_H_minus_isobutylene->M_H_minus_Boc - CO₂ (44 Da) M_H_minus_2Boc [M+H - 2Boc]⁺ m/z ≈ 147.1 M_H_minus_Boc->M_H_minus_2Boc - Boc group (100 Da)

References

An In-depth Technical Guide to the Solubility of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Introduction

This compound, commonly known in the scientific community as Di-Boc-L-lysine, is a pivotal derivative of the essential amino acid L-lysine. Its structure is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on both the α- and ε-amino groups. This protection strategy is fundamental in peptide synthesis, where it allows for the controlled and sequential formation of peptide bonds. Beyond peptide synthesis, Di-Boc-L-lysine serves as a versatile building block in the development of various pharmaceuticals and functionalized materials.

The successful application of Di-Boc-L-lysine in these fields is intrinsically linked to its solubility characteristics. A thorough understanding of its solubility in a diverse range of solvents is paramount for researchers, scientists, and drug development professionals. This knowledge informs critical processes such as reaction condition optimization, purification strategies, formulation development, and analytical method development. This in-depth technical guide provides a comprehensive overview of the solubility of Di-Boc-L-lysine, grounded in its physicochemical properties and supported by available data and established experimental protocols.

Physicochemical Properties of this compound

The solubility of a compound is governed by its intrinsic physicochemical properties. For Di-Boc-L-lysine, the interplay between its molecular structure and the properties of the solvent determines the extent to which it will dissolve. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₃₀N₂O₆[1]
Molecular Weight 346.42 g/mol [1]
Appearance White to off-white solid or clear oil[2][3]
Predicted pKa 3.99 ± 0.21[2]
Predicted LogP 2.6593[1]

The predicted acid dissociation constant (pKa) of approximately 3.99 is attributed to the carboxylic acid group, indicating it is a weak acid. The predicted partition coefficient (LogP) of 2.6593 suggests a moderate lipophilic character, meaning it has a preference for non-polar environments over water. These values provide a theoretical foundation for understanding its solubility behavior.

Theoretical Basis of Solubility: A Structural Perspective

The solubility of Di-Boc-L-lysine is a direct consequence of its molecular architecture. The molecule possesses both hydrophobic and hydrophilic regions, making its solubility highly dependent on the nature of the solvent.

cluster_hydrophobic Hydrophobic Regions cluster_hydrophilic Hydrophilic Region Boc1 C(CH₃)₃ LysineBackbone H | - N - C - |   | H   H Boc1->LysineBackbone α-amino protection Boc2 C(CH₃)₃ AlkylChain -(CH₂)₄- Boc2->AlkylChain ε-amino protection AlkylChain->LysineBackbone COOH -COOH COOH->LysineBackbone

Caption: Key structural features of Di-Boc-L-lysine influencing solubility.

The two bulky tert-butoxycarbonyl (Boc) protecting groups and the tetramethylene side chain constitute the major hydrophobic domains of the molecule. These non-polar regions favor interactions with non-polar or weakly polar organic solvents through van der Waals forces. Conversely, the carboxylic acid group is the primary hydrophilic center, capable of forming hydrogen bonds with polar solvents.

This amphiphilic nature dictates that Di-Boc-L-lysine will exhibit good solubility in a range of organic solvents that can accommodate both its hydrophobic and hydrophilic parts. Its solubility in water is expected to be limited due to the dominance of the large, non-polar Boc groups.

Solubility Profile of this compound

The following table summarizes the available solubility information for Di-Boc-L-lysine in various solvents. It is important to note that much of the available data is qualitative. For critical applications, it is strongly recommended to determine the solubility experimentally under the specific conditions of use.

SolventTypeSolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mL[4]
Dimethylformamide (DMF)Polar AproticSoluble (Qualitative)[5]
ChloroformNon-polarSoluble (Qualitative)[2]
Diethyl EtherNon-polarSoluble (Qualitative)[2]
Ethyl AcetatePolar AproticSoluble (Qualitative)[2]
MethanolPolar ProticSoluble (Qualitative)[2]
Dichloromethane (DCM)Non-polarSoluble (Qualitative)[6]
WaterPolar ProticSlightly soluble to less soluble[5][6]

The data clearly indicates a strong preference for organic solvents, which aligns with the predicted LogP value. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for biological assays or chemical reactions. The qualitative solubility in other common organic solvents provides a good starting point for selecting appropriate solvent systems for synthesis and purification. The limited solubility in water is also consistent with the molecule's structure.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, such as formulation development or when working near the saturation point, experimental determination is essential. The following protocol, adapted from the widely recognized shake-flask method, provides a reliable procedure for determining the equilibrium solubility of Di-Boc-L-lysine in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Vials with screw caps and PTFE-lined septa

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another appropriate analytical instrument for quantification.

Protocol:

  • Preparation of the Saturated Solution:

    • Add an excess amount of Di-Boc-L-lysine to a clean, dry vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the solvent and the compound's dissolution rate.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the vial at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of an appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of Di-Boc-L-lysine.

    • Prepare a calibration curve using standard solutions of known concentrations of Di-Boc-L-lysine to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of Di-Boc-L-lysine in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G A 1. Add excess Di-Boc-L-lysine and a known volume of solvent to a vial. B 2. Equilibrate at a constant temperature with agitation (24-48h). A->B Achieve Equilibrium C 3. Allow excess solid to sediment (or centrifuge). B->C Separate Phases D 4. Withdraw and filter a known volume of the supernatant. C->D Isolate Saturated Solution E 5. Dilute the filtered sample to a known volume. D->E Prepare for Analysis F 6. Quantify the concentration using a validated analytical method (e.g., HPLC). E->F Measure Concentration G 7. Calculate the original solubility. F->G Final Calculation

Caption: Experimental workflow for determining the solubility of Di-Boc-L-lysine.

Conclusion

This compound is a moderately lipophilic molecule with limited aqueous solubility but good to excellent solubility in a range of common organic solvents, particularly polar aprotic solvents like DMSO and DMF. This solubility profile is a direct reflection of its amphiphilic chemical structure, which contains both large hydrophobic Boc groups and a hydrophilic carboxylic acid moiety. While qualitative and semi-quantitative data provide a useful starting point, for many applications in research and drug development, a precise understanding of its solubility under specific experimental conditions is crucial. The experimental protocol detailed in this guide provides a robust framework for obtaining this critical data, enabling scientists and researchers to effectively utilize this important building block in their work.

References

Navigating the Market for Boc-Lys(Boc)-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the quality of raw materials is paramount to the success of complex multi-step syntheses. Among the vast array of protected amino acids, Nα,Nε-di-tert-butyloxycarbonyl-L-lysine (Boc-Lys(Boc)-OH) stands as a critical building block. Its unique characteristic of having both the alpha and epsilon amino groups protected by the acid-labile Boc group allows for strategic incorporation of lysine into a peptide sequence, with the option for subsequent selective deprotection and modification of the side chain. This guide provides an in-depth analysis of the commercial landscape for Boc-Lys(Boc)-OH, offering insights into supplier selection, pricing structures, and the essential quality control measures necessary to ensure the integrity of your research and drug development programs.

The Critical Role of High-Purity Boc-Lys(Boc)-OH in Peptide Synthesis

The success of synthesizing a target peptide with high fidelity and yield is directly correlated with the purity of the constituent amino acids. Impurities in a batch of Boc-Lys(Boc)-OH can introduce a cascade of deleterious effects during SPPS. These can range from the incorporation of truncated or modified sequences to challenging purification processes, ultimately impacting the final yield and biological activity of the peptide. Therefore, a thorough understanding of potential impurities and a robust quality control strategy for incoming raw materials are not merely best practices but necessities for reproducible and reliable outcomes.

Commercial Supplier Landscape and Pricing Analysis

The market for Boc-Lys(Boc)-OH is populated by a range of suppliers, from large, well-established chemical conglomerates to more specialized biochemical companies. The selection of a supplier should be a carefully considered decision, weighing factors such as product quality, consistency, documentation, technical support, and, of course, price.

Below is a comparative summary of prominent suppliers and their list prices for Boc-Lys(Boc)-OH and closely related derivatives. It is important to note that pricing is subject to change and may vary based on institutional contracts and bulk purchasing agreements. Researchers are encouraged to request formal quotes for the most accurate and up-to-date pricing.

SupplierProduct DescriptionCatalog NumberQuantityList Price (USD)Price per Gram (USD)
Chem-Impex Boc-Lys(Boc)-Pro-OH (A related derivative)052011 g$89.13$89.13
5 g$330.19$66.04
25 g$930.19$37.21
100 g$1,617.50$16.18
APExBIO Fmoc-Lys(Boc)-OH (Different Nα-protection)A792225 g$50.00$2.00
100 g$88.00$0.88
Sigma-Aldrich Boc-Lys(Boc)-OH AldrichCPRCDS003904250 mg$70.40$281.60
Boc-Lys(Boc)-OH . DCHA (DCHA Salt)85305325 g$145.00$5.80
Fisher Scientific (distributing Bachem) Fmoc-D-Lys(Boc)-OH (D-isomer)50-258-50725 g$347.76$13.91
MyBioSource Fmoc-Lys(Boc)-OHMBS4051275 g$220.00$44.00
25 g$305.00$12.20
100 g$740.00$7.40

Note: The products listed may have different protecting groups (e.g., Fmoc) or be in the form of a salt (e.g., DCHA), which can affect the molecular weight and price. This table is intended to provide a general market overview.

A Strategic Approach to Supplier Selection

Choosing a supplier for a critical raw material like Boc-Lys(Boc)-OH should be a systematic process. The following workflow outlines a robust strategy for qualifying and selecting a supplier to ensure a consistent and high-quality supply chain for your research or manufacturing needs.

Caption: A workflow for the strategic selection and qualification of a Boc-Lys(Boc)-OH supplier.

Essential Incoming Quality Control: A Self-Validating System

Upon receipt of any new batch of Boc-Lys(Boc)-OH, a comprehensive in-house quality control (QC) analysis is crucial to verify the supplier's Certificate of Analysis (CoA) and to ensure the material meets the stringent requirements for your application. This process serves as a self-validating system, providing confidence in the raw material before it enters your synthesis workflow.

Experimental Protocol: Incoming QC of Boc-Lys(Boc)-OH

1. Visual Inspection:

  • Procedure: Visually inspect the material for uniform appearance (typically a white to off-white solid or crystalline powder), and the absence of foreign particulates or discoloration.

  • Causality: A non-uniform appearance can indicate impurities, improper storage, or degradation.

2. Solubility Test:

  • Procedure: Test the solubility of a small amount of the material in a relevant solvent for your application (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

  • Causality: Incomplete solubility can indicate the presence of insoluble impurities that could interfere with the synthesis process.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Objective: To determine the purity of the Boc-Lys(Boc)-OH and to identify any related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Procedure:

    • Prepare a standard solution of Boc-Lys(Boc)-OH at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

  • Causality: HPLC provides a quantitative measure of purity and can separate closely related impurities that may not be detectable by other methods.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Objective: To confirm the chemical structure of Boc-Lys(Boc)-OH and to detect any structural impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Analyze the spectra for the characteristic peaks of the Boc groups (a singlet at ~1.4 ppm in ¹H NMR) and the lysine backbone.

  • Causality: NMR is a powerful tool for unambiguous structure elucidation and can reveal subtle structural variations or impurities that may not be apparent by other techniques.

5. Mass Spectrometry (MS) for Molecular Weight Verification:

  • Objective: To confirm the molecular weight of Boc-Lys(Boc)-OH.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Procedure:

    • Prepare a dilute solution of the sample.

    • Infuse the sample into the mass spectrometer.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Causality: MS provides a precise measurement of the molecular weight, confirming the identity of the compound.

The following diagram illustrates the logical flow of the incoming quality control process.

Caption: A streamlined workflow for the incoming quality control of Boc-Lys(Boc)-OH.

Conclusion

The selection of a commercial supplier for Boc-Lys(Boc)-OH is a critical decision that extends beyond a simple price comparison. A comprehensive evaluation of supplier reputation, product quality, and the implementation of a rigorous in-house quality control program are essential to mitigate risks in peptide synthesis and to ensure the generation of reliable and reproducible scientific data. By adopting the strategic approach to supplier selection and the detailed quality control protocols outlined in this guide, researchers and drug development professionals can build a foundation of quality and confidence in their critical raw materials, ultimately accelerating their path to discovery and innovation.

Safety, handling, and storage recommendations for (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as Nα,Nε-Bis-Boc-L-lysine or Boc-Lys(Boc)-OH, is a pivotal building block in modern peptide synthesis and drug development.[1][2] Its structure, featuring the acid-labile tert-butoxycarbonyl (Boc) protecting groups on both the alpha (α) and epsilon (ε) amino functionalities of L-lysine, allows for precise, controlled incorporation into peptide sequences. The Boc group's stability under neutral and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool for researchers.[][4]

This guide provides an in-depth examination of the safety protocols, handling procedures, and storage recommendations for Boc-Lys(Boc)-OH. Adherence to these guidelines is critical not only for ensuring the safety of laboratory personnel but also for maintaining the chemical integrity and purity of this valuable reagent, thereby safeguarding the reproducibility and success of complex synthetic endeavors.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Boc-Lys(Boc)-OH is the foundation of safe laboratory practice. The compound is classified as hazardous under the Globally Harmonized System (GHS).[5]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.[5][6][7]

The primary routes of exposure are inhalation of the powder, direct skin or eye contact, and ingestion. The causality for these hazards lies in the chemical nature of the compound. As a fine organic powder, it can easily become airborne, leading to respiratory irritation.[8] Its acidic nature (due to the carboxylic acid group) and organic structure can disrupt the lipid bilayers of skin and eye cells, causing irritation upon contact.

Quantitative Data Summary
PropertyValueSource
CAS Number 2483-46-7[5]
Molecular Formula C₁₆H₃₀N₂O₆[9]
Molecular Weight 346.42 g/mol [9]
Appearance White to off-white solid/powder; Clear Oil[1][10]
Hazard Statements H302, H315, H319, H335[5]
Signal Word Warning[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential to minimize exposure risk.

Engineering Controls

The primary engineering control is to handle the compound in a well-ventilated area.[11]

  • Chemical Fume Hood: All weighing and reconstitution of the solid compound should be performed inside a certified chemical fume hood.[8] This is the most effective way to control airborne powder and prevent inhalation, which can cause respiratory irritation.[8]

  • Local Exhaust Ventilation: If a full fume hood is not practicable for a specific procedure, a local exhaust system (e.g., a snorkel) must be used to capture dust at the source.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling Boc-Lys(Boc)-OH.[8][12]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant nitrile gloves are required.[8] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[8] Ensure that closed-toe shoes are worn to protect against spills.[8]

  • Respiratory Protection: If engineering controls are insufficient to keep airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[13]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence Assess Assess Risks Gather Gather PPE: - Goggles - Gloves - Lab Coat Assess->Gather Coat 1. Don Lab Coat Goggles 2. Don Goggles Coat->Goggles Gloves 3. Don Gloves Goggles->Gloves Handle Perform Work in Fume Hood Gloves->Handle Decontaminate Decontaminate (if necessary) Handle->Decontaminate rmGloves 1. Remove Gloves Decontaminate->rmGloves rmCoat 2. Remove Lab Coat rmGloves->rmCoat rmGoggles 3. Remove Goggles rmCoat->rmGoggles Wash Wash Hands Thoroughly rmGoggles->Wash

Caption: PPE Donning and Doffing Workflow for Handling Boc-Lys(Boc)-OH.

Safe Handling and Experimental Protocols

Adherence to standardized protocols minimizes the risk of exposure and preserves the integrity of the experiment.

Protocol: Weighing Solid Boc-Lys(Boc)-OH
  • Preparation: Ensure the chemical fume hood is operational. Place an analytical balance, weigh paper/boat, and spatula inside the hood.

  • Equilibration: Retrieve the sealed container of Boc-Lys(Boc)-OH from its storage location (e.g., refrigerator). Allow the container to warm to ambient room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder, which can hydrolyze the compound and affect its reactivity.[14][15]

  • PPE: Don the required PPE as outlined in Section 2.2.

  • Weighing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder onto the weigh paper. Avoid creating dust clouds by using slow, deliberate movements.[11]

  • Closure: Immediately and securely seal the main container.

  • Cleanup: Carefully fold the weigh paper containing the product for transfer. Clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with HEPA filtration. Dispose of contaminated materials as hazardous waste.

  • Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[5]

Protocol: Reconstitution (Solubilization)
  • Solvent Selection: Boc-Lys(Boc)-OH is generally soluble in organic solvents. Select an appropriate solvent based on the subsequent reaction chemistry.

  • Procedure: In a fume hood, place the weighed solid into a suitable reaction vessel.

  • Solvent Addition: Slowly add the chosen solvent to the vessel, stirring or swirling gently to facilitate dissolution.

  • Transfer: If transferring the solution, do so carefully to avoid splashes.

Storage Recommendations for Long-Term Stability

The chemical stability of Boc-protected amino acids is highly dependent on storage conditions.[] Improper storage can lead to degradation, compromising experimental results.

Optimal Storage Conditions
  • Temperature: For long-term storage, keep the compound in a tightly sealed container in a refrigerator at 2-8°C.[9][11][14] Some suppliers of similar protected amino acids recommend freezer storage. For maximum stability over extended periods (months to years), storage in a deep freezer (-20°C to -80°C) is optimal, as it significantly slows degradation pathways.[15][16]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. This minimizes oxidation and hydrolysis from atmospheric moisture and oxygen.

  • Moisture: Protect from moisture at all times. The Boc group is susceptible to acid-catalyzed hydrolysis, and moisture can facilitate this degradation. Ensure the container is tightly sealed.

  • Light: Store protected from direct light, as UV radiation can potentially initiate degradation.[14]

Storage_Decision_Tree Start New/Unopened Boc-Lys(Boc)-OH Container Storage_Duration Intended Storage Duration? Start->Storage_Duration Short_Term < 3 months Storage_Duration->Short_Term Short-term Long_Term > 3 months Storage_Duration->Long_Term Long-term Handling_Freq Frequent Use? Yes_Freq Yes Handling_Freq->Yes_Freq Yes No_Freq No Handling_Freq->No_Freq No Fridge Store at 2-8°C (Refrigerator) Short_Term->Fridge Freezer Store at -20°C (Freezer) Long_Term->Freezer Aliquot Aliquot into smaller, single-use vials Yes_Freq->Aliquot Inert_Gas Backfill with Inert Gas (Ar/N₂) No_Freq->Inert_Gas Fridge->Handling_Freq Freezer->Handling_Freq Aliquot->Freezer Inert_Gas->Freezer

Caption: Decision Tree for Optimal Storage of Boc-Lys(Boc)-OH.

Emergency Procedures and Spill Management

Prompt and correct response to emergencies can significantly mitigate potential harm.

First Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[5][13] If symptoms persist, seek medical attention.[13]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][13] If skin irritation occurs, get medical advice.[13]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor if you feel unwell.[13]

Spill Response

For a small spill of solid material:

  • Evacuate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, taking care not to create dust.[11] A HEPA-filtered vacuum can also be used.

  • Collect: Place the collected material into a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Dispose of all contaminated materials (gloves, cloths, etc.) as hazardous waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a cornerstone reagent in peptide chemistry. Its effective and safe use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to proper handling and storage procedures, researchers can protect themselves and ensure the high quality of their scientific outcomes.

References

A Technical Guide to the Stereoisomers of 2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid: A Comparative Analysis of the (S) and (R) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, a derivative of the amino acid lysine with both amino groups protected by tert-butoxycarbonyl (Boc), is a cornerstone building block in modern peptide synthesis and drug development.[1][2] The molecule possesses a chiral center at the alpha-carbon (C2), giving rise to two non-superimposable mirror-image isomers: the (S) and (R) enantiomers. While chemically identical in an achiral environment, these stereoisomers exhibit profound differences in their interactions with the chiral systems ubiquitous in biology, such as enzymes and receptors.[3][4] This divergence in three-dimensional structure dictates their pharmacological and toxicological profiles, making stereochemical control an absolute necessity in research and pharmaceutical manufacturing. This guide provides an in-depth technical analysis of the key differences between the (S) and (R) isomers, covering their physicochemical properties, analytical differentiation, and the critical implications of their stereochemistry on biological activity and application.

Introduction: The Central Role of Chirality

In the field of drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological function.[4][5] Chiral molecules, which exist as a pair of enantiomers, often exhibit stereoselective biological effects; one enantiomer (the eutomer) may be therapeutically active, while the other (the distomer) can be less active, inactive, or even contribute to toxicity.[3][6] The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle.[5]

2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Nα,Nε-di-Boc-lysine, is a primary example of a chiral building block where stereochemical integrity is paramount. The naturally occurring L-lysine gives rise to the (S)-isomer, while the non-natural D-lysine corresponds to the (R)-isomer. Understanding their distinct properties is fundamental for any researcher utilizing this compound.

Caption: 3D representation of (S) and (R) enantiomers.

Physicochemical Properties: A Tale of Two Isomers

Enantiomers share identical physical properties such as melting point, solubility in achiral solvents, and molecular weight because these characteristics do not depend on the molecule's interaction with a chiral environment.[3] The defining physical difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light to the left (levorotatory, -), while its mirror image will rotate it to the right (dextrorotatory, +) by an equal magnitude.

Property(S)-Isomer (Nα,Nε-di-Boc-L-lysine)(R)-Isomer (Nα,Nε-di-Boc-D-lysine)
CAS Number 2483-46-7[7][8]65360-27-2[9]
Molecular Formula C₁₆H₃₀N₂O₆[7][8]C₁₆H₃₀N₂O₆[9]
Molecular Weight 346.42 g/mol [7][8]346.42 g/mol [9]
Appearance Colorless oil or white solid[7]White solid
Specific Optical Rotation ([α]D) -3.0 ± 1° (c=1 in MeOH)[7]Not consistently reported, but expected to be equal and opposite to the (S)-isomer.

Note: Specific rotation values can vary slightly based on the supplier, purity, and measurement conditions. The (S)-isomer is also sold as a dicyclohexylammonium salt, which has different physical properties.[10]

Analytical Differentiation: Separating the Mirror Images

Given their identical properties in achiral environments, separating and quantifying the (S) and (R) enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[11][12]

The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of formation, leading to different retention times and thus, separation.[11] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are particularly effective for resolving N-protected amino acids like di-Boc-lysine.[13][14]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the separation of (S)- and (R)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid. Optimization may be required based on the specific instrumentation and column used.

  • Column Selection: Utilize a polysaccharide-based CSP such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or an equivalent column.[11]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).[11] Ensure all solvents are HPLC grade.

  • Sample Preparation: Accurately weigh and dissolve the di-Boc-lysine sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (UV)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. The relative area of each peak can be used to determine the enantiomeric purity or enantiomeric excess (ee) of the sample.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Output Sample Racemic Sample (S) + (R) Dissolve Dissolve & Filter Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve Injector Injector Dissolve->Injector Column Chiral Column (CSP) Injector->Column Separation Detector UV Detector Column->Detector Elution Chromatogram Chromatogram (Two Peaks) Detector->Chromatogram

References

Literature review on the applications of Boc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

<-3> ## A-Technical-Guide-to-the-Applications-of-Boc-Lys(Boc)-OH

Abstract

Nα,Nε-bis(tert-butyloxycarbonyl)-L-lysine, commonly referred to as Boc-Lys(Boc)-OH, is a cornerstone reagent in the synthesis of complex peptides and peptide-based constructs. Its unique dual-protection scheme, where both the α-amino and ε-amino groups of the lysine residue are shielded by acid-labile Boc groups, offers strategic advantages in various synthetic workflows. This technical guide provides an in-depth exploration of the core applications of Boc-Lys(Boc)-OH, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations. We will delve into its pivotal role in peptide synthesis, the construction of dendrimers, and its utility in the burgeoning field of drug delivery, supported by detailed protocols and mechanistic insights.

Foundational Chemistry of Boc-Lys(Boc)-OH

The efficacy of Boc-Lys(Boc)-OH as a synthetic building block is rooted in the chemistry of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a carbamate-based protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This lability to acid is the cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).

In Boc-Lys(Boc)-OH, both the α-amino group, which participates in peptide bond formation, and the nucleophilic ε-amino group of the lysine side chain are protected by Boc groups.[3] This dual protection prevents unwanted side reactions at the lysine side chain during peptide synthesis, ensuring the fidelity of the final peptide sequence.[1]

Caption: Chemical structure of Boc-Lys(Boc)-OH.

Core Applications in Peptide Synthesis

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OH is a fundamental reagent in Boc-based SPPS. In this strategy, the growing peptide chain is anchored to a solid support, and amino acids are sequentially added. The synthesis cycle involves two key steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with an acid, typically 50% TFA in dichloromethane (DCM).[4]

  • Coupling: The next Boc-protected amino acid, such as Boc-Lys(Boc)-OH, is activated and coupled to the newly liberated N-terminal amine.

The stability of the Boc group on the lysine side chain to the conditions used for Nα-Boc deprotection is crucial for the success of this strategy.[2] It ensures that the side chain remains protected throughout the synthesis until the final cleavage from the resin.

Synthesis of Branched and Cyclic Peptides

The dual-Boc protection of Boc-Lys(Boc)-OH makes it an invaluable tool for the synthesis of branched and cyclic peptides.[5] After incorporation into a peptide chain, the selective deprotection of the Nα-Boc group allows for chain elongation, while the Nε-Boc group remains intact. This Nε-Boc group can be deprotected at a later stage to serve as a branching point for the synthesis of a second peptide chain.[1] This approach is instrumental in creating multivalent peptides and peptidomimetics with enhanced biological activities.

Advanced Applications in Dendrimer Synthesis

Lysine-based dendrimers have garnered significant attention in biomedical applications due to their biocompatibility and defined architecture. Boc-Lys(Boc)-OH is a key monomer for the divergent synthesis of poly-L-lysine (PLL) dendrimers.[6][7]

The synthesis typically starts with a core molecule, and successive generations of the dendrimer are built by repeatedly coupling Boc-Lys(Boc)-OH followed by deprotection of the Boc groups.[8] This iterative process allows for the precise control over the size and number of terminal functional groups of the dendrimer, which is critical for applications such as gene and drug delivery.

Caption: Divergent synthesis of a lysine dendrimer.

Role in Drug Delivery and Bioconjugation

The versatility of Boc-Lys(Boc)-OH extends to the development of sophisticated drug delivery systems and bioconjugates. The lysine side chain, after deprotection, provides a reactive primary amine that can be functionalized with a variety of molecules, including drugs, imaging agents, and targeting ligands.[1][5]

For instance, Boc-Lys(Boc)-OH can be incorporated into a peptide or dendrimer, and after deprotection, a therapeutic agent can be conjugated to the exposed ε-amino group. This strategy allows for the creation of targeted drug delivery vehicles that can selectively deliver their payload to diseased cells, minimizing off-target toxicity.[5]

Experimental Protocols

General Protocol for Boc-SPPS using Boc-Lys(Boc)-OH

Materials:

  • Merrifield resin

  • Boc-protected amino acids (including Boc-Lys(Boc)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling protocols.

  • Boc Deprotection: Remove the Nα-Boc group with 50% TFA in DCM for 30 minutes.[4]

  • Neutralization: Neutralize the resin with 10% DIEA in DCM.

  • Amino Acid Coupling: Dissolve Boc-Lys(Boc)-OH (or another Boc-amino acid) and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2 hours.

  • Wash: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.

  • Cleavage: Cleave the completed peptide from the resin using a suitable cleavage cocktail.

Synthesis of a Second-Generation Lysine Dendron

Materials:

  • Propargylamine (core)

  • Boc-Lys(Boc)-OH

  • EDC, HOBt, DIPEA (coupling reagents)

  • DCM, TFA (solvents)

Procedure:

  • First Generation Synthesis: Couple Boc-Lys(Boc)-OH to propargylamine using EDC/HOBt/DIPEA in DCM to yield the first-generation dendron.[8]

  • Deprotection: Remove the Boc groups from the first-generation dendron with a mixture of DCM and TFA.[8]

  • Second Generation Synthesis: Couple two equivalents of Boc-Lys(Boc)-OH to the deprotected first-generation dendron using the same coupling conditions to afford the second-generation dendron.[8]

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Boc-Lys(Boc)-OHC16H30N2O6346.422483-46-7[9]
Fmoc-Lys(Boc)-OHC26H32N2O6468.571989-26-9[1]

Conclusion

Boc-Lys(Boc)-OH is a remarkably versatile and indispensable building block in modern chemical biology and drug discovery. Its dual-Boc protection scheme provides a robust and strategic handle for the synthesis of complex peptides, dendrimers, and bioconjugates. A thorough understanding of its chemical properties and judicious application of the protocols described herein will empower researchers to harness the full potential of this powerful synthetic tool in their pursuit of novel therapeutics and advanced biomaterials.

References

Methodological & Application

The Strategic Incorporation of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid in Solid-Phase Peptide Synthesis: A Guide to Advanced Peptide Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linear Sequences

In the landscape of synthetic peptide chemistry, the strategic use of non-canonical amino acids is paramount for accessing novel peptide architectures with enhanced biological activities and therapeutic potential. (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, a derivative of L-lysine where both the α- and ε-amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group, stands out as a versatile building block. Its primary application lies in the construction of well-defined branched peptides and dendrimers, offering precise control over the spatial presentation of bioactive motifs.[1] This guide provides a comprehensive overview of the principles and protocols for the effective utilization of this unique reagent in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Strategic Advantages

The dual Boc protection strategy imparts specific chemical properties to this lysine derivative, which in turn dictates its applications in SPPS. Understanding these properties is crucial for designing successful synthetic strategies.

PropertyThis compoundStandard Fmoc-Lys(Boc)-OH
Molecular Formula C₁₆H₃₀N₂O₆C₂₁H₃₀N₂O₆
Molecular Weight 346.42 g/mol 468.55 g/mol
α-Amino Protection BocFmoc
ε-Amino Protection BocBoc
Solubility Soluble in aprotic polar solvents (e.g., DMF, NMP)Soluble in aprotic polar solvents (e.g., DMF, NMP)
Deprotection Condition Acidolysis (e.g., TFA) for both Boc groupsBase (e.g., piperidine) for Fmoc; Acidolysis for Boc

The key advantage of this compound lies in its ability to serve as a branching point in peptide synthesis. When incorporated into a peptide chain via its carboxyl group, both the α- and ε-amino groups are initially protected. Subsequent removal of the Boc groups under acidic conditions exposes two free amines, which can then be elongated to create a bifurcated peptide structure. This approach is fundamental to the synthesis of peptide dendrimers, where successive generations of branching can be introduced to create highly complex, multivalent structures.[1]

Experimental Workflows: A Visual Guide

The incorporation of this compound into a peptide sequence follows the general principles of SPPS. The following diagram illustrates a typical workflow for creating a simple branched peptide.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_diBocLys Couple (S)-2,6-Bis((Boc)amino)hexanoic acid Deprotection2->Coupling_diBocLys Wash2 Wash Coupling_diBocLys->Wash2 Boc_Deprotection Boc Deprotection (TFA Cocktail) Wash2->Boc_Deprotection Branching Simultaneous Elongation of α- and ε-chains Boc_Deprotection->Branching Cleavage Cleavage from Resin & Global Deprotection Branching->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Branched_Peptide Branched Peptide Purification->Branched_Peptide

Caption: Workflow for branched peptide synthesis using di-Boc-lysine.

Detailed Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound in SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Incorporation of this compound as a Branching Unit

This protocol outlines the steps for introducing the di-Boc-lysine derivative as a branching point in a peptide sequence being synthesized using a standard Fmoc/tBu strategy.

1. Resin Preparation:

  • Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal acids.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Peptide Chain Elongation (Linear Portion):

  • Perform standard Fmoc-SPPS cycles to assemble the linear portion of the peptide sequence C-terminal to the desired branching point.[2]

  • Each cycle consists of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[3]

    • Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF. The reaction is typically allowed to proceed for 1-2 hours.

    • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

3. Coupling of this compound:

  • After deprotection of the N-terminal Fmoc group of the linear peptide segment, prepare a solution of this compound (2-4 equivalents), a coupling agent (e.g., HBTU, 2-4 equivalents), and a base (e.g., DIEA, 4-8 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The bulkiness of the di-Boc-lysine may necessitate a longer coupling time or a double coupling to ensure high efficiency.[4]

  • Monitoring the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

4. Deprotection of the Boc Groups:

  • After successful coupling, wash the resin with DMF and then with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) to remove both Boc protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The deprotection is typically carried out for 1-2 hours at room temperature.

  • Important Consideration: This step will also cleave any acid-labile side-chain protecting groups (e.g., tBu, Trt) on other amino acids in the sequence. Therefore, this strategy is best suited for scenarios where the subsequent branching elongation is the final step before cleavage from the resin, or where the branched chains do not contain amino acids requiring side-chain protection.

5. Elongation of the Branched Chains:

  • After Boc deprotection, neutralize the resulting ammonium salts on the resin with a solution of 10% DIEA in DMF (v/v).

  • The two newly formed free amino groups (α and ε) can now be elongated simultaneously by performing standard Fmoc-SPPS cycles as described in step 2.

6. Final Cleavage and Deprotection:

  • Once the synthesis of the branched peptide is complete, wash the resin with DMF and DCM and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[5]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Protocol 2: Quantitative Monitoring of Coupling Efficiency by NMR

To ensure the trustworthiness of the synthesis, the efficiency of each coupling step can be quantitatively assessed. While qualitative tests like the Kaiser test are useful, quantitative NMR (qNMR) provides a more precise measure of reaction completion.[6]

1. Sample Preparation:

  • After a coupling step, take a small aliquot of the peptide-resin (a few milligrams).

  • Cleave the peptide from this small resin sample using a suitable cleavage cocktail.

  • Remove the cleavage cocktail by evaporation under a stream of nitrogen.

  • Dissolve the crude peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

2. NMR Analysis:

  • Acquire a ¹H NMR spectrum of the sample.

  • Compare the integration of a characteristic peak of the newly coupled amino acid with a peak from the preceding peptide chain. The ratio of these integrals can be used to calculate the coupling efficiency.[1]

Trustworthiness and Self-Validation

The success of SPPS relies on achieving near-quantitative yields at each deprotection and coupling step. For a peptide of 'n' amino acids, the overall yield is the product of the yields of each individual step. Even a small decrease in efficiency at each step can lead to a significant reduction in the final yield of the desired full-length peptide.

Stepwise Coupling EfficiencyOverall Yield for a 10-mer PeptideOverall Yield for a 20-mer Peptide
95%59.9%35.8%
98%81.7%66.8%
99%90.4%81.8%
99.5%95.1%90.5%

To ensure the integrity of the synthesis, especially when incorporating bulky or unusual amino acids like this compound, the following validation steps are recommended:

  • Qualitative Monitoring: Perform a Kaiser test after each coupling step to confirm the absence of free primary amines.

  • Quantitative Monitoring: For critical steps, such as the coupling of the di-Boc-lysine, employ qNMR to determine the coupling efficiency accurately.

  • Mass Spectrometry of Intermediates: At key stages of the synthesis, a small amount of the peptide can be cleaved from the resin and analyzed by mass spectrometry to confirm that the correct sequence is being assembled.

Challenges and Expert Insights

The use of this compound presents unique challenges that require careful consideration:

  • Steric Hindrance: The two Boc groups can create significant steric hindrance, potentially leading to incomplete coupling. To mitigate this, using a higher excess of the amino acid and coupling reagents, extending the reaction time, or performing a double coupling is often necessary.

  • Aggregation: As with any SPPS, aggregation of the growing peptide chain on the resin can hinder reaction kinetics. The bulky nature of the di-Boc-lysine may exacerbate this issue. Using solvents that disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or incorporating structure-breaking elements in the peptide sequence can be beneficial.[7]

  • Selective Deprotection: The simultaneous deprotection of both Boc groups is the most common application of this reagent for creating symmetrical branches. Achieving selective deprotection of the α-Boc group while leaving the ε-Boc group intact is challenging due to the similar acid lability of the two groups. While some methods for selective deprotection of di-Boc protected amines have been reported, they often require specific and carefully controlled conditions that may not be compatible with standard SPPS protocols.[8] For applications requiring orthogonal protection of the α- and ε-amino groups of lysine, it is more conventional to use derivatives such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH.

Conclusion

This compound is a valuable tool for the synthesis of complex peptide architectures, particularly branched peptides and dendrimers. While its use requires careful optimization of coupling conditions due to steric hindrance, the ability to introduce two points of elongation from a single amino acid residue offers significant advantages for the design of novel biomaterials and therapeutic agents. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently incorporate this versatile building block into their SPPS workflows to push the boundaries of peptide science.

References

Application Note: A Comprehensive Protocol for the Esterification of Boc-Lys(Boc)-OH to Solid-Phase Supports

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the foundational step of Boc-based solid-phase peptide synthesis (SPPS): the covalent attachment of the first amino acid, Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH), to a resin support. We delve into the chemical principles, provide step-by-step protocols for coupling to the classical Merrifield resin, and outline robust validation methods to ensure optimal resin loading. This guide emphasizes the causality behind procedural choices, equipping the user with the knowledge to troubleshoot and adapt the protocol for successful synthesis initiation.

Introduction: The Strategic Importance of the First Amino Acid

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for therapeutic and research applications. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while older than the now-prevalent Fmoc/tBu strategy, remains indispensable for the synthesis of certain peptides and for large-scale production due to economic advantages. In Boc-SPPS, the temporary Nα-Boc protecting group is iteratively removed using moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1]

The initial step, loading the first amino acid onto the solid support, is arguably the most critical stage of the entire synthesis. An incomplete or inefficient loading results in a lower final peptide yield and the generation of deletion sequences that can complicate purification. Boc-Lys(Boc)-OH is a derivative where both the α-amino and the side-chain ε-amino groups are protected by the acid-labile Boc group.[2][3] This ensures that during the initial coupling, only the C-terminal carboxylic acid is available for reaction, and the side chain remains protected until the final, harsh acid cleavage step (e.g., using anhydrous HF or TFMSA) that liberates the completed peptide from the resin.[1]

This guide focuses on the robust and time-tested methods for coupling Boc-Lys(Boc)-OH to chloromethylated polystyrene resins, commonly known as Merrifield resins, which are the traditional workhorse for Boc-SPPS.[1][4]

The Chemistry of Resin Esterification

The covalent linkage of the first Boc-amino acid to a resin is an esterification reaction. For Merrifield resin, which features a chloromethyl functional group on a polystyrene backbone, a direct SN2 reaction is employed. To facilitate this, the carboxylic acid of Boc-Lys(Boc)-OH must be deprotonated to form a carboxylate anion, enhancing its nucleophilicity.

The most reliable method for this transformation is the "Gisin method," which involves creating the cesium salt of the Boc-amino acid.[5] Cesium salts offer excellent solubility in organic solvents like N,N-Dimethylformamide (DMF) and are highly nucleophilic, leading to efficient and complete esterification with minimal side reactions.

Caption: Chemical workflow for coupling via the cesium salt method.

Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous where specified.

Reagent/MaterialPurpose
Boc-Lys(Boc)-OHThe first amino acid to be coupled.
Merrifield Resin (1% DVB)Solid support (e.g., 100-200 mesh, 1.0 mmol/g Cl⁻ loading).
Cesium Carbonate (Cs₂CO₃)Base for forming the highly nucleophilic cesium salt.
N,N-Dimethylformamide (DMF)Anhydrous polar aprotic solvent for the coupling reaction.
Dichloromethane (DCM)Solvent for resin washing and swelling.
Methanol (MeOH)Solvent for salt formation and washing.
Ethanol (EtOH)Solvent for salt formation.
DioxaneUsed for azeotropic drying of the cesium salt.
Potassium Iodide (KI)Optional catalyst to enhance the reaction rate (Finkelstein reaction).
Ninhydrin Test KitFor qualitative detection of free primary amines.[6]

Detailed Experimental Protocols

This section is divided into three core stages: preparation of the activated amino acid, coupling to the resin, and validation of the loading.

Protocol 1: Preparation of the Boc-Lys(Boc)-OH Cesium Salt

This protocol is based on the highly efficient Gisin method for generating the carboxylate salt.[5]

  • Dissolution: In a round-bottom flask, dissolve Boc-Lys(Boc)-OH (1.5 equivalents relative to the resin's chlorine capacity) in ethanol (approx. 2 mL/mmol) and add a small amount of water (approx. 0.5 mL/mmol) to aid dissolution.[4][7]

  • Neutralization: Titrate the solution carefully with a 2 M aqueous solution of Cesium Carbonate (Cs₂CO₃) until the pH reaches exactly 7.0. This ensures complete formation of the cesium salt without excess base.

  • Solvent Removal: Remove the solvents (ethanol/water) by rotary evaporation to obtain a solid or viscous oil.

  • Azeotropic Drying: To ensure the salt is completely anhydrous (critical for the next step), add anhydrous dioxane and evaporate to dryness. Repeat this step at least twice to remove all traces of water.[4][7] The resulting white, crystalline solid is the Boc-Lys(Boc)-O⁻ Cs⁺ salt, which should be used immediately or stored under vacuum.

Protocol 2: Coupling to Merrifield Resin
  • Resin Swelling: Place the Merrifield resin (1.0 equivalent) in a suitable solid-phase reaction vessel. Add DCM and allow the resin to swell for at least 30-60 minutes. Drain the DCM and wash the resin 3 times with anhydrous DMF to prepare it for the coupling reaction.

  • Reaction Setup: Add the freshly prepared, dry Boc-Lys(Boc)-OH cesium salt (1.2-1.5 equivalents) to the swollen resin. Add enough anhydrous DMF to create a slurry that can be easily agitated.

  • (Optional) Catalysis: For potentially sluggish reactions, a catalytic amount of Potassium Iodide (KI, 0.1 equivalents) can be added. The iodide ion can displace the chloride on the resin, forming a more reactive iodo-methyl intermediate.[4][7]

  • Coupling Reaction: Securely cap the vessel and place it on a shaker or orbital agitator. Heat the reaction mixture to 50°C and allow it to proceed for 18-24 hours.[5][8]

  • Washing Procedure: After the reaction is complete, cool the vessel to room temperature. Drain the reaction solvent and wash the resin extensively to remove unreacted starting material and cesium salts. A thorough washing sequence is crucial:

    • DMF (3 times)

    • DMF/Water (1:1 v/v) (3 times)

    • DMF (3 times)

    • DCM (3 times)

    • Methanol (3 times)[4][7]

  • Drying: Dry the resin under high vacuum to a constant weight.

Protocol 3: Validation and Quality Control

A successful loading is the foundation for a successful peptide synthesis. It is imperative to quantify the loading and ensure no reactive sites remain.

A. Capping Unreacted Sites (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted chloromethyl sites should be "capped." This can be done by treating the resin with a large excess of a blocking agent, such as acetic anhydride and pyridine in DCM, after the initial coupling and washing.

B. Monitoring Reaction Completion with the Kaiser Test

The Kaiser (ninhydrin) test is a highly sensitive qualitative test for detecting free primary amines.[9][10] In the context of the first amino acid coupling to a non-amine-containing resin, its primary use is to confirm a negative result after a potential capping step or to check for any unintended side reactions that might generate primary amines. A more critical use of the Kaiser test is after the deprotection of the first amino acid, where a strong positive result is expected.

Kaiser Test Procedure: [6][10][11][12]

  • Place 10-20 beads of the washed peptide-resin into a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-butanol, Phenol in n-butanol).

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

ResultInterpretation
Beads and solution are colorless/yellowNegative Result: No primary amines are present. This is the expected outcome after a coupling/capping step.[10][13]
Beads and solution are dark bluePositive Result: Free primary amines are present. This indicates a successful deprotection step.[6][10]

C. Determining Resin Loading (Substitution Level)

The most accurate method to determine the final loading (in mmol/g) is to proceed with the first Boc deprotection and then quantify the cleaved Boc groups or the newly liberated free amine. However, a gravimetric estimation provides a quick, albeit less precise, measure.

Gravimetric Method:

  • Accurately weigh the dry Merrifield resin before the reaction (m_initial).

  • Accurately weigh the dry, washed, and loaded resin after the reaction (m_final).

  • Calculate the loading using the following formula:

    Loading (mmol/g) = [(m_final - m_initial) / MW_AA] / m_final × 1000

    Where:

    • MW_AA = Molecular weight of the attached amino acid residue (Boc-Lys(Boc)-OH minus H₂O = 346.42 - 18.02 = 328.4 g/mol ).

This method assumes all weight gain is due to the attached amino acid and the resin is perfectly dry, which can be sources of error. For precise synthesis, a spectroscopic method after the first deprotection is recommended.

Workflow Visualization

SPPS_Loading_Workflow start Start: Dry Merrifield Resin swell 1. Resin Swelling (DCM, then DMF) start->swell couple 2. Coupling Reaction (Add Salt to Resin, DMF, 50°C, 24h) swell->couple prepare_salt Prepare Boc-Lys(Boc)-O⁻ Cs⁺ prepare_salt->couple wash 3. Extensive Washing (DMF, DMF/H₂O, DCM, MeOH) couple->wash validate 4. Validation wash->validate validate->couple Recouple if needed dry 5. Dry Resin Under Vacuum validate->dry Loading OK end End: Loaded Resin Ready for SPPS dry->end

Caption: Workflow for loading Boc-Lys(Boc)-OH onto Merrifield resin.

Troubleshooting and Expert Insights

  • Low Loading Efficiency: The most common cause is moisture. Ensure the cesium salt is meticulously dried using azeotropic distillation with dioxane.[4][7] Also, verify that the DMF used for the coupling reaction is anhydrous.

  • Alternative Resins: While this guide focuses on Merrifield resin, Boc-amino acids can be attached to hydroxymethyl resins (like Wang resin). However, this requires different coupling reagents (e.g., carbodiimides like DIC with an activating agent like HOBt) and carries a significant risk of premature cleavage during the acidic Boc deprotection steps.[14][15] Therefore, such resins are generally reserved for Fmoc-SPPS.

  • Pre-loaded Resins: For convenience and to bypass this initial step, high-quality, pre-loaded resins such as Fmoc-Lys(Boc)-Wang resin are commercially available for Fmoc synthesis.[16] While less common for Boc chemistry, purchasing pre-loaded Merrifield resins can be a time-saving alternative.

  • Coupling Reagents: For coupling subsequent amino acids in the peptide chain (or for attaching to amine-functionalized resins), carbodiimide activators like Diisopropylcarbodiimide (DIC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are standard.[17][18] HOBt acts to suppress racemization and increase coupling efficiency.[18][19]

Conclusion

The successful esterification of the first amino acid to the solid support is a non-negotiable prerequisite for high-fidelity solid-phase peptide synthesis. The cesium salt method for coupling Boc-Lys(Boc)-OH to Merrifield resin is a robust, high-yield procedure that minimizes side reactions. By understanding the underlying chemistry, meticulously following the outlined protocols, and performing rigorous validation, researchers can confidently lay the foundation for the successful synthesis of their target peptide.

References

Application Notes & Protocols: (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid in the Synthesis of Branched and Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH), is a pivotal bifunctional building block in modern peptide chemistry.[1][2] Its unique structure, featuring two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on both the alpha (α) and epsilon (ε) amino functionalities of a lysine backbone, enables the controlled synthesis of complex, non-linear peptide architectures.[3][4] This guide provides an in-depth exploration of the strategic application of Boc-Lys(Boc)-OH for constructing well-defined branched peptide dendrimers and macrocyclic peptides. We will detail the underlying chemical principles, provide field-proven protocols for solid-phase peptide synthesis (SPPS), and discuss the critical parameters that ensure high-yield, high-purity outcomes for researchers in drug discovery and materials science.

Part 1: The Strategic Role of Boc-Lys(Boc)-OH in Peptide Architecture

The power of Boc-Lys(Boc)-OH lies in its capacity to serve as a symmetrical or asymmetrical branching point. The two Boc groups, while both acid-labile, can be manipulated based on the differential acid sensitivity between the α-amino and ε-amino positions, although they are often removed simultaneously in dendritic synthesis.[5][6] This bifunctionality is the cornerstone for two major applications:

  • Divergent Synthesis of Peptide Dendrimers: By simultaneously deprotecting both amino groups, two identical or different peptide chains can be grown from the lysine scaffold. This approach is fundamental to creating Multiple Antigenic Peptides (MAPs) and other dendrimeric structures that exhibit multivalency, enhancing biological activity or signal amplification in diagnostic assays.[7][8]

  • Macrocyclization Scaffolding: The lysine side chain can be used to form a covalent bridge with other residues in a peptide sequence. After assembling a linear peptide, the two amino groups of the incorporated lysine residue can be deprotected and used to form lactam bridges with C-terminal carboxyl groups or acidic amino acid side chains, yielding structurally constrained cyclic peptides with improved stability and receptor affinity.[9][10]

Fundamental Chemistry: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a staple in peptide synthesis, shielding amino groups from unwanted reactions. Its removal is typically achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[5][11] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to liberate the free amine.[5] This clean and efficient deprotection is central to the protocols described below.

Part 2: Application in Branched Peptide and Dendrimer Synthesis

The most direct application of Boc-Lys(Boc)-OH is in the divergent synthesis of branched peptides, where the lysine derivative acts as the core. This strategy is highly effective for building symmetrical, first-generation (G1) dendrons.

Workflow for Divergent Dendrimer Synthesis

The following diagram outlines the core logic for building a G1 dendrimer on a solid support. The process begins by anchoring the Boc-Lys(Boc)-OH core, followed by simultaneous deprotection and subsequent symmetrical elongation of two peptide chains.

G1_Dendrimer_Synthesis Resin Solid Support (e.g., Rink Amide Resin) Core Couple Boc-Lys(Boc)-OH Resin->Core 1. Anchoring Deprotect Deprotection (TFA in DCM) Core->Deprotect 2. Core Deprotection Elongate Symmetrical Elongation: Couple Next Fmoc-AA to both amines Deprotect->Elongate 3. Branching Repeat Repeat Fmoc-SPPS Cycles (Piperidine Deprotection, AA Coupling) Elongate->Repeat 4. Chain Growth Cleave Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave 5. Cleavage Product Purified G1 Dendrimer Cleave->Product

Caption: Divergent synthesis workflow for a G1 peptide dendrimer.

Protocol 1: Solid-Phase Synthesis of a Symmetrical G1 Peptide Dendrimer

This protocol describes the synthesis of a G1 dendrimer with the structure (Peptide-Chain)₂-Lys-NH₂ using a standard Fmoc/tBu strategy for chain elongation after the initial core branching.

Materials:

  • Rink Amide MBHA resin

  • Boc-Lys(Boc)-OH

  • Fmoc-protected amino acids

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Reagents: 20% Piperidine in DMF, 50% TFA in DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Boc-Lys(Boc)-OH Core:

    • Prepare a solution of Boc-Lys(Boc)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Simultaneous Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove both Boc groups from the lysine core.[5]

    • Wash the resin with DCM (5x) to remove residual acid.

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 min).

    • Wash the resin with DMF (5x). The resin now presents two free primary amines (α and ε).

  • Symmetrical Chain Elongation (Fmoc/tBu Strategy):

    • First Amino Acid Coupling: Couple the first Fmoc-amino acid of the desired peptide chain using double the equivalents (e.g., 6 eq. Fmoc-AA, 6 eq. HBTU, 12 eq. DIPEA) to acylate both free amines. Agitate for 2 hours and confirm with a Kaiser test.

    • Subsequent Cycles: Continue elongating both peptide chains simultaneously using standard Fmoc-SPPS cycles:

      • Fmoc Deprotection: 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

      • Washes: DMF (5x).

      • Coupling: Couple the next Fmoc-amino acid (3 eq. per chain, total 6 eq.) with HBTU/DIPEA.

      • Washes: DMF (5x).

    • Repeat until both peptide chains are fully assembled.

  • Final Cleavage and Purification:

    • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.[12]

Part 3: Application in Cyclic Peptide Synthesis

Boc-Lys(Boc)-OH is an excellent tool for inducing macrocyclization via side-chain linkage. This strategy often involves anchoring the peptide to the resin via a side chain, allowing the N- and C-termini to be free for the cyclization reaction. This on-resin approach leverages the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions over intermolecular oligomerization.[9][13]

Workflow for On-Resin Head-to-Side-Chain Cyclization

This workflow illustrates the synthesis of a cyclic peptide where the C-terminus is linked to the lysine side chain. The synthesis of the linear precursor uses an orthogonal Fmoc/tBu strategy.

On_Resin_Cyclization Resin Start with Resin (e.g., 2-Chlorotrityl Chloride) Anchor Anchor First Fmoc-AA (e.g., Fmoc-Lys(Boc)-OH) via Carboxyl Group Resin->Anchor 1. Elongate Elongate Linear Peptide (Standard Fmoc-SPPS) Anchor->Elongate 2. N_Deprotect Final N-terminal Fmoc Removal (20% Piperidine) Elongate->N_Deprotect 3. Side_Chain_Deprotect Selective Side-Chain Boc Removal (Dilute TFA) N_Deprotect->Side_Chain_Deprotect 4. Cyclize On-Resin Cyclization (Coupling Agent, e.g., PyBOP) Head (N-term) to Side-Chain (Lys) Side_Chain_Deprotect->Cyclize 5. Cleave Final Cleavage & Deprotection (TFA Cocktail) Cyclize->Cleave 6. Product Purified Cyclic Peptide Cleave->Product

Caption: Workflow for on-resin head-to-side-chain cyclization.

Protocol 2: On-Resin Synthesis of a Head-to-Side-Chain Cyclic Peptide

This protocol details the synthesis of a peptide cyclized via an amide bond between the N-terminal amine and the ε-amino group of a lysine residue within the sequence. An orthogonal protecting group on the α-amino group of lysine is required here, so we will use Fmoc-Lys(Boc)-OH for incorporation into the chain. The principle remains the same for using the bifunctional nature of lysine.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids, including Fmoc-Lys(Boc)-OH

  • Coupling agents: HBTU, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIPEA

  • Solvents: DMF, DCM

  • Deprotection Reagents: 20% Piperidine in DMF; 1% TFA in DCM

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Loading:

    • Anchor the C-terminal amino acid (as an Fmoc-AA-OH) to the 2-chlorotrityl chloride resin using DIPEA in DCM. This resin allows for later cleavage under mild acidic conditions that keep side-chain protecting groups intact if needed.

  • Linear Peptide Assembly:

    • Synthesize the linear peptide sequence using standard Fmoc-SPPS cycles as described in Protocol 1, Step 4b.

    • Incorporate Fmoc-Lys(Boc)-OH at the desired position in the sequence.

  • Preparation for Cyclization:

    • Once the linear sequence is complete, remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Selectively remove the Boc protecting group from the lysine side chain by treating the resin with 1% TFA in DCM for 1 hour. The trityl linker and other tBu-based side-chain groups are stable to these conditions.

    • Wash thoroughly with DCM, neutralize with 10% DIPEA in DMF, and wash again with DMF. The resin now bears a linear peptide with a free N-terminal amine and a free ε-amino group on the lysine side chain.

  • On-Resin Cyclization:

    • Swell the resin in a large volume of DMF.

    • Add the cyclization coupling reagent, such as PyBOP (3 eq.), and DIPEA (6 eq.).

    • Allow the reaction to proceed for 4-6 hours at room temperature. The high dilution favors the intramolecular head-to-side-chain reaction.[13]

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing with LC-MS.

    • Once cyclization is complete, wash the resin with DMF and DCM.

  • Final Cleavage and Purification:

    • Cleave the cyclic peptide from the resin using the standard TFA cocktail (95% TFA).

    • Precipitate, wash, and purify the final cyclic peptide using RP-HPLC as described in Protocol 1, Step 5.

Part 4: Quantitative Data and Characterization

Successful synthesis of complex peptides requires rigorous quality control. The following table summarizes key parameters and expected outcomes for the protocols described.

ParameterBranched Peptide (Protocol 1)Cyclic Peptide (Protocol 2)Method of Verification
Crude Purity Typically 50-70%Typically 40-60%RP-HPLC
Final Purity >95%>95%RP-HPLC
Overall Yield 10-25% (sequence dependent)5-20% (sequence dependent)Calculated from resin loading
Identity Correct mass observedCorrect mass observedLC-MS / MALDI-TOF MS
Coupling Efficiency >99% per step>99% per stepKaiser Test / UV Monitoring
Cyclization Efficiency N/A>80% (monitored by LC-MS)LC-MS of cleaved aliquots

References

Introduction: The Strategic Importance of Lysine Protection in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the application of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH) in the synthesis of peptide-based therapeutics is provided in this technical guide. This document is intended for an audience of researchers, scientists, and professionals in drug development. It offers a detailed exploration of the chemical properties, strategic applications, and detailed protocols associated with this critical building block in modern peptide chemistry.

Peptide-based drugs represent a rapidly expanding class of therapeutics, valued for their high specificity, potency, and lower toxicity compared to small molecules. The chemical synthesis of these complex biomolecules, however, is a significant challenge. The presence of reactive side chains in many amino acids necessitates a robust strategy of orthogonal protection and deprotection to ensure the correct peptide sequence is assembled.

Lysine, with its primary amine on the ε-carbon of its side chain, is particularly noteworthy. This ε-amino group is a potent nucleophile, and if left unprotected during synthesis, it can lead to unwanted side reactions, such as chain branching, dimerization, or incorrect modifications. Therefore, effective protection of both the α-amino group (involved in peptide bond formation) and the ε-amino group is non-negotiable for successful synthesis.

Boc-Lys(Boc)-OH, or Nα,Nε-di-tert-butyloxycarbonyl-L-lysine, has emerged as a cornerstone reagent for this purpose, particularly within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS). The use of the same acid-labile Boc group for both amines simplifies the deprotection strategy, allowing for their simultaneous removal under specific acidic conditions. This guide delves into the rationale behind its use, its practical application, and provides detailed protocols for its incorporation into peptide chains.

Physicochemical Properties and Strategic Advantages

Boc-Lys(Boc)-OH is a crystalline solid, highly soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), which are commonly used in peptide synthesis.

PropertyValue
Chemical Formula C₁₆H₃₀N₂O₆
Molar Mass 346.42 g/mol
Appearance White to off-white crystalline powder
Typical Purity >98%
Solubility Soluble in DCM, DMF, NMP, Methanol

The primary strategic advantage of the di-Boc protection scheme lies in its role within a Boc/Bzl orthogonal strategy. In this approach:

  • Temporary Protection: The Nα-Boc group is used for temporary protection of the alpha-amino group. It is selectively removed at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA) in DCM.

  • Side-Chain Protection: The Nε-Boc group, along with benzyl-type protecting groups on other amino acid side chains (e.g., Asp(OBzl), Ser(Bzl)), serves as a semi-permanent protecting group. These groups are stable to the repetitive TFA treatments used to remove the Nα-Boc group.

  • Final Deprotection: All side-chain protecting groups, including the Nε-Boc on lysine, are removed simultaneously in a final, single step using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

This dual-protection strategy prevents unwanted reactions at the lysine side chain during synthesis and ensures that the final peptide is correctly assembled.

Core Applications in Peptide Synthesis

The primary application of Boc-Lys(Boc)-OH is as a protected building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the efficient and controlled assembly of peptide chains on a solid support (resin).

Workflow for Boc-SPPS Incorporation

The general workflow for incorporating a Boc-Lys(Boc)-OH residue into a growing peptide chain via SPPS is a cyclical process.

Start Start: Peptide-Resin with free N-terminus Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Neutralization & Wash (e.g., DIPEA in DMF/DCM) Deprotection->Wash1 Generates TFA salt Coupling 3. Coupling Reaction (Activate & Add Boc-Lys(Boc)-OH) Wash1->Coupling Frees terminal amine for reaction Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Removes excess reagents Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection End Final Peptide-Resin Cycle->End After final residue

Caption: General cycle for incorporating an amino acid in Boc-SPPS.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers must adapt them based on the specific peptide sequence, scale, and available equipment. All work should be performed in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Boc-SPPS Cycle for Boc-Lys(Boc)-OH Incorporation

This protocol describes a single cycle for adding Boc-Lys(Boc)-OH to a peptide-resin.

Materials:

  • Peptide-resin (e.g., MBHA or PAM resin with the N-terminus deprotected)

  • Boc-Lys(Boc)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 40-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes.

    • Drain the solution.

    • Add a fresh solution of 40-50% TFA in DCM.

    • Agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) and DMF (2x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5-10% DIPEA in DMF to the resin.

    • Agitate for 5-10 minutes to neutralize the ammonium trifluoroacetate salt.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Coupling Reaction (Activation and Addition):

    • In a separate vessel, dissolve Boc-Lys(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) to activate.

    • Alternatively, for DCC coupling, dissolve Boc-Lys(Boc)-OH (3 eq.) and DCC (3 eq.) in DCM/DMF (1:1).

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 2-4 hours at room temperature.

  • Monitoring and Wash:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the reaction is incomplete, repeat the coupling step.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step to cleave the peptide from the resin and remove all side-chain protecting groups.

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

Materials:

  • Peptide-resin (fully synthesized)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Purified water

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Cleavage Reaction:

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add a scavenger cocktail (typically 5-10% of the total HF volume) to protect sensitive residues from reactive cations generated during cleavage. Anisole is a common choice.

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill a calculated amount of anhydrous HF into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Repeat the ether wash several times.

  • Extraction and Lyophilization:

    • Extract the crude peptide from the resin using an appropriate solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

    • Filter to remove the resin beads.

    • Freeze-dry (lyophilize) the aqueous solution to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Start Start: Fully Protected Peptide-Resin HF 1. Add Scavengers & Anhydrous HF (0°C, 1-2h) Start->HF Cleaves from resin & removes side-chain groups Evap 2. Evaporate HF (N₂ stream, high vacuum) HF->Evap Precip 3. Precipitate with cold Ether (Wash 3x) Evap->Precip Removes scavengers Extract 4. Extract Peptide (Aq. Acetonitrile / 0.1% TFA) Precip->Extract Isolates peptide from resin Purify 5. Purify by RP-HPLC Extract->Purify End Final Pure Peptide Purify->End

Caption: Workflow for final HF cleavage and peptide purification.

Expert Insights and Troubleshooting

  • Incomplete Coupling: A positive Kaiser test after the coupling step indicates unreacted free amines. This can be caused by steric hindrance or poor resin swelling. Solution: Double-couple by repeating the coupling step with fresh reagents. For particularly difficult sequences, switching to a more potent coupling agent like HATU may be necessary.

  • Side Reactions during Cleavage: The tert-butyl carbocation generated during Boc deprotection can re-attach to electron-rich side chains (e.g., Trp, Met). Solution: This is why a scavenger cocktail is essential during the final HF cleavage. Anisole acts as a carbocation trap, preventing these side reactions.

  • Racemization: Racemization of the chiral center is a potential risk, especially during the activation step. Solution: Using urethane-protected amino acids like Boc-Lys(Boc)-OH significantly suppresses this risk compared to other N-protecting groups. Additionally, performing activations at lower temperatures (0 °C) can further minimize racemization.

Conclusion

Nα,Nε-di-Boc-L-lysine is an indispensable tool in the synthesis of complex peptide therapeutics. Its robust, dual-protection system, fully compatible with the well-established Boc/Bzl SPPS strategy, provides a reliable method for preventing unwanted side-chain reactions. The protocols and insights provided herein demonstrate the systematic approach required for its successful application, from single-cycle incorporation to final cleavage and purification. Mastery of these techniques is fundamental for chemists and researchers dedicated to advancing the field of peptide drug development.

Application Notes & Protocols: A Guide to the Selective Deprotection of Boc Groups from (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for the selective removal of the Nα-tert-butoxycarbonyl (Boc) protecting group from (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Nα,Nε-di-Boc-L-lysine. This procedure is a cornerstone in solid-phase and solution-phase peptide synthesis, as well as in the development of lysine-containing pharmaceuticals and bioconjugates. The protocols and insights provided herein are curated for researchers, scientists, and professionals in the field of drug development.

Foundational Principles: The Chemistry of Selective Deprotection

The selective deprotection of Nα,Nε-di-Boc-L-lysine hinges on the differential acid lability of the two Boc groups. The Nα-Boc group, attached to the α-amino group of the lysine backbone, is significantly more susceptible to acid-catalyzed cleavage than the Nε-Boc group protecting the side-chain amino group. This difference in reactivity is attributed to electronic and steric factors. The electron-withdrawing effect of the adjacent carboxyl group on the α-carbon increases the electrophilicity of the Nα-Boc carbonyl carbon, making it more prone to nucleophilic attack by the trifluoroacetate anion during acidic treatment.

The generally accepted mechanism for the acid-catalyzed removal of a Boc group involves the protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. The stability of the resulting tert-butyl cation is a key driving force for this reaction.

For a deeper dive into the mechanisms of amine protecting groups, readers are encouraged to consult foundational texts on protective groups in organic synthesis.

Experimental Workflow: From Starting Material to Purified Product

The following diagram illustrates the typical workflow for the selective deprotection of Nα,Nε-di-Boc-L-lysine.

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Nα,Nε-di-Boc-L-lysine D Reaction Mixture (Di-Boc-Lys in DCM/TFA) A->D Dissolve B Anhydrous Dichloromethane (DCM) B->D C Trifluoroacetic Acid (TFA) C->D Add dropwise E Stirring at Room Temperature (Monitor by TLC/LC-MS) D->E Reaction Progress F Solvent Evaporation E->F Upon Completion G Trituration with Diethyl Ether F->G Resuspend H Filtration & Drying G->H Isolate Solid I Nε-Boc-L-lysine (Final Product) H->I Purified Product

Role of Boc-Lys(Boc)-OH in bioconjugation and labeling of proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Role of Boc-Lys(Boc)-OH as a Bifurcated Linker for Bioconjugation and Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and novel therapeutic constructs. Achieving precise control over the location and stoichiometry of conjugation is paramount. This technical guide details the strategic application of Nα,Nε-bis(tert-butyloxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH), a di-protected amino acid, as a versatile building block in bioconjugation. We will explore its chemical principles, strategic advantages as a bifurcated (two-branched) linker, and provide detailed, field-proven protocols for its activation, conjugation to proteins, and subsequent functionalization. This guide is intended to empower researchers to leverage Boc-Lys(Boc)-OH for creating complex, well-defined bioconjugates with high precision and reproducibility.

Core Principles: The Chemistry of a Protected Building Block

Boc-Lys(Boc)-OH is a derivative of the amino acid L-lysine where both the alpha-amino (Nα) and epsilon-amino (Nε) groups are protected by the tert-butyloxycarbonyl (Boc) group.[1][2] This dual protection leaves the carboxylic acid as the sole reactive point for initial conjugation, making it an ideal tool for controlled, multi-step bioconjugation strategies.

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] Its utility stems from its remarkable stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[4] However, it is readily and cleanly cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][5][] This acid lability is the key to its strategic use; it allows for the "unmasking" of the protected amines at a desired point in the synthetic sequence.[4]

The Carboxylic Acid Handle: The free carboxylic acid on Boc-Lys(Boc)-OH is relatively unreactive towards the primary amines on a protein (such as the N-terminus or lysine side chains) under physiological conditions.[7][8] To facilitate the formation of a stable amide bond, the carboxyl group must first be "activated" into a more reactive species. The most robust and widely used method for this in bioconjugation is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][9] The resulting NHS ester is an excellent electrophile that reacts efficiently with primary amines at physiological to slightly alkaline pH to form a covalent amide linkage.[10]

Strategic Applications: A Bifurcated Linker for Advanced Constructs

The unique structure of Boc-Lys(Boc)-OH allows it to act as a branching or bifurcated linker. After conjugating the molecule to a protein via its carboxyl group, the subsequent removal of the two Boc groups exposes two new primary amines. This creates a powerful platform for several advanced applications:

  • Multivalent Display: The two newly exposed amines can be used to attach two copies of a payload molecule (e.g., a drug, targeting peptide, or imaging agent). This is particularly valuable in drug development for increasing the drug-to-antibody ratio (DAR) in a controlled manner or for enhancing the avidity of a targeting ligand.

  • Controlled Sequential Conjugation: The process inherently involves a sequential, two-stage reaction. This controlled approach prevents the uncontrolled polymerization or side reactions that can occur when using linkers with multiple, simultaneously active functional groups.[11]

  • PROTAC and Molecular Glue Development: In the synthesis of complex molecules like PROteolysis Targeting Chimeras (PROTACs), Boc-Lys(Boc)-OH can serve as a core scaffold to link a warhead that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase.

Visualization of the Core Strategy

The overall workflow involves a logical sequence of protection, activation, conjugation, and deprotection to achieve the desired bifunctional protein conjugate.

G cluster_0 Stage 1: Linker Preparation & Conjugation cluster_1 Stage 2: Deprotection & Secondary Labeling BocLys Boc-Lys(Boc)-OH Activation Carboxyl Activation (EDC, NHS) BocLys->Activation ActivatedEster Boc-Lys(Boc)-NHS Ester Activation->ActivatedEster Conjugate_Boc Boc-Protected Conjugate ActivatedEster->Conjugate_Boc Amine Coupling pH 7.2 - 8.5 Protein Target Protein (with surface Lysines) Protein->Conjugate_Boc Amine Coupling pH 7.2 - 8.5 Purify1 Purification 1 (SEC or Dialysis) Conjugate_Boc->Purify1 Deprotection Boc Deprotection (TFA) Purify1->Deprotection Conjugate_Amine Amine-Reactive Conjugate (Two free NH₂ groups) Deprotection->Conjugate_Amine FinalConjugate Final Bifurcated Conjugate Conjugate_Amine->FinalConjugate Secondary Labeling Payload Payload-NHS Ester (e.g., Fluorophore, Drug) Payload->FinalConjugate Secondary Labeling Purify2 Purification 2 (SEC or Dialysis) FinalConjugate->Purify2

Caption: Workflow for creating a bifurcated bioconjugate using Boc-Lys(Boc)-OH.

Experimental Protocols

These protocols provide a comprehensive workflow for the activation of Boc-Lys(Boc)-OH, its conjugation to a model protein (e.g., IgG), deprotection, and subsequent labeling.

Protocol 1: Activation of Boc-Lys(Boc)-OH with EDC/NHS

Causality: This protocol converts the stable carboxylic acid into a semi-stable, amine-reactive NHS ester.[9] The reaction must be performed in an anhydrous organic solvent because EDC and the resulting NHS ester are susceptible to hydrolysis, which would regenerate the starting material and reduce coupling efficiency.[7][9] This activation step should be performed immediately before addition to the protein.

Materials:

  • Boc-Lys(Boc)-OH (MW: 346.43 g/mol )

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in anhydrous DMF. For example, create a 100 mM solution of Boc-Lys(Boc)-OH (34.6 mg/mL).

  • Reaction Setup: In a dry microfuge tube, combine the reagents in the following order. This example is for preparing 100 µL of a 50 mM activated linker solution.

    • 50 µL of 100 mM Boc-Lys(Boc)-OH

    • 1.2 equivalents of NHS (e.g., 6 µL of 1 M stock)

    • 1.2 equivalents of EDC (e.g., 6 µL of 1 M stock)

  • Incubation: Mix thoroughly by vortexing and incubate at room temperature for 30 minutes.

  • Immediate Use: The activated Boc-Lys(Boc)-NHS ester is now ready for immediate addition to the protein solution. Do not store the activated ester.

Protocol 2: Conjugation of Activated Linker to Protein

Causality: The reaction is performed in a slightly alkaline buffer (pH 7.2-8.5). This pH is a critical compromise: it ensures that the protein's lysine ε-amino groups are deprotonated and nucleophilic, yet it is not so high as to cause rapid hydrolysis of the NHS ester or protein denaturation.[10] A molar excess of the linker is used to drive the reaction towards the desired modification level.

Materials:

  • Target protein (e.g., IgG at 10 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.

  • Activated Boc-Lys(Boc)-NHS ester solution (from Protocol 1).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Reaction Setup: Add the desired molar excess of the activated linker to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Calculation Example: For 1 mL of 10 mg/mL IgG (~67 µM), a 20-fold excess requires 1.34 µmoles of linker. This would be 26.8 µL of the 50 mM activated linker solution prepared in Protocol 1.

    • Important: The volume of DMF added should not exceed 10% of the total reaction volume to avoid protein denaturation.[11]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50 mM (e.g., 50 µL of 1 M Tris-HCl per mL of reaction) to consume any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification (Purification 1): Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS. The resulting product is the Boc-protected protein conjugate.

Protocol 3: Boc Deprotection of the Protein Conjugate

Causality: This step uses a strong acid, TFA, to cleave the Boc protecting groups, exposing the two primary amines.[3] The reaction is performed in a high concentration of TFA to ensure complete and rapid deprotection. A scavenger like water or triisopropylsilane (TIS) can be included to quench the reactive tert-butyl cations generated during the reaction, preventing potential modification of sensitive amino acids like tryptophan.[4]

Materials:

  • Purified Boc-protected conjugate.

  • Trifluoroacetic acid (TFA), reagent grade.

  • (Optional) Scavenger: Triisopropylsilane (TIS) or water.

  • Neutralization Buffer (e.g., 1 M Phosphate Buffer, pH 8.0).

Procedure:

  • Lyophilization (Optional): For best results, lyophilize the purified conjugate to a dry powder.

  • Deprotection Cocktail: Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% TIS. (Caution: Work in a chemical fume hood. TFA is highly corrosive).

  • Reaction: Resuspend the protein pellet in the cold deprotection cocktail. Stir gently at 4°C for 30-60 minutes.

  • TFA Removal: Remove the TFA by precipitating the protein with cold diethyl ether or by using a spin desalting column pre-equilibrated with an acidic buffer (e.g., 0.1% TFA in water) to rapidly exchange the buffer.

  • Neutralization and Final Purification (Purification 2): Immediately exchange the deprotected protein into a neutral buffer (PBS, pH 7.4) using SEC or dialysis to remove residual acid and ensure protein stability. The product is the amine-reactive conjugate, ready for secondary labeling.

Characterization and Troubleshooting

Validating each step of the process is critical for reproducible results.

Validation Methods:

Step Method Expected Outcome
Conjugation SDS-PAGE A slight increase in molecular weight for the conjugate compared to the native protein.
MALDI-TOF Mass Spectrometry A mass shift corresponding to the addition of one or more Boc-Lys(Boc)-OH linkers (mass of linker minus H₂O = 328.4 Da per addition).
Deprotection MALDI-TOF Mass Spectrometry A mass decrease of 200 Da per linker, corresponding to the removal of two Boc groups.

| Final Labeling | UV-Vis Spectroscopy | Appearance of an absorbance peak corresponding to the labeled payload (e.g., a fluorophore). |

Troubleshooting Guide:

Issue Potential Cause Suggested Solution
Low Conjugation Efficiency Hydrolysis of EDC/NHS ester. Use anhydrous DMF. Prepare activated linker immediately before use.
Incorrect reaction pH. Ensure protein buffer pH is between 7.2 and 8.5.
Protein Precipitation Excessive organic solvent. Keep DMF volume below 10% of the total reaction volume.
Protein instability in TFA. Minimize deprotection time. Ensure rapid buffer exchange post-deprotection.

| Incomplete Boc Deprotection | Insufficient TFA or time. | Ensure a high concentration of TFA (at least 50%, 95% is standard) and adequate reaction time. |

Conclusion

Boc-Lys(Boc)-OH is a powerful and versatile reagent that provides a high degree of control for creating complex bioconjugates. By leveraging a well-understood protection/deprotection strategy and robust activation chemistry, researchers can use this building block to introduce branched structures for multivalent display or sequential modification. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of Boc-Lys(Boc)-OH in advanced protein labeling and drug development workflows.[4]

References

Application Notes & Protocols: Synthesis of Non-Viral Gene Vectors Using (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis and application of non-viral gene vectors derived from (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is presented below. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview from synthesis to biological evaluation.

Introduction: The Pivotal Role of this compound in Non-Viral Gene Delivery

The field of gene therapy holds immense promise for treating a myriad of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and efficient gene delivery vectors. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipids and polymers have emerged as promising candidates due to their biocompatibility, ease of synthesis, and tunable properties.

This compound, also known as bis-Boc-L-lysine, is a key building block in the synthesis of these non-viral vectors. Its unique structure, featuring a carboxylic acid group and two protected amine functionalities, allows for the controlled introduction of positive charges and hydrophobic domains, which are crucial for DNA condensation and cellular uptake. The tert-butoxycarbonyl (Boc) protecting groups are stable under a wide range of conditions but can be readily removed under acidic conditions to reveal the primary amines, which are then protonated to impart a positive charge to the vector. This guide provides a detailed protocol for the synthesis of a representative cationic lipid using bis-Boc-L-lysine and its subsequent formulation into liposomes for gene delivery.

Part 1: Synthesis of a Bis-Boc-L-Lysine-Derived Cationic Lipid

The following protocol outlines the synthesis of a cationic lipid derived from this compound. This multi-step synthesis involves the coupling of the protected amino acid with a hydrophobic tail and a polar head group.

Materials and Reagents
  • This compound

  • Dioleylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Chloroform

Step-by-Step Synthesis Protocol

Step 1: Coupling of Bis-Boc-L-Lysine with Dioleylamine

  • Dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add dioleylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 30 minutes at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected lipid intermediate.

Step 2: Deprotection of the Boc Groups

  • Dissolve the purified Boc-protected lipid intermediate in a mixture of DCM and TFA (1:1 v/v).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to obtain the trifluoroacetate salt of the cationic lipid.

  • Neutralize the salt by dissolving it in chloroform and washing with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final cationic lipid.

Part 2: Formulation and Characterization of Cationic Liposomes

The synthesized cationic lipid is then formulated into liposomes, which can encapsulate and deliver genetic material such as plasmid DNA or siRNA.

Liposome Formulation Protocol
  • Dissolve the synthesized cationic lipid and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Physicochemical Characterization
ParameterMethodTypical Values
Particle Size (Diameter) Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Laser Doppler Velocimetry (LDV)+30 to +50 mV
DNA Binding Affinity Gel Retardation AssayComplete retardation at N/P ratio ≥ 3

N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA.

Part 3: In Vitro Gene Transfection Protocol

This protocol describes the use of the formulated cationic liposomes for the transfection of mammalian cells in culture.

Materials
  • Formulated cationic liposomes

  • Plasmid DNA (e.g., encoding a reporter gene like GFP)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 96-well cell culture plates

Transfection Protocol
  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, dilute the plasmid DNA in serum-free medium in one tube.

  • In a separate tube, dilute the cationic liposomes in serum-free medium.

  • Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes (lipid-DNA complexes).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add serum-free medium to each well.

  • Add the lipoplex solution dropwise to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, replace the transfection medium with complete culture medium.

  • Assay for gene expression at 24-48 hours post-transfection (e.g., by fluorescence microscopy for GFP expression or by a luciferase assay for luciferase expression).

Visualizing the Workflow and Mechanisms

Synthesis and Formulation Workflow

G cluster_synthesis Synthesis of Cationic Lipid cluster_formulation Liposome Formulation A This compound C Coupling Reaction (DCC, DMAP) A->C B Dioleylamine B->C D Boc-Protected Lipid Intermediate C->D Purification E Deprotection (TFA) D->E F Cationic Lipid E->F Purification G Cationic Lipid I Lipid Film Formation G->I H Helper Lipid (DOPE) H->I J Hydration I->J K Sonication/Extrusion J->K L Cationic Liposomes K->L

Caption: Workflow for the synthesis of a cationic lipid from bis-Boc-L-lysine and its formulation into cationic liposomes.

Mechanism of Lipofection

G cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoplex Cationic Lipoplex (Liposome + DNA) Cell Cell Membrane Lipoplex->Cell Electrostatic Interaction Endosome Endosome Cell->Endosome Endocytosis DNA_Release Endosomal Escape & DNA Release Endosome->DNA_Release pH-dependent disruption Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Caption: The mechanism of gene delivery (lipofection) using cationic liposomes.

Conclusion and Future Perspectives

The use of this compound as a foundational building block allows for the systematic design and synthesis of a diverse library of cationic lipids. By varying the hydrophobic tails and head groups, researchers can fine-tune the properties of the resulting non-viral vectors to optimize them for specific cell types and applications. The protocols detailed in this guide provide a robust framework for the synthesis, formulation, and in vitro evaluation of these promising gene delivery systems. Future research will likely focus on further enhancing the efficiency and biocompatibility of these vectors, potentially through the incorporation of targeting ligands and stimuli-responsive elements.

Application Notes & Protocols for Solution-Phase Synthesis Utilizing (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Di-Boc-Lysine in Modern Synthesis

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as Boc-Lys(Boc)-OH, is a pivotal building block in the fields of medicinal chemistry, peptide synthesis, and the development of complex molecular architectures.[1] The strategic placement of two tert-butyloxycarbonyl (Boc) protecting groups on both the α- and ε-amino functionalities of the lysine scaffold offers chemists precise control over subsequent synthetic transformations. This dual protection scheme allows for the selective deprotection and functionalization of either the carboxylic acid moiety or, in later steps, the amino groups under orthogonal conditions.[][3] The lipophilic nature of the Boc groups also enhances the solubility of this amino acid derivative in a range of organic solvents, making it particularly amenable to solution-phase synthesis methodologies.[4]

Solution-phase synthesis, in contrast to solid-phase techniques, offers advantages in scalability, direct monitoring of reaction progress, and often simpler purification of final products, especially for shorter peptides or small molecules.[5][6] This guide provides a comprehensive overview of the experimental conditions, mechanistic considerations, and detailed protocols for the effective use of Boc-Lys(Boc)-OH in solution-phase amide bond formation.

Core Principles: Amide Bond Formation in Solution-Phase

The formation of an amide (or peptide) bond is a condensation reaction that requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[7] In the context of using Boc-Lys(Boc)-OH, the carboxylic acid is the reactive group, while the two amino groups are rendered unreactive by the Boc protecting groups. The fundamental workflow for a coupling reaction is depicted below.

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Work-up & Purification Boc_Lys_OH Boc-Lys(Boc)-OH Activated_Intermediate Activated Ester Intermediate Boc_Lys_OH->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amine_Nucleophile Amine Nucleophile (R-NH2) Coupled_Product Coupled Product Activated_Intermediate->Coupled_Product Nucleophilic Attack Amine_Nucleophile->Coupled_Product Crude_Product Crude Reaction Mixture Coupled_Product->Crude_Product Pure_Product Purified Product Crude_Product->Pure_Product Extraction, Chromatography

Caption: General workflow for solution-phase amide bond formation.

Selection of Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is critical to the success of the reaction, influencing reaction rates, yields, and the degree of side reactions such as racemization.[8][9] For Boc-Lys(Boc)-OH, several classes of reagents are highly effective.

Coupling Reagent Class Key Advantages Considerations
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)CarbodiimideWater-soluble byproducts, easy removal during aqueous work-up.[7][10]Often used with additives like HOBt to suppress racemization.[8]
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideInexpensive and effective.[10][11]Byproduct (DCU) is poorly soluble in many organic solvents, necessitating filtration.[10]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltHigh coupling efficiency, rapid reactions, low racemization.[9][10]More expensive than carbodiimides.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltSimilar to HATU, widely used with high efficiency.[8][10]Can cause guanidinylation of the N-terminal amine as a side reaction.[9]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHigh reactivity, avoids carcinogenic byproducts associated with older phosphonium reagents.[10]Solutions in DMF have moderate stability.[9]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the coupling of Boc-Lys(Boc)-OH with a generic primary amine (R-NH₂). All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (R-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Slowly add DIPEA (2.0-3.0 eq) dropwise. The base is crucial for neutralizing the HCl salt of EDC and maintaining a basic pH to facilitate the reaction.[10]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[12]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered amines or when rapid and highly efficient coupling is required.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step forms the highly reactive OAt-ester.[9]

  • Add the amine nucleophile (1.1 eq) to the activated mixture.

  • Stir at room temperature for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous washes.[11]

Post-Coupling: Boc Deprotection

Once the amide bond is formed, the Boc groups can be removed to liberate the free amines for further functionalization. This is typically achieved under acidic conditions.[13][14]

G Boc_Protected Boc-Protected Amine Deprotected_Amine Free Amine Boc_Protected->Deprotected_Amine Acidolysis TFA Trifluoroacetic Acid (TFA) in DCM TFA->Deprotected_Amine Gaseous_Byproducts Isobutylene + CO₂ Deprotected_Amine->Gaseous_Byproducts releases

Caption: Boc deprotection via acidolysis with TFA.

Protocol 3: Boc Deprotection

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add a solution of 25-50% TFA in DCM.[15] The reaction is typically rapid and evolves gas (CO₂ and isobutylene).[16]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Work-up: Redissolve the residue in an appropriate organic solvent and wash with saturated NaHCO₃ to neutralize any remaining acid. Dry the organic layer and concentrate to yield the deprotected amine.

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[17] Pre-activation of the carboxylic acid (as in the HATU protocol) can improve efficiency for difficult couplings.[17]

  • Racemization: While the urethane moiety of the Boc group helps reduce racemization, the risk is not entirely eliminated.[18] Using additives like HOBt or HOAt and avoiding excessive amounts of strong base can minimize this side reaction.[8][11]

  • Purification: Solution-phase synthesis products often require purification.[19] Techniques like liquid-liquid extraction, crystallization, or chromatography are commonly employed.[20][21]

Conclusion

This compound is a versatile and highly valuable reagent for solution-phase synthesis. A thorough understanding of coupling chemistries and careful selection of reagents and conditions are paramount for achieving high yields and purity. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this building block into their synthetic strategies.

References

Application Notes and Protocols for the Use of Boc-Lys(Boc)-OH in the Development of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Lysine Protection in Therapeutic Peptide Synthesis

The development of peptide-based therapeutics represents a rapidly expanding frontier in medicine. The precise chemical synthesis of these complex biomolecules is fundamental to their efficacy and safety. A cornerstone of this synthetic endeavor is the strategic use of protecting groups to temporarily mask reactive functional groups on amino acid residues, thereby directing the sequence of peptide bond formation.[1] Lysine, with its nucleophilic ε-amino group, presents a critical juncture in peptide synthesis. Inadequate protection of this side chain can lead to unwanted branching, cyclization, and other side reactions that compromise the purity and yield of the target peptide.[2]

This guide focuses on Nα,Nε-bis(tert-butyloxycarbonyl)-L-lysine, commonly known as Boc-Lys(Boc)-OH, a pivotal building block in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3][4] The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group, meaning it is removed under acidic conditions.[2] In the case of Boc-Lys(Boc)-OH, both the α-amino group (the site of peptide bond formation) and the ε-amino group of the lysine side chain are protected by Boc groups. This dual protection ensures the lysine residue is incorporated into the growing peptide chain without the risk of side-chain reactions.[3]

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread adoption due to its milder deprotection conditions, the Boc strategy remains a powerful and often preferred method for the synthesis of long or hydrophobic peptides that are prone to aggregation.[][6] The protonation of the N-terminus following Boc deprotection can disrupt intermolecular hydrogen bonding, enhancing solubility and improving coupling efficiency for challenging sequences.[6] This document provides a comprehensive overview of the chemical properties of Boc-Lys(Boc)-OH, detailed protocols for its application in SPPS, and insights into its strategic use in the development of therapeutic peptides.

Physicochemical Properties and Handling of Boc-Lys(Boc)-OH

A thorough understanding of the physicochemical properties of Boc-Lys(Boc)-OH is essential for its effective use in peptide synthesis.

PropertyValueSource
Molecular Formula C₁₆H₃₀N₂O₆[7][8]
Molecular Weight 346.42 g/mol [7][8]
Appearance Colorless oil or white solid[8][9]
Solubility Soluble in polar organic solvents such as DMF and DMSO.[10]
Storage 0-8 °C[7][8]

Handling and Storage: Boc-Lys(Boc)-OH should be stored in a cool, dry place to prevent degradation.[8] As with all chemical reagents, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.

The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl strategy for SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[4] The use of Boc-Lys(Boc)-OH fits seamlessly into this workflow.

SPPS_Workflow Resin Resin Support Swell 1. Resin Swelling (DCM) Resin->Swell Deprotection 2. Nα-Boc Deprotection (TFA in DCM) Swell->Deprotection Neutralization 3. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 4. Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle (n-1 times) Wash->Repeat For next amino acid Cleavage 6. Cleavage & Side-Chain Deprotection (HF or TFMSA) Wash->Cleavage Final cycle Repeat->Deprotection Peptide Purified Therapeutic Peptide Cleavage->Peptide

Caption: General workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for the Application of Boc-Lys(Boc)-OH in SPPS

The following protocols provide a step-by-step guide for the incorporation of Boc-Lys(Boc)-OH into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Protocol 1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[11]

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 25-50% TFA in DCM (v/v)[12]

Procedure:

  • Wash the peptide-resin thoroughly with DCM (3 x 1 min).

  • Add the deprotection solution to the resin and agitate for 1-2 minutes.[12]

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[12]

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM (5 x 1 min) to remove residual TFA.[12]

Protocol 2: Neutralization

The N-terminal amine is protonated after TFA treatment and must be neutralized to the free amine before the coupling reaction can proceed.[11]

Materials:

  • Deprotected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Neutralization solution: 10% DIEA in DCM (v/v)[12]

Procedure:

  • Add the neutralization solution to the deprotected peptide-resin and agitate for 2 minutes.

  • Drain the neutralization solution.

  • Repeat steps 1 and 2.

  • Wash the peptide-resin thoroughly with DCM (3 x 1 min) to remove excess base.[12]

Protocol 3: Coupling of Boc-Lys(Boc)-OH

This protocol describes the activation and coupling of Boc-Lys(Boc)-OH to the deprotected N-terminus of the peptide-resin. The choice of coupling reagent is critical for efficient peptide bond formation.[13]

Materials:

  • Neutralized peptide-resin

  • Boc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[13]

  • N,N-Diisopropylethylamine (DIEA)

Procedure (using HBTU as an example):

  • In a separate vessel, dissolve Boc-Lys(Boc)-OH (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.

  • Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[13]

  • Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling reaction.[12] If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[13]

Table of Common Coupling Reagents for Boc-SPPS:

Coupling ReagentClassKey Features
DCC/DIC CarbodiimideDCC is a classic, cost-effective reagent, but the dicyclohexylurea byproduct is insoluble.[14][15] DIC is preferred in Fmoc-SPPS as the diisopropylurea byproduct is more soluble.[15]
HBTU/HATU Aminium SaltHighly efficient reagents that promote rapid coupling and suppress racemization.[13][16] HATU is generally more reactive than HBTU.[13]
PyBOP Phosphonium SaltA potent coupling reagent, particularly effective for sterically hindered amino acids.[14]
Protocol 4: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the permanent side-chain protecting groups, including the Boc group on the lysine side chain. This step requires strong acids and appropriate safety precautions.[17]

Materials:

  • Completed peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[17]

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol) to prevent side reactions with sensitive amino acids.[18]

  • Cold diethyl ether

Procedure (General):

  • The dried peptide-resin is treated with a "cleavage cocktail" containing a strong acid (HF or TFMSA) and scavengers.[17][19]

  • The reaction is typically carried out at 0°C for 1-2 hours.

  • The strong acid is removed under a stream of nitrogen.

  • The crude peptide is precipitated with cold diethyl ether.

  • The precipitated peptide is collected by filtration or centrifugation and washed with cold ether.

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Strategic Considerations for Using Boc-Lys(Boc)-OH in Therapeutic Peptide Development

The choice between the Boc and Fmoc strategies is a critical decision in the development of therapeutic peptides.[20]

Boc_vs_Fmoc Start Peptide Synthesis Strategy Boc Boc/Bzl Strategy Start->Boc Fmoc Fmoc/tBu Strategy Start->Fmoc Advantages_Boc Advantages: - Better for long/hydrophobic sequences - Reduced aggregation Boc->Advantages_Boc Disadvantages_Boc Disadvantages: - Harsh final cleavage (HF/TFMSA) - Requires specialized equipment Boc->Disadvantages_Boc Advantages_Fmoc Advantages: - Milder deprotection conditions - Amenable to automation - Orthogonal protection scheme Fmoc->Advantages_Fmoc Disadvantages_Fmoc Disadvantages: - Potential for diketopiperazine formation - Aggregation issues with some sequences Fmoc->Disadvantages_Fmoc

Caption: Comparison of Boc/Bzl and Fmoc/tBu peptide synthesis strategies.

Applications of Boc-Lys(Boc)-OH in Therapeutic Peptide Design:

  • Synthesis of Long and Complex Peptides: For therapeutic peptides exceeding 30-40 amino acids, the Boc strategy can offer advantages in minimizing aggregation and improving yields.[6]

  • Incorporation of Acid-Sensitive Moieties: While the final cleavage is harsh, the iterative deprotection steps in Boc-SPPS are acidic, which can be advantageous if the peptide contains base-labile modifications.

  • Branched Peptides: While more complex orthogonal protecting group strategies are often employed for branched peptides, the fundamental principles of lysine side-chain manipulation are rooted in the chemistries developed for Boc and Fmoc SPPS.[21][22]

Conclusion

Boc-Lys(Boc)-OH is an indispensable tool in the arsenal of the peptide chemist. Its application within the Boc/Bzl SPPS framework provides a robust and reliable method for the synthesis of a wide range of therapeutic peptides. While the Fmoc strategy has become the dominant methodology for routine peptide synthesis, a deep understanding of the principles and protocols of Boc chemistry is essential for researchers and drug development professionals. The ability to choose the optimal synthetic strategy based on the specific challenges presented by a target peptide sequence is a hallmark of expertise in the field. The detailed protocols and strategic insights provided in this guide are intended to empower scientists to leverage the unique advantages of Boc-Lys(Boc)-OH in the pursuit of novel and effective peptide-based therapeutics.

References

Troubleshooting & Optimization

How to prevent side reactions during the incorporation of Boc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc-Lys(Boc)-OH Incorporation

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of Nα-Boc-Nε-Boc-L-lysine (Boc-Lys(Boc)-OH). As a foundational building block in Boc-based Solid-Phase Peptide Synthesis (SPPS), its successful incorporation is critical. This document provides in-depth, mechanism-driven troubleshooting advice and protocols to mitigate common side reactions and ensure the highest purity and yield for your target peptide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems you may encounter during the synthesis cycle involving Boc-Lys(Boc)-OH.

Q1: My mass spectrometry results show unexpected mass additions of +114 Da or +142 Da. What is causing this, and how can I prevent it?

Diagnosis & Causality:

This is a classic sign of side reactions stemming from the use of carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without an activating additive.

  • +114 Da Adduct: Corresponds to the formation of an N-acylurea . This occurs when the highly reactive O-acylisourea intermediate, formed between the carbodiimide and the Boc-Lys(Boc)-OH, undergoes an intramolecular rearrangement instead of reacting with the resin-bound amine.[1][2] This rearranged product is unreactive and terminates the peptide chain.

  • +142 Da Adduct (less common): Can indicate guanidinylation, where a uronium/aminium salt coupling reagent (like HBTU/HATU) reacts with the N-terminal amine if not properly pre-activated.[3]

Underlying Mechanism: Carbodiimides activate a carboxylic acid by forming the O-acylisourea intermediate. This species is highly reactive but also unstable. It can either react with the desired amine (productive pathway) or undergo an O-to-N acyl migration to form the stable, unreactive N-acylurea (side reaction pathway).[2][4]

Prevention & Mitigation Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to intercept the O-acylisourea intermediate. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure react rapidly with the intermediate to form a more stable, yet sufficiently reactive, active ester.[2] This active ester is much less prone to rearrangement and reacts cleanly with the amine.

  • Switch to Uronium/Aminium Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally superior for preventing these side reactions.[5][6] HATU functions by rapidly forming a highly reactive OAt-active ester, which minimizes the opportunity for side reactions and also reduces the risk of racemization.[6][7][8]

Workflow Diagram: Carbodiimide Activation Pathways

G cluster_0 Productive Pathway (with Additive) cluster_1 Side Reaction Pathway (No Additive) AA_P Boc-Lys(Boc)-OH O_Acyl_P O-Acylisourea (Intermediate) AA_P->O_Acyl_P + DIC DIC_P DIC ActiveEster HOBt/Oxyma Active Ester O_Acyl_P->ActiveEster + HOBt HOBt HOBt / Oxyma DesiredPeptide Desired Coupled Peptide ActiveEster->DesiredPeptide + Peptide-Resin PeptideResin_P H₂N-Peptide-Resin AA_S Boc-Lys(Boc)-OH O_Acyl_S O-Acylisourea (Intermediate) AA_S->O_Acyl_S + DIC DIC_S DIC NAcylurea N-Acylurea (Terminated Chain) O_Acyl_S->NAcylurea Intramolecular Rearrangement

Caption: Carbodiimide activation pathways with and without additives.

Q2: The Kaiser test remains strongly positive (dark blue) after coupling Boc-Lys(Boc)-OH. What causes this incomplete reaction?

Diagnosis & Causality: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction has failed or is incomplete.[9][10] Boc-Lys(Boc)-OH, with its two bulky Boc groups, can be sterically hindered, making coupling more challenging than for smaller amino acids. Other causes include:

  • Steric Hindrance: The preceding amino acid on the peptide chain may also be bulky, further impeding access to the N-terminal amine.

  • Poor Resin Swelling: Inadequate swelling of the solid support in the reaction solvent prevents reagents from accessing all reactive sites.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures on the resin, physically blocking the N-terminus.[3][10]

  • Reagent Degradation: Old or improperly stored amino acids or coupling reagents may have reduced activity.

Prevention & Mitigation Strategies:

  • Perform a Double Coupling: If a difficult coupling is anticipated, a second coupling step is the most reliable solution. After the initial coupling and washing steps, simply repeat the coupling procedure with a fresh solution of the amino acid and reagents.

  • Optimize Reagents and Solvents:

    • Solvent: Use high-quality N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are excellent swelling solvents for polystyrene resins.

    • Reagent: For difficult couplings, HATU is highly recommended due to its high reactivity and speed.[6][11][12]

  • Monitor Reaction Completion: The Kaiser test is an indispensable tool for monitoring SPPS.[13] Perform it after the coupling step to ensure the reaction has gone to completion before proceeding to the next deprotection step.

Experimental Protocol: Kaiser Test for Monitoring Coupling [9]

ReagentPreparation
Reagent A 1) Dissolve 16.5 mg KCN in 25 mL distilled H₂O. 2) Dilute 1.0 mL of this solution with 49 mL of pyridine.
Reagent B Dissolve 1.0 g ninhydrin in 20 mL of n-butanol.
Reagent C Dissolve 40 g phenol in 20 mL of n-butanol.

Procedure:

  • Collect 10-15 beads of the peptide-resin in a small glass test tube.

  • Add 2-3 drops each of Reagent A, B, and C.

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results: [14]

  • Colorless/Yellow: Coupling is complete.

  • Dark Blue Beads/Solution: Coupling is incomplete; a recoupling is necessary.

Q3: Chiral HPLC analysis shows the presence of D-Lys in my final L-peptide. What causes this racemization and how can I minimize it?

Diagnosis & Causality: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[5][15] It can occur via two primary mechanisms: direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[5][16] The formation of this planar intermediate allows for proton abstraction and re-addition from either face, leading to a mix of L and D isomers.

Factors that promote racemization:

  • Excess Base: The base used in the coupling reaction (e.g., DIPEA) can directly abstract the α-proton from the activated amino acid.[15][16]

  • Over-activation: Highly reactive intermediates or prolonged activation times increase the window of opportunity for oxazolone formation.

  • High Temperature: Increased temperature accelerates the rate of racemization.[17]

Prevention & Mitigation Strategies:

  • Careful Base Selection:

    • Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or, for particularly sensitive couplings, the weaker base 2,4,6-collidine.[5][15][17]

    • Use the minimum amount of base required for the reaction, typically 2 equivalents relative to the amino acid.

  • Choice of Coupling Reagent:

    • Uronium/aminium reagents containing a HOAt moiety, such as HATU, are known to suppress racemization.[7][11] The nitrogen at the 7-position of the azabenzotriazole ring is thought to stabilize the activated intermediate and disfavor the oxazolone pathway.[8][16]

  • Temperature Control: Perform couplings at room temperature. If racemization is still a persistent issue, consider running the coupling reaction at 0°C.[17]

Diagram: Racemization via Oxazolone Intermediate

G ActivatedAA Activated L-Amino Acid (e.g., OAt-Ester) Oxazolone Planar Oxazolone Intermediate ActivatedAA->Oxazolone Intramolecular Cyclization Base Base (e.g., DIPEA) DL_Mix L/D Racemized Product Oxazolone->DL_Mix Re-protonation ProtonatedBase Protonated Base Base->ProtonatedBase Abstracts α-Proton

Caption: Mechanism of racemization via the oxazolone pathway.

Frequently Asked Questions (FAQs)

  • Q1: Why is dual Boc protection on lysine necessary? The lysine side chain contains a primary amine (the ε-amino group) which is nucleophilic. If left unprotected, it would compete with the N-terminal α-amino group during coupling, leading to the formation of branched peptides and termination of the desired linear sequence.[18][19][20] The Boc group on the side chain is stable to the conditions used for removing the N-terminal Boc group (e.g., moderate acid like TFA), ensuring the side chain remains masked until the final cleavage step.[19][21] This is a principle known as orthogonal or, more accurately for Boc/Bzl strategies, quasi-orthogonal protection.[22][23][24]

  • Q2: When should I use Boc-SPPS (and thus Boc-Lys(Boc)-OH) instead of the more common Fmoc-SPPS? Boc-SPPS is a robust methodology that is particularly well-suited for synthesizing long or "difficult" sequences that are prone to aggregation.[21] The repeated acidic deprotection steps in Boc-SPPS help to keep the peptide chain protonated and solvated, disrupting the inter-chain hydrogen bonding that leads to aggregation. Fmoc-SPPS, which uses basic conditions for deprotection, can sometimes be more susceptible to aggregation issues.[3]

  • Q3: What are the recommended storage conditions for Boc-Lys(Boc)-OH? To ensure its stability and reactivity, Boc-Lys(Boc)-OH should be stored in a tightly sealed container in a freezer, ideally at -20°C.[25] It should be protected from moisture. For weighing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

References

Strategies to improve the solubility of peptides containing (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Di-Boc-L-lysine or Boc-Lys(Boc)-OH, is a frequently used building block in solid-phase peptide synthesis (SPPS).[1] It allows for the creation of complex peptide structures, including branched peptides and those requiring orthogonal protection schemes.[2][3] However, the incorporation of this residue often presents a significant downstream challenge: poor solubility of the final peptide product.

The root cause of this issue lies in the two tert-butyloxycarbonyl (Boc) protecting groups.[4] These groups are bulky and highly hydrophobic, dramatically increasing the overall hydrophobicity of the peptide sequence.[5][6] This added hydrophobicity promotes intermolecular aggregation, often through the formation of β-sheets, leading to peptides that are difficult to dissolve in standard aqueous buffers and even organic solvents.[5][7] This guide provides a comprehensive troubleshooting framework and detailed protocols to systematically address and overcome these solubility issues.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when handling peptides containing Di-Boc-Lysine.

Q1: My lyophilized peptide containing Boc-Lys(Boc)-OH won't dissolve in water or standard buffers (like PBS). What is the first step?

A1: This is a common starting point. The peptide's high hydrophobicity makes direct dissolution in aqueous solutions unlikely.[8] The first step is to perform a systematic solubility test using a very small amount of your peptide.[9] Do not attempt to dissolve your entire sample at once. The goal is to find an appropriate organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.

Initial Solvent Screening Protocol:

  • Aliquot ~0.1 mg of your lyophilized peptide into several microfuge tubes.

  • Attempt to dissolve the peptide in 10-20 µL of the following solvents, starting with the least harsh:

    • Deionized Water

    • Acetonitrile (ACN)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)[10]

  • Vortex and sonicate the tube for several minutes to aid dissolution.[8] If the peptide dissolves, you have found a suitable stock solvent. If not, proceed to stronger solvent systems.

Q2: I tried common organic solvents like DMSO and DMF, but my peptide still forms a gel or remains a suspension. What's next?

A2: Gelling or suspension indicates strong intermolecular aggregation, likely due to extensive hydrogen bonding.[11] To overcome this, you need to employ stronger solubilization agents that disrupt these non-covalent interactions.

  • Chaotropic Agents: These agents disrupt the structure of water and interfere with hydrophobic interactions and hydrogen bonds. The most common are Guanidine Hydrochloride (Gu-HCl) or Urea.[9]

    • Action: Try dissolving the peptide in 6 M Gu-HCl or 8 M Urea. Once dissolved, this stock can be cautiously diluted into your final buffer. Be aware that these agents are denaturing and may interfere with biological assays.[12][13]

  • Acidic Modifiers: For peptides that are net basic, adding a small amount of acid can protonate basic residues, increasing charge repulsion and improving solubility.[9]

    • Action: Attempt to dissolve the peptide in a solution containing 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA).[9]

  • Combined Approach: If a single solvent fails, a mixture can be effective. A common strategy is to first dissolve the peptide in a minimal volume of a strong organic solvent (like DMSO or DMF) and then slowly add your aqueous buffer dropwise while vortexing. This prevents localized high concentrations of the peptide in the aqueous phase, which can trigger precipitation.

Q3: My peptide contains Cysteine or Methionine residues. Are there any solvents I should avoid?

A3: Yes, this is a critical consideration. Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) residues. DMSO is a mild oxidizing agent and can oxidize the sulfur-containing side chains of these amino acids. Use DMF as a safer alternative for these specific sequences.

Q4: Can I modify my peptide sequence during synthesis to prevent these solubility issues from the start?

A4: Absolutely. Proactive sequence design is the most effective strategy.

  • Incorporate Solubilizing Residues: Strategically placing charged (e.g., Arg, Lys, Asp, Glu) or hydrophilic polar residues (e.g., Ser, Thr, Gln, Asn) can break up long hydrophobic stretches and disrupt aggregation.[14]

  • PEGylation: Attaching a polyethylene glycol (PEG) chain to the peptide (either at a terminus or on a side chain) can dramatically increase its hydrodynamic radius and overall hydrophilicity, significantly improving solubility.[14][15]

  • Backbone Protection: During SPPS, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[5][7]

In-Depth Methodologies & Strategic Protocols

Protocol 1: Systematic Solubilization of a Highly Hydrophobic Peptide

This protocol provides a step-by-step workflow for dissolving a difficult peptide containing Boc-Lys(Boc)-OH.

Objective: To prepare a stable, concentrated stock solution for subsequent dilution into experimental buffers.

Materials:

  • Lyophilized peptide containing Boc-Lys(Boc)-OH

  • Solvents: Sterile deionized water, DMSO, DMF, Acetonitrile (ACN), 10% Ammonium Bicarbonate, 10% Acetic Acid, 6 M Guanidine-HCl

  • Vortex mixer and bath sonicator

Procedure:

  • Characterize the Peptide: First, calculate the theoretical net charge of your peptide at neutral pH (pH 7).

    • Assign +1 for each basic residue (Arg, Lys, His, N-terminus).

    • Assign -1 for each acidic residue (Asp, Glu, C-terminus).

    • The Boc-Lys(Boc)-OH residue itself is neutral.

  • Initial Dissolution Attempt (Based on Charge):

    • If Net Charge is Positive (Basic): Add a small volume of 10% acetic acid to the peptide.[8]

    • If Net Charge is Negative (Acidic): Add a small volume of 0.1 M ammonium bicarbonate.

    • If Net Charge is Neutral or Highly Hydrophobic (>50% hydrophobic residues): Proceed directly to Step 3.[8]

  • Organic Solvent Dissolution:

    • If the peptide remains insoluble, lyophilize to remove the aqueous acid/base.

    • Add a minimal volume of DMSO (or DMF if Cys/Met are present) to the dry peptide. For example, for 1 mg of peptide, start with 20-30 µL.[16][17]

    • Vortex vigorously and sonicate the sample for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but use with caution to avoid degradation.[1]

  • Final Recourse - Chaotropic Agents:

    • If the peptide is still insoluble, it is highly aggregated. Lyophilize to remove the organic solvent.

    • Add a small volume of 6 M Guanidine-HCl or 8 M Urea and repeat the vortexing and sonication steps.[9]

  • Dilution into Final Buffer:

    • Once the peptide is fully dissolved in the initial solvent (e.g., DMSO), the solution should be clear.

    • To dilute, add the concentrated stock dropwise to your final, vigorously stirring aqueous buffer. Never add the buffer to the concentrated stock.

    • Monitor for any signs of precipitation. If cloudiness appears, the solubility limit in that final buffer concentration has been exceeded.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for peptide solubilization.

G start Start: Lyophilized Peptide (contains Boc-Lys(Boc)-OH) test_small Test Solubility with Small Aliquot start->test_small calc_charge Calculate Net Charge at pH 7 test_small->calc_charge is_basic Net Charge > 0 (Basic) calc_charge->is_basic is_acidic Net Charge < 0 (Acidic) calc_charge->is_acidic is_neutral Net Charge = 0 or Highly Hydrophobic calc_charge->is_neutral add_acid Try 10% Acetic Acid is_basic->add_acid Yes add_base Try 0.1M NH4HCO3 is_acidic->add_base Yes use_organic Use Organic Solvent (DMSO, DMF) is_neutral->use_organic Yes dissolved_check1 Dissolved? add_acid->dissolved_check1 dissolved_check2 Dissolved? add_base->dissolved_check2 dissolved_check3 Dissolved? use_organic->dissolved_check3 dissolved_check1->use_organic No success Success: Create Stock Solution & Dilute Dropwise into Buffer dissolved_check1->success Yes dissolved_check2->use_organic No dissolved_check2->success Yes use_chaotrope Lyophilize & Use Chaotropic Agent (6M Gu-HCl / 8M Urea) dissolved_check3->use_chaotrope No dissolved_check3->success Yes dissolved_check4 Dissolved? use_chaotrope->dissolved_check4 dissolved_check4->success Yes fail Insoluble: Consider Peptide Resynthesis /Modification dissolved_check4->fail No

Caption: Troubleshooting workflow for peptide solubilization.

Data Summary: Solvent & Additive Comparison

The choice of solvent is critical and depends on the peptide's overall characteristics. The table below summarizes common choices and their applications.

Solvent/AdditivePrimary Use CaseMechanism of ActionCompatibility Notes
Water / Aqueous Buffer Dilute, hydrophilic peptidesSolvation of polar/charged groupsGenerally the first choice but often fails for Boc-Lys(Boc)-OH peptides.[16]
Acetic Acid (10-30%) Basic (net positive charge) peptidesProtonates basic residues, increasing electrostatic repulsion.Volatile; can be removed by lyophilization. May lower final solution pH.
Ammonium Bicarbonate (0.1M) Acidic (net negative charge) peptidesDeprotonates acidic residues, increasing repulsion.Volatile buffer. Avoid with Cys residues due to oxidation risk at basic pH.[17]
DMSO / DMF Neutral, hydrophobic peptidesDisrupts hydrophobic interactions.[10]High boiling points. DMSO can oxidize Cys/Met. Limit to <1% in cell assays.[16]
Acetonitrile (ACN) Hydrophobic peptidesDisrupts hydrophobic interactions.Lower boiling point than DMSO/DMF, easier to remove. Often used in HPLC.
Guanidine-HCl (6M) / Urea (8M) Highly aggregated peptides (gels)Chaotropic agents; disrupt H-bonds and secondary structures.Strong denaturants. Will interfere with most biological assays.[12]

Analytical Techniques for Solubility Assessment

Verifying solubility is more than just visual inspection. These methods provide quantitative confirmation.

  • Visual Inspection & Centrifugation: The simplest method. After attempting dissolution, centrifuge the sample at high speed (>10,000 x g) for 15 minutes.[16] If any pellet is visible, the peptide is not fully dissolved.

  • UV-Vis Spectrophotometry: Prepare a saturated solution. After centrifugation, measure the absorbance of the supernatant at a characteristic wavelength (e.g., 280 nm for Trp/Tyr-containing peptides or ~220 nm for the peptide bond). This can be used to quantify the concentration of the dissolved peptide.

  • Turbidimetric Solubility Assay: This method involves preparing serial dilutions of the peptide.[18] The point at which the solution becomes cloudy or turbid, as measured by an increase in light scattering or absorbance, indicates the saturation point.[18][19]

  • Reverse-Phase HPLC (RP-HPLC): This is the most definitive method. Inject the supernatant of a centrifuged, saturated solution. The area of the peptide peak is directly proportional to its concentration in the solution. Comparing this to a standard curve of a fully solubilized reference allows for precise solubility measurement.[20]

References

Technical Support Center: Addressing Challenges with Incomplete Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), prized for its stability during coupling reactions and its facile removal under acidic conditions.[1][2] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, pioneered by R.B. Merrifield, relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups.[3] While the Boc deprotection step, typically performed with trifluoroacetic acid (TFA), is generally robust, incomplete removal can lead to catastrophic sequence deletions and challenging purifications.

This technical guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering challenges with incomplete Boc deprotection. We will delve into the root causes of this issue, provide a systematic troubleshooting framework, and detail validated protocols to ensure the successful synthesis of your target peptides.

The Mechanism of Boc Deprotection and Its Pitfalls

The acid-catalyzed removal of the Boc group proceeds through a specific mechanism. First, the carbonyl oxygen of the Boc group is protonated by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[4][5] This carbamic acid is unstable and rapidly decarboxylates to release the free Nα-amine and carbon dioxide.[4][6] The newly liberated amine is then protonated by the excess acid, forming a salt that is neutralized in a subsequent step to allow for the next coupling cycle.[1][7]

However, this process is not without its challenges. The primary culprit in many failed syntheses is the incomplete removal of the Boc group, which leaves the N-terminus of a portion of the peptide chains blocked, preventing further elongation. This results in the formation of deletion sequences, which are often difficult to separate from the desired full-length peptide.

Additionally, the highly reactive tert-butyl cation generated during deprotection can lead to unwanted side reactions.[8][9][10] Nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are susceptible to alkylation by this carbocation.[8][11] This necessitates the use of "scavengers" in the deprotection cocktail to trap the tert-butyl cation and prevent these modifications.[8][10][11]

cluster_deprotection Boc Deprotection Pathway Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid + t-Butyl Cation (t-Bu+) Protonated_Boc->Carbamic_Acid Cleavage Free_Amine H₂N-Peptide (Free Amine) Carbamic_Acid->Free_Amine - CO₂ tBu_Cation t-Butyl Cation (t-Bu+) Amine_Salt H₃N+-Peptide (Amine Salt) Free_Amine->Amine_Salt + H+ (TFA) Alkylated_Peptide Alkylated Peptide (Side Product) tBu_Cation->Alkylated_Peptide Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Peptide Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of incomplete Boc deprotection?

The most direct evidence of incomplete deprotection is the presence of deletion sequences in the final crude peptide, which can be identified by mass spectrometry (MS).[12] During the synthesis, a positive Kaiser test (a blue color) after the deprotection step indicates the presence of free primary amines, which is the expected outcome. However, a negative or weak Kaiser test at this stage would suggest that the Boc group is still attached.[12]

Q2: Can the peptide sequence itself affect deprotection efficiency?

Absolutely. Steric hindrance from bulky amino acid side chains near the N-terminus can impede the approach of TFA, slowing down the deprotection reaction.[12][13] Additionally, certain sequences are prone to aggregation (e.g., forming β-sheets), which can physically prevent the deprotection reagent from accessing all the peptide chains on the solid support.[12]

Q3: Is 100% TFA better than a diluted solution for deprotection?

Not necessarily. While it may seem counterintuitive, using 100% TFA can sometimes lead to poorer results than a 50-55% solution in dichloromethane (DCM).[14] This is often attributed to suboptimal swelling of the polystyrene resin in neat TFA, which can limit reagent access to the peptide chains.[12][14] A 55% TFA in DCM solution has been shown to provide better resin swelling and, consequently, higher purity peptides.[14]

Q4: My peptide contains sensitive residues like Trp and Met. What precautions should I take?

For peptides containing nucleophilic residues, the addition of scavengers to the deprotection cocktail is crucial to prevent alkylation by the tert-butyl cation.[8][10][11] Triisopropylsilane (TIS) is a common and effective general scavenger, while others like 1,2-ethanedithiol (EDT) are particularly useful for protecting Cys and Trp residues.[15][16]

Troubleshooting Guide: A Systematic Approach

When faced with incomplete deprotection, a systematic approach is key to identifying and resolving the issue. The following guide, presented in a question-and-answer format, will walk you through the diagnostic process.

Initial Diagnosis: Is Deprotection Truly the Problem?

Question: My final peptide analysis shows significant deletion sequences. How can I confirm that incomplete deprotection is the cause, and not poor coupling?

Answer: To pinpoint the faulty step, it's essential to monitor the synthesis at each cycle. The Kaiser test is an invaluable tool for this purpose.

  • After the coupling step: A negative Kaiser test (yellow/colorless beads) indicates that the coupling was successful and there are no free primary amines.[17] A positive test (blue beads) at this stage signifies incomplete coupling, which needs to be addressed before proceeding.

  • After the deprotection step: A positive Kaiser test is expected, confirming the successful removal of the Boc group and the presence of a free N-terminal amine ready for the next coupling.[17] If the test is negative or the blue color is very faint, incomplete deprotection is the likely culprit.

cluster_coupling Coupling Step Analysis cluster_deprotection Deprotection Step Analysis Start Deletion Sequences Observed in Crude Peptide Check_Kaiser Review In-Process Kaiser Test Results Start->Check_Kaiser Kaiser_Post_Coupling Kaiser Test After Coupling? Check_Kaiser->Kaiser_Post_Coupling Evaluate Coupling Kaiser_Post_Deprotection Kaiser Test After Deprotection? Check_Kaiser->Kaiser_Post_Deprotection Evaluate Deprotection Coupling_Fail Problem: Incomplete Coupling - Re-couple - Use stronger coupling agent - Address aggregation Kaiser_Post_Coupling->Coupling_Fail Positive (Blue) Coupling_OK Coupling is Likely OK Kaiser_Post_Coupling->Coupling_OK Negative (Yellow) Coupling_OK->Kaiser_Post_Deprotection Deprotection_Fail Problem: Incomplete Deprotection - Proceed to Deprotection Troubleshooting Kaiser_Post_Deprotection->Deprotection_Fail Negative (Yellow) Deprotection_OK Deprotection is Likely OK Kaiser_Post_Deprotection->Deprotection_OK Positive (Blue)

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Troubleshooting Incomplete Deprotection

Once you've confirmed that incomplete deprotection is the issue, consider the following factors:

Question: My deprotection seems incomplete even with standard 50% TFA in DCM. What should I try first?

Answer: The kinetics of the deprotection reaction are highly dependent on the TFA concentration and reaction time.[18][19][20]

  • Increase Reaction Time: A standard 20-30 minute deprotection may be insufficient for sterically hindered residues or aggregated sequences.[12] Extend the deprotection time to 45-60 minutes and monitor the completeness with a Kaiser test on a small sample of resin.

  • Increase TFA Concentration: While 100% TFA can be problematic, increasing the concentration from 50% to 60-70% in DCM might provide the necessary acidity to drive the reaction to completion, especially for resistant sequences like Boc-His(pi-Bom).[21]

  • Perform a Double Deprotection: Treat the resin with the deprotection solution for the standard time, wash, and then repeat the deprotection step. This can be more effective than a single, prolonged deprotection.

Question: I've extended the time and increased the TFA concentration, but the deprotection is still incomplete. What's next?

Answer: If optimizing time and concentration fails, the issue may lie with reagent quality, resin swelling, or severe peptide aggregation.

  • Verify Reagent Quality: Ensure your TFA is fresh and anhydrous. Water can reduce the effective acidity of the deprotection solution.[12]

  • Optimize Resin Swelling: Before deprotection, ensure the peptide-resin is fully swollen. Wash the resin thoroughly with DCM for at least 15-30 minutes before adding the TFA solution.[12] Poor swelling prevents the acid from reaching all the peptide chains.[12][14]

  • Consider a Stronger Acid System: For exceptionally difficult cases, switching to a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.[13][22] However, be aware that this is a more aggressive condition and may affect some side-chain protecting groups.

Question: How can I mitigate peptide aggregation during synthesis?

Answer: Peptide aggregation is a significant cause of both incomplete coupling and deprotection.

  • Solvent Choice: During coupling, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF, as these solvents can be better at disrupting secondary structures than DMF alone.[23]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can help to break up aggregates.

  • "Difficult Sequence" Protocols: For known aggregation-prone sequences, specialized protocols, such as coupling at elevated temperatures or using pseudoproline dipeptides, may be required.

Experimental Protocols

Protocol 1: Standard Boc Deprotection in SPPS

This protocol outlines a general procedure for the removal of the Nα-Boc group.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v). For sensitive sequences, add 2.5% TIS and 2.5% H₂O as scavengers.[15]

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[12]

  • Drain the DCM.

  • Add the deprotection solution to the resin and agitate gently for 1-2 minutes (pre-wash).[12]

  • Drain the solution.

  • Add fresh deprotection solution and agitate for 20-30 minutes.[12]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (5-7 times) to remove all residual acid.

  • Add the neutralization solution and agitate for 1-2 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (5-7 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: The Kaiser Test (Qualitative)

This protocol is adapted for monitoring the presence of free primary amines on the resin support.[17][24][25]

Reagents:

  • Reagent A: 16.5 mg of KCN diluted in 25 mL of deionized water. Then, 1.0 mL of this solution is diluted with 49 mL of pyridine.[25]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[25]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[25]

Procedure:

  • Place a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Wash the beads with ethanol and then DCM to remove any residual reagents.

  • Add 2-3 drops of Reagent A to the test tube.[25]

  • Add 2-3 drops of Reagent B to the test tube.[25]

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[17]

  • Observe the color of the beads and the solution.

Observation Interpretation Action
Intense Blue Beads and Solution Free primary amines are present.Deprotection is complete / Coupling is incomplete.
Yellow/Colorless Beads and Solution No free primary amines are present.Deprotection is incomplete / Coupling is complete.

Data Summary Tables

Table 1: Recommended TFA Deprotection Conditions
% TFA in DCM Reaction Time Temperature Notes
20-25%1-2 hoursRoom TempA common and generally effective starting condition.[15]
50%30 minutesRoom TempFaster deprotection; may be preferred for less sensitive substrates.[26][27]
55%30 minutesRoom TempFound to give higher purity peptides in SPPS compared to 100% TFA due to better resin swelling.[14]
100% (neat TFA)5-15 minutesRoom TempVery rapid deprotection, but may lead to more side products and issues with resin swelling.[14][26]
Table 2: Common Scavengers for Boc Deprotection
Scavenger Target Residue(s) Typical Concentration Notes
Triisopropylsilane (TIS) Trp, general carbocations2.5 - 5% (v/v)A very effective and common scavenger.[15]
Water General carbocations2.5 - 5% (v/v)Often used in combination with TIS in a standard "Reagent K" cocktail.[15]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)Helps prevent disulfide formation with Cys and protects Trp.
Anisole Tyr, Met5% (v/v)Prevents alkylation of Tyr and Met.[15]
Thioanisole Met, Cys5% (v/v)Effective for preventing S-alkylation but should be avoided if Trp is present.[15]

Conclusion

Incomplete Boc deprotection is a solvable challenge in solid-phase peptide synthesis. By understanding the underlying chemical principles, employing systematic troubleshooting, and utilizing in-process controls like the Kaiser test, researchers can overcome this hurdle. The key to success lies in a methodical approach: confirming the problem, optimizing reaction conditions such as time and acid concentration, ensuring reagent quality, and using appropriate scavengers to protect sensitive residues. By implementing the strategies outlined in this guide, scientists can significantly improve the yield and purity of their synthetic peptides, paving the way for successful research and development outcomes.

References

Technical Support Center: Purification of Peptides Synthesized with Boc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of synthetic peptides incorporating Nα-Boc-Nε-Boc-L-lysine (Boc-Lys(Boc)-OH). The unique nature of this doubly protected amino acid introduces specific challenges, primarily related to the significantly increased hydrophobicity of the target peptide. This resource is designed to help you navigate these challenges, optimize your purification strategy, and ensure the integrity of your final product.

Core Purification and Analysis Workflow

The purification of peptides containing Boc-Lys(Boc) follows a well-defined, multi-stage process. The primary decision point is whether to remove the side-chain Boc group before or after the main purification step. The most common and recommended strategy is to purify the peptide with the lysine side-chain Boc group intact, as this allows for the separation of the target peptide from impurities that may have lost this protecting group prematurely.

G cluster_0 Post-Synthesis cluster_1 Purification & Analysis cluster_2 Final Processing Cleavage Step 1: Cleavage & Global Deprotection (TFA Cocktail) Precipitation Step 2: Ether Precipitation & Crude Peptide Isolation Cleavage->Precipitation Crude Product Dissolution Step 3: Crude Peptide Dissolution (e.g., ACN/Water/TFA) Precipitation->Dissolution Crude Peptide RPHPLC Step 4: Preparative RP-HPLC (Purification with Lys(Boc) Intact) Dissolution->RPHPLC Prepared Sample FractionAnalysis Step 5: Analytical HPLC & MS (Purity Check of Fractions) RPHPLC->FractionAnalysis Collect Fractions Pooling Step 6: Pool Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions Lyophilization Step 7: Lyophilization (Isolation of Boc-Protected Peptide) Pooling->Lyophilization Pooled Solution FinalDeprotection Optional Step 8: Final Deprotection (Removal of Lys side-chain Boc) Lyophilization->FinalDeprotection Purified, Protected Peptide FinalPurification Optional Step 9: Final Desalting/Purification FinalDeprotection->FinalPurification Fully Deprotected Peptide

Caption: General workflow for purification of peptides containing Boc-Lys(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: How does the Boc-Lys(Boc)-OH residue affect my peptide's behavior during reverse-phase HPLC (RP-HPLC)?

The presence of two tert-butyloxycarbonyl (Boc) groups on the lysine residue dramatically increases the overall hydrophobicity of your peptide.[1] Compared to its unprotected counterpart or a peptide with a single protecting group, you should expect a significantly longer retention time on a C18 or C8 column.[2] This increased hydrophobicity can be an advantage, as it often provides excellent separation from more polar, synthesis-related impurities like deletion sequences.[3]

Q2: Should I remove the lysine side-chain Boc group before or after RP-HPLC purification?

It is standard practice to purify the peptide with the side-chain Boc group still attached.[2] This strategy is highly effective because it allows you to separate your target, fully-protected peptide from impurities that may have resulted from premature deprotection during synthesis. After pooling and lyophilizing the pure, Boc-protected fractions, you can then perform a final, global deprotection step if the fully deprotected peptide is the desired final product.

Q3: What is the most effective purification method for these types of peptides?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful method for purifying synthetic peptides.[4][] Utilizing a C18-modified silica stationary phase and a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA) provides the high resolution needed to separate the target peptide from closely related impurities.[4][6]

Q4: Can the Boc groups be accidentally cleaved during purification?

The Boc group is labile to strong acids.[7] Standard RP-HPLC mobile phases contain a low concentration of TFA (typically 0.1%), which is acidic.[3] While generally stable during a typical chromatographic run, prolonged exposure to the acidic mobile phase, especially at elevated temperatures, can lead to partial cleavage of the Boc group on the column. This can result in peak tailing or the appearance of a new, earlier-eluting peak corresponding to the partially deprotected peptide. It is crucial to work efficiently and avoid letting samples sit in acidic solutions for extended periods.

Q5: What cleavage cocktail should I use for a peptide containing Boc-Lys(Boc)-OH?

A standard high-concentration TFA cleavage cocktail is effective. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8][9] The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including both Boc groups on the lysine.[10] Water and TIS act as scavengers to trap the reactive carbocations generated during the deprotection of Boc and other protecting groups, thereby preventing side reactions with sensitive residues like tryptophan or methionine.[11]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting) in RP-HPLC
  • Symptoms: The main peptide peak is not sharp and symmetrical, making accurate fraction collection difficult and indicating a potential purity issue.

  • Possible Causes & Solutions:

    • Peptide Aggregation: The high hydrophobicity imparted by the Boc-Lys(Boc) residue can promote peptide aggregation.[2]

      • Solution 1: Modify the sample solvent. Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase (e.g., 95% Water/ACN with 0.1% TFA).[3]

      • Solution 2: Run the purification at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregates.[3]

    • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the peptide, causing tailing.

      • Solution: Ensure that 0.1% TFA is present in both mobile phase A (water) and B (acetonitrile). TFA acts as an ion-pairing agent, masking the silanol interactions and improving peak shape.[3][]

    • Column Overload: Injecting too much crude peptide for the column's capacity.

      • Solution: Reduce the sample load. Perform a loading study with analytical injections to determine the optimal amount for your preparative column.

Issue 2: Multiple Peaks in the Chromatogram of the Crude Product
  • Symptoms: The analytical chromatogram shows several peaks instead of one major product peak.

  • Possible Causes & Solutions:

    • Incomplete Side-Chain Deprotection (Other Residues): If your peptide contains other amino acids with protecting groups (e.g., Pbf on Arginine, Trt on Histidine), these may not have been fully removed during cleavage.

      • Solution: These species are typically more hydrophobic and will elute later than your target peptide. They can usually be separated by optimizing the HPLC gradient. For future syntheses, consider increasing the cleavage reaction time or using a more robust scavenger cocktail.

    • Premature Loss of the Lysine Side-Chain Boc Group: A significant peak eluting earlier than the main product may correspond to the peptide where the ε-amino Boc group was lost.

      • Solution: This is a common impurity that RP-HPLC is well-suited to remove. The difference in hydrophobicity is usually sufficient for good separation.

    • Deletion or Truncated Sequences: These are common byproducts from solid-phase peptide synthesis (SPPS) resulting from incomplete coupling or deprotection at intermediate steps.[4]

      • Solution: These impurities are typically more polar (less hydrophobic) and will elute earlier than the target peptide. A well-optimized gradient should resolve them effectively.

    • Oxidation/Modification Products: Residues like Methionine can be oxidized.

      • Solution: Methionine sulfoxide-containing peptides are more polar and will elute earlier. Using appropriate scavengers during cleavage can minimize this.

Issue 3: Low or No Recovery of the Peptide After Purification
  • Symptoms: After injecting the crude peptide and running the preparative HPLC, the expected product peak is very small or absent, and the overall recovery is poor.

  • Possible Causes & Solutions:

    • Poor Solubility: The highly hydrophobic peptide may not be fully dissolved in the injection solvent and may have precipitated out.

      • Solution: Before injection, centrifuge your sample at high speed. Test the solubility of your crude peptide in various mixtures of water, acetonitrile, and small amounts of DMSO or isopropanol to find an optimal injection solvent.[]

    • Irreversible Adsorption to the Column: The peptide is sticking irreversibly to the stationary phase.

      • Solution: After the run, perform a high-organic wash (e.g., 100% acetonitrile or isopropanol) to strip strongly bound material from the column. Ensure your mobile phase contains TFA to minimize non-specific interactions.

    • Precipitation on the Column: The peptide precipitates at the head of the column upon contact with the initial, highly aqueous mobile phase.

      • Solution: Ensure your injection solvent is as similar as possible to the initial mobile phase conditions to prevent "solvent shock" and precipitation. If the peptide is very hydrophobic, you may need to start your gradient with a higher initial percentage of organic solvent (e.g., 20-30% acetonitrile).

Data Summary: Common Impurities

Impurity TypeDescriptionExpected RP-HPLC Elution (Relative to Target)Identification Method
Target Peptide Correct sequence with Lys(Boc) intact Reference Peak Mass Spectrometry (MS)
Deletion SequencePeptide missing one or more amino acidsEarlier (more polar)MS (lower mass)
Truncated SequencePeptide chain terminated prematurelyEarlier (more polar)MS (lower mass)
Incompletely DeprotectedOther side-chain groups (e.g., Pbf, Trt) still attachedLater (more hydrophobic)MS (higher mass)
Lys(H)-PeptideTarget peptide with Lys side-chain Boc group lostEarlier (more polar)MS (mass - 100 Da)
Oxidized Peptidee.g., Methionine sulfoxide (Met(O))Earlier (more polar)MS (mass + 16 Da)

Detailed Experimental Protocol: RP-HPLC Purification

This protocol provides a starting point for the purification of a peptide containing Boc-Lys(Boc)-OH. The gradient must be optimized based on the specific properties of your peptide.

  • Materials & Reagents:

    • Crude, lyophilized peptide containing Boc-Lys(Boc)-OH.

    • HPLC-grade water.

    • HPLC-grade acetonitrile (ACN).

    • Trifluoroacetic acid (TFA), sequencing grade.

    • HPLC system with a preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, wide pore 100-300 Å).[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water (1 mL TFA per 1 L water).

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (1 mL TFA per 1 L ACN).

    • Degas both mobile phases thoroughly by sonication or helium sparging.

  • Analytical Method Development (Scouting Run):

    • Dissolve a small amount of crude peptide (~1 mg/mL) in a solvent compatible with the initial mobile phase (e.g., 50% ACN/water).

    • Inject a small volume (e.g., 10-20 µL) onto an analytical C18 column.

    • Run a broad scouting gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) at a flow rate of 1 mL/min.

    • Identify the retention time of your target peptide peak (confirm with MS if available). The target is usually the major, most hydrophobic (latest eluting) peak among the synthesis-related impurities.

  • Preparative Purification:

    • Based on the analytical run, design a focused preparative gradient. For example, if your peptide eluted at 40% B in the scouting run, a preparative gradient might be 30% to 50% B over 40 minutes.

    • Dissolve the crude peptide in the minimum volume of a suitable solvent. If solubility is poor, use a small amount of DMSO or pure ACN to dissolve, then dilute with Mobile Phase A until just before precipitation occurs. Centrifuge to remove any insoluble material.

    • Equilibrate the preparative column with the starting conditions of your gradient for at least 5-10 column volumes.

    • Inject the prepared sample.

    • Collect fractions across the target peak.

  • Fraction Analysis and Processing:

    • Analyze the purity of each collected fraction using your analytical HPLC method.

    • Confirm the identity of the pure fractions using mass spectrometry.[12]

    • Pool the fractions that meet your purity requirements.

    • Freeze the pooled fractions and lyophilize to obtain a dry, pure powder of your Boc-protected peptide.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered During Purification p1 Poor Peak Shape (Broad, Tailing, Split) start->p1 p2 Multiple Peaks in Crude start->p2 p3 Low/No Recovery start->p3 c1_1 Aggregation? p1->c1_1 c1_2 Column Overload? p1->c1_2 c1_3 Secondary Interactions? p1->c1_3 c2_1 Peaks Elute Earlier? p2->c2_1 c2_2 Peaks Elute Later? p2->c2_2 c3_1 Poor Solubility? p3->c3_1 c3_2 Irreversible Adsorption? p3->c3_2 s1_1 Modify Sample Solvent (DMSO) Elevate Temperature c1_1->s1_1 Yes s1_2 Reduce Sample Load c1_2->s1_2 Yes s1_3 Ensure 0.1% TFA in Mobile Phase c1_3->s1_3 Yes s2_1 Likely Deletion Sequences or Partially Deprotected Lys(H)-Peptide. Separate with Gradient. c2_1->s2_1 Yes s2_2 Likely Incompletely Deprotected (e.g., Pbf, Trt). Separate with Gradient. c2_2->s2_2 Yes s3_1 Optimize Injection Solvent Centrifuge Sample c3_1->s3_1 Yes s3_2 Perform High-Organic Wash Ensure TFA is Present c3_2->s3_2 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

How to avoid racemization of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid during coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Stereochemical Integrity During Amide Bond Formation

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, a Boc-protected lysine derivative, in their synthetic workflows. Maintaining the chiral purity of this building block during coupling reactions is critical for the biological activity and safety of the final peptide or molecule. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to prevent racemization.

Frequently Asked Questions & Troubleshooting
Q1: What is racemization, and why is it a particular concern for N-Boc protected amino acids like this one?

A: Racemization is the process where a pure enantiomer, such as the (S)-isomer of our amino acid, converts into a mixture of both (S) and (R) enantiomers. In peptide chemistry, this is often termed epimerization when it occurs at a chiral center within a peptide chain.[1][2][3] This loss of stereochemical integrity can lead to the formation of diastereomeric peptide impurities that are difficult to separate and can drastically alter or eliminate the desired biological activity.[2]

The primary mechanism for racemization during peptide coupling involves the activation of the carboxylic acid group. This activation makes the α-proton (the hydrogen on the chiral carbon) more acidic and susceptible to being removed by a base. There are two main pathways for this loss of stereochemistry:

  • Direct Enolization: A base directly removes the α-proton from the activated amino acid, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) forms.[4][5]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the Boc-protecting group's carbonyl, forming a 5(4H)-oxazolone ring.[4][6][7] This oxazolone intermediate has a highly acidic proton at the C4 position, which is readily abstracted by base. The resulting achiral intermediate rapidly leads to racemization upon reaction with the amine component.[4][8]

While urethane-based protecting groups like Boc are known to be more resistant to racemization than acyl groups, the risk is not eliminated, especially under non-optimized coupling conditions.[8][9]

Racemization_Mechanisms cluster_0 Racemization Pathways Activated_AA (S)-Activated Amino Acid (Chiral) Enolate Planar Enolate (Achiral) Activated_AA->Enolate Path A: Direct Enolization (Base) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Path B: Oxazolone Formation Racemized_Product Racemized Product ((S) and (R) mixture) Enolate->Racemized_Product Reprotonation Oxazolone->Racemized_Product Base + Aminolysis

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.

Q2: My analysis shows the presence of the diastereomer. What are the most likely causes in my coupling step?

A: If you've detected significant racemization, it is crucial to review the key factors in your coupling protocol. The most common culprits are:

  • Choice of Coupling Reagent: Carbodiimide reagents like DCC, DIC, or EDC, when used without additives, are notorious for causing high levels of racemization by forming a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[10][11]

  • Base Selection and Amount: The use of a strong or sterically unhindered base, such as triethylamine (TEA) or even excess N,N-diisopropylethylamine (DIEA), dramatically increases the rate of α-proton abstraction.[5][12]

  • Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine nucleophile is introduced provides a larger window for racemization to occur.[12]

  • Reaction Temperature: Elevated temperatures accelerate nearly all reactions, including the undesirable racemization pathway.[4][12]

  • Solvent Polarity: Highly polar aprotic solvents like DMF or NMP, while often necessary for solubility, can promote racemization more than non-polar solvents.[6]

Q3: How can I choose the best coupling reagent and additives to prevent racemization?

A: Your choice of reagents is the most critical decision for maintaining stereochemical purity. The modern strategy is to use a coupling reagent in combination with an additive that intercepts the initial highly reactive species to form a more stable active ester, which is less prone to racemization.[5][8][13]

The Role of Additives: Additives like HOBt, HOAt, and Oxyma are the cornerstone of racemization suppression. They react with the activated acid to form active esters that favor aminolysis over oxazolone formation.

Additive_Mechanism cluster_1 Mechanism of Racemization Suppression by Additives Boc_AA Boc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Racemization-Prone) Boc_AA->O_Acylisourea Activation Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester Interception Racemization Racemization O_Acylisourea->Racemization Additive Additive (e.g., Oxyma) Additive->Active_Ester Peptide_Bond Peptide Bond (Chirally Pure) Active_Ester->Peptide_Bond Aminolysis Amine Amine (R-NH2) Amine->Peptide_Bond

Diagram 2: Workflow showing how additives intercept racemization-prone intermediates.

Recommended Reagent & Additive Combinations

Reagent ClassExamplesRacemization RiskRecommended AdditiveNotes
Carbodiimides DIC, EDCHigh (if used alone) Oxyma Pure or HOAtThis combination is highly effective and cost-efficient. The byproduct of DIC is a soluble urea, simplifying workup.[8][14][15]
Uronium/Aminium HATU, HCTU, HBTULow to Moderate Additive is intrinsic (HOAt or HOBt)HATU is based on HOAt and is extremely efficient with low racemization.[1][2][14] HCTU and HBTU are also reliable choices.[1][14]
Phosphonium PyBOP, PyAOPLow to Moderate Additive is intrinsic (HOBt)Very effective reagents, but produce carcinogenic HMPA as a byproduct (in the case of BOP).[14][15] PyBOP is a safer alternative.

Additive Comparison

AdditiveEfficacySafety Considerations
HOBt (1-Hydroxybenzotriazole)GoodEffective, but now recognized as having explosive properties, restricting its availability.[8][16]
HOAt (1-Hydroxy-7-azabenzotriazole)ExcellentSuperior to HOBt in suppressing racemization and accelerating coupling.[5][16][17] Also has explosive properties.[8][16]
Oxyma Pure ExcellentA non-explosive and highly effective alternative to both HOBt and HOAt.[8][18] Often the best choice for both safety and performance.
CuCl₂ SituationalCan be used with HOBt to completely eliminate racemization in certain difficult couplings, particularly segment condensations.[13][19]

Senior Scientist Recommendation: For routine couplings requiring high chiral fidelity, the combination of DIC with Oxyma Pure offers an excellent balance of performance, safety, and cost-effectiveness. For particularly challenging couplings, HATU is a gold-standard reagent known for high efficiency and minimal racemization.[18]

Experimental Protocols & Best Practices
Q4: Can you provide a reliable, low-racemization coupling protocol?

A: Absolutely. This protocol utilizes in situ activation with DIC/Oxyma, which minimizes the lifetime of the activated species before coupling, thereby reducing the risk of racemization.

Protocol: Low-Racemization Coupling using DIC/Oxyma Pure

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., H-Peptide-Resin or R-NH₂) (1.0-1.2 eq)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)

  • Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine (if amine is a salt)

  • Solvent: Anhydrous DMF or NMP

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the this compound (1.0 eq) and the amine component (1.0-1.2 eq) in the reaction solvent (e.g., DMF).

  • Additive Addition: Add Oxyma Pure (1.1 eq) to the mixture and stir until fully dissolved.

  • Base Addition (if required): If your amine component is a hydrochloride or TFA salt, add a sterically hindered base like NMM (1.0 eq for HCl salt, 2.0 eq for TFA salt) and stir for 2 minutes.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath. This is a critical step to slow the rate of potential racemization.[12]

  • Activation & Coupling: Add DIC (1.1 eq) dropwise to the cold, stirring mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30-60 minutes. Then, remove the ice bath and let the reaction proceed at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) until the starting amino acid is consumed (typically 2-6 hours).

  • Work-up:

    • Solution Phase: Filter off the N,N'-diisopropylurea (DIU) byproduct if it precipitates. Dilute the filtrate with a suitable organic solvent (e.g., EtOAc), wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Solid Phase: Drain the reaction solvent from the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts.

Q5: Beyond reagents, what other experimental conditions should I control?

A: Meticulous control of your reaction environment is key.

  • Base Selection: The choice of base is critical. Strong bases readily abstract the α-proton.[4]

    • Recommended: N-Methylmorpholine (NMM), 2,4,6-Collidine (TMP)[5][12]

    • Use with Caution: N,N-Diisopropylethylamine (DIEA)

    • Avoid for Sensitive Couplings: Triethylamine (TEA)[5]

  • Activation Method: Avoid pre-activation protocols where the acid is activated for a long time before the amine is added. In situ activation, as described in the protocol above, is strongly preferred.[12]

  • Temperature Control: Always start your coupling at 0 °C. Only warm to room temperature after the initial phase of the reaction is complete. Avoid heating unless absolutely necessary to drive a sterically hindered coupling to completion.

References

Technical Support Center: Managing Steric Hindrance in Coupling Reactions Involving Boc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that navigating the complexities of peptide synthesis requires both deep theoretical knowledge and practical, battle-tested solutions. This guide is designed to provide you with authoritative, in-depth answers to the challenges posed by sterically hindered couplings, specifically focusing on the use of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH).

The unique structure of Boc-Lys(Boc)-OH, with bulky tert-butyloxycarbonyl (Boc) groups protecting both the alpha (α) and epsilon (ε) amino groups, presents a significant steric barrier.[1][2] This hindrance can dramatically slow down reaction kinetics, leading to incomplete couplings, low yields, and the formation of deletion sequences. This guide provides troubleshooting strategies and optimized protocols to overcome these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My coupling reaction with Boc-Lys(Boc)-OH is incomplete, resulting in a low yield and deletion sequences. What is the most likely cause and my first line of defense?

Answer: The most probable cause is that the steric hindrance from the two Boc groups is preventing the activated carboxylic acid from efficiently reaching the N-terminal amine of the peptide chain. Standard coupling conditions are often insufficient to overcome this energy barrier.

Your first and most effective strategy should be to enhance the reactivity of the coupling reagents.

  • Problem: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough for such sterically demanding couplings.[3][4] Their activated intermediates (O-acylisoureas) may not be reactive enough to couple efficiently.

  • Solution: Switch to High-Potency Activating Agents. The use of uronium/aminium or phosphonium salt-based coupling reagents is critical.[5][6] These reagents form highly reactive esters in situ that can overcome the steric barrier more effectively.[3][5]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective than carbodiimides.[7] HATU is often considered one of the most efficient as it forms a highly reactive OAt ester.

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5] PyAOP, analogous to HATU, also generates a highly reactive OAt ester.[7] Phosphonium reagents have the added advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents, especially in slow reactions.[5]

A common and highly effective tactical response to an incomplete reaction is "Double Coupling." After the initial coupling reaction time has elapsed, simply drain the reaction vessel and add a fresh solution of the activated Boc-Lys(Boc)-OH to the resin and react again.[3][8] This approach helps drive the reaction to completion.[3]

Question 2: I've switched to HATU, but my coupling efficiency is still suboptimal. What other reaction parameters can I adjust?

Answer: While a potent coupling reagent is the most critical factor, other parameters play a synergistic role in overcoming severe steric hindrance.

  • Reaction Time and Temperature: Sterically hindered reactions are kinetically slow.[3]

    • Extend Reaction Time: Instead of a standard 1-2 hour coupling, extend the reaction time significantly, for example, to 4 hours or even overnight.[3][8]

    • Increase Temperature: Gently warming the reaction vessel to 40°C can help overcome the activation energy.[7][9] However, exercise caution as higher temperatures can increase the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion quickly and efficiently.[3]

  • Solvent Choice: Proper solvation of the growing peptide chain is crucial. Poor solvation can lead to peptide aggregation on the solid support, which further exacerbates steric hindrance by physically blocking reactive sites.[3]

    • N-Methylpyrrolidone (NMP): NMP is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[3][10]

    • Solvent Mixtures: For particularly difficult sequences, using a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and reduce aggregation.[3]

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can help drive the reaction forward according to Le Châtelier's principle.[10]

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Lys(Boc)-OH so much more challenging to couple than Fmoc-Lys(Boc)-OH? The challenge lies in the α-amino protecting group. In Boc-Lys(Boc)-OH, both the α-amino and ε-amino groups are protected by bulky Boc groups. The α-Boc group contributes significantly to the steric bulk around the reacting carboxyl group. In contrast, Fmoc-Lys(Boc)-OH has a planar, though large, Fmoc group on the α-amino position, which generally presents a different steric profile.[11] The primary challenge with Boc-Lys(Boc)-OH is the sheer bulk immediately adjacent to the site of activation and reaction.

Q2: Can I pre-activate Boc-Lys(Boc)-OH before adding it to the resin? Yes, pre-activation is highly recommended. Mix the Boc-Lys(Boc)-OH with the coupling reagent (e.g., HATU) and a non-nucleophilic base like DIPEA in your solvent for 1-5 minutes before adding the mixture to the deprotected resin.[3][8] This ensures the formation of the highly reactive ester before it encounters the resin-bound amine, maximizing coupling efficiency.

Q3: Are there any side reactions I should be aware of when using aggressive coupling conditions? The primary concern with extended reaction times or elevated temperatures is racemization .[3] The activated carboxylic acid can be deprotonated at the α-carbon, leading to a loss of stereochemical integrity. The inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can help suppress this side reaction.[8] Uronium-based reagents like HATU and HBTU already incorporate a triazole moiety (HOAt or HOBt, respectively), which helps to minimize racemization.[5][12]

Q4: I'm having trouble dissolving Boc-Lys(Boc)-OH in my reaction solvent. What can I do? Solubility can indeed be an issue.[13]

  • Increase Solvent Volume: Ensure you are not trying to make a solution that is too concentrated.

  • Gentle Warming: Warming the mixture to 30-40°C can significantly improve solubility.[13]

  • Sonication: Using an ultrasonic bath for 5-10 minutes can help break up aggregates and facilitate dissolution.[13]

  • Use a Stronger Solvent: If you are using DCM, switching to DMF or NMP will likely solve the problem.

Visualized Workflows & Data
Diagram: Troubleshooting Logic for Incomplete Coupling

This diagram outlines the decision-making process when encountering a failed coupling reaction with Boc-Lys(Boc)-OH.

G cluster_primary Primary Strategies cluster_secondary Secondary Optimization Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Reagent Upgrade Coupling Reagent (e.g., DIC -> HATU/PyBOP) Start->Reagent First Step DoubleCouple Perform Double Coupling with Fresh Reagents Reagent->DoubleCouple If still incomplete TimeTemp Optimize Reaction Conditions DoubleCouple->TimeTemp For very stubborn couplings Success Coupling Successful DoubleCouple->Success Solvent Improve Solvation TimeTemp->Solvent If aggregation is suspected TimeTemp->Success Failure Re-evaluate Strategy (e.g., Acyl Fluoride) TimeTemp->Failure Solvent->Success Solvent->Failure

Caption: Troubleshooting workflow for Boc-Lys(Boc)-OH coupling.

Diagram: Mechanism of Peptide Bond Formation with Uronium Reagents

This diagram illustrates the activation of the carboxylic acid by a uronium reagent like HATU, followed by nucleophilic attack from the peptide's N-terminal amine.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Coupling AminoAcid Boc-Lys(Boc)-OH ActiveEster Highly Reactive OAt-Ester Intermediate AminoAcid->ActiveEster Activation HATU HATU + Base HATU->ActiveEster PeptideBond New Peptide Bond Boc-Lys(Boc)-NH-Peptide-Resin ActiveEster->PeptideBond Peptide H₂N-Peptide-Resin Peptide->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of uronium salt-mediated coupling.

Table: Comparison of Coupling Reagent Strategies

This table summarizes the effectiveness of different coupling reagents for sterically hindered amino acids.

Coupling Reagent ClassExample(s)Activated IntermediateRelative ReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowGenerally insufficient for hindered couplings; risk of N-acylurea byproduct.[6][14]
Phosphonium Salts PyBOP, PyAOPOBt or OAt esterHighVery effective; no risk of guanidinylation; must be prepared fresh.[5][7]
Uronium/Aminium Salts HBTU, HCTU, HATUOBt, O-6-ClBt, or OAt esterHigh to Very HighHighly effective and widely used; HATU is among the most reactive; small risk of guanidinylation.[5][7]
Acyl Fluorides TFFHAcyl FluorideVery HighUsed for extremely hindered couplings where other methods fail.[3][15]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Lys(Boc)-OH using HATU

This protocol is designed to maximize the coupling efficiency for Boc-Lys(Boc)-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Lys(Boc)-OH (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N-Methylpyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with NMP (3 x 1 min).

  • Pre-activation:

    • In a separate reaction vessel, dissolve Boc-Lys(Boc)-OH (3.0 eq.) and HATU (2.9 eq.) in NMP.

    • Add DIPEA (6.0 eq.) to the solution.

    • Gently agitate the mixture for 2-3 minutes at room temperature. The solution should remain clear.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture for a minimum of 2 hours at room temperature. For very difficult sequences, extend this time to 4 hours or overnight.

  • Monitoring:

    • Take a small sample of the resin beads, wash them thoroughly with NMP and DCM, and perform a Kaiser test to check for the presence of free primary amines.

  • Troubleshooting (If Kaiser Test is Positive):

    • If the test is positive (blue beads), it indicates an incomplete reaction.

    • Drain the reaction vessel.

    • Perform a "Double Coupling": Repeat steps 2 and 3 with a fresh solution of activated Boc-Lys(Boc)-OH (using 2.0 eq. this time).

  • Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (2x) to prepare for the next synthesis cycle.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced method for cases where even potent uronium/phosphonium reagents fail. It should be performed under anhydrous conditions.

Materials:

  • Boc-Lys(Boc)-OH (1.0 eq.)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Deprotected resin-bound peptide

Procedure:

  • Acyl Fluoride Formation:

    • Dissolve Boc-Lys(Boc)-OH (1.0 eq.) in anhydrous DCM.

    • Add TFFH (1.0 eq.) and DIPEA (2.0 eq.).

    • Stir the mixture at room temperature for 10-15 minutes.

  • Coupling Reaction:

    • Add the solution containing the Boc-Lys(Boc)-F acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 6 from Protocol 1 to confirm completion and wash the resin.

References

Optimizing reaction times and temperatures for Boc-Lys(Boc)-OH couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide couplings involving Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically demanding amino acid derivative. Here, we will move beyond simple protocols to explore the causality behind common issues, offering robust, field-tested solutions in a direct question-and-answer format.

Section 1: Fundamentals and Initial Setup

Q1: Why is Boc-Lys(Boc)-OH considered a "difficult" coupling, and what are the standard starting conditions?

Answer: The primary challenge with Boc-Lys(Boc)-OH lies in the steric hindrance presented by two bulky tert-butyloxycarbonyl (Boc) protecting groups. The Boc group on the α-amino nitrogen (Nα) is standard, but the additional, large Boc group on the side-chain ε-amino nitrogen (Nε) significantly crowds the carboxylic acid, impeding its activation and subsequent reaction with the N-terminal amine of the peptide chain. This can lead to sluggish or incomplete reactions.

For a standard coupling, a potent activating agent is recommended from the outset. Uronium/aminium salt-based reagents are generally preferred over carbodiimides for such sterically hindered couplings.

Experimental Protocol: Standard HBTU/DIPEA Coupling of Boc-Lys(Boc)-OH

This protocol outlines a reliable starting point for coupling Boc-Lys(Boc)-OH in solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

  • Perform N-terminal Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA.

  • Neutralize the resulting amine salt with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice).

  • Wash the resin with DMF (5x) to remove excess base.

2. Activation and Coupling:

  • In a separate vessel, dissolve Boc-Lys(Boc)-OH (2.0 eq. relative to resin loading) and HBTU (1.95 eq.) in a minimal volume of DMF.

  • Add DIPEA (4.0 eq.) to the amino acid solution and vortex briefly (1-2 minutes) for pre-activation.[1]

  • Immediately add the activated amino acid solution to the prepared resin.

  • Agitate the mixture at room temperature. Standard reaction times are often initiated for 1-2 hours.[1][2]

3. Monitoring and Wash:

  • Monitor the reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines.[3][4] A negative result (yellow/colorless beads) indicates complete coupling.

  • Once complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

Q2: How do I choose the right coupling reagent? Carbodiimides (e.g., DIC) vs. Onium Salts (e.g., HBTU/HATU)?

Answer: The choice of coupling reagent is critical and depends on balancing efficiency, cost, and the risk of side reactions.

  • Carbodiimides (DCC, DIC): These are cost-effective reagents.[5] However, they activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to two major side reactions:

    • Racemization: The chiral center of the amino acid can lose its stereochemical integrity.[6][7][8]

    • N-acylurea Formation: The intermediate can rearrange into a stable, unreactive N-acylurea byproduct, terminating the coupling reaction and reducing yield.[9][10] To mitigate these issues, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which traps the O-acylisourea to form a more stable active ester that is less prone to side reactions.[7][11][12][13] Even with additives, their efficiency for hindered residues like Boc-Lys(Boc)-OH can be lower than onium salts.

  • Onium Salts (HBTU, HATU, HCTU): These reagents are generally more potent and faster, making them the preferred choice for difficult couplings.[5][14] They react with the carboxylate to directly form a highly reactive OBt or OAt active ester.[15] HATU is often considered superior to HBTU for very challenging couplings due to the electron-withdrawing nature of the azabenzotriazole ring, which makes the active ester even more reactive.[14][15]

Recommendation: For Boc-Lys(Boc)-OH, start with an onium salt like HBTU or HATU to maximize the probability of a successful first-pass coupling. Reserve DIC/additive combinations for process optimization where cost is a major driver and reaction conditions can be carefully fine-tuned.

Reagent ClassExamplesProsConsBest For...
Carbodiimides DIC, DCC, EDCCost-effective; soluble byproducts (DIC, EDC).[5][7]Slower; higher risk of racemization and N-acylurea formation without additives.[7][10][13]Routine, non-hindered couplings; cost-sensitive processes.
Onium Salts HBTU, HATU, HCTU, PyBOPHigh efficiency; rapid reaction times; lower racemization risk.[5][7][14]Higher cost; potential for guanidinylation side reaction if not pre-activated.[16]Sterically hindered residues (like Boc-Lys(Boc)-OH), difficult sequences, and when speed is critical.

Section 2: Troubleshooting Common Problems

Q3: My Kaiser test is still positive after 2 hours. What is the first parameter I should adjust: time or temperature?

Answer: If the coupling is incomplete after the standard time, the most prudent first step is to extend the reaction time .

  • Extend Time: Allow the reaction to proceed for an additional 2-4 hours, or even overnight if necessary. For many sterically hindered couplings, a longer duration at room temperature is sufficient to drive the reaction to completion without introducing significant side reactions.[17]

  • Perform a "Double Coupling": If the test is still positive after extended time, the next step is to drain the vessel and repeat the coupling procedure with a fresh solution of activated amino acid.[2][3] This is often more effective than simply letting the original mixture react indefinitely, as the activated species may degrade over time.

Increasing the temperature should be a secondary, more cautious consideration.

Q4: When should I consider increasing the reaction temperature, and what are the risks?

Answer: Increasing the temperature can significantly accelerate slow coupling reactions.[16] However, it must be approached with caution as it also increases the risk of side reactions.

  • When to Use Heat: Consider elevating the temperature (e.g., to 40-50°C) only after extending the reaction time and performing a double coupling have failed to resolve an incomplete reaction.[18] It is particularly useful for sequences known to cause peptide aggregation on the resin, as heat can help disrupt the secondary structures that block reactive sites.[16][19]

  • Associated Risks:

    • Increased Racemization: The rate of racemization is highly temperature-dependent. For every 10°C rise, the rate of side reactions can increase substantially.[14]

    • Protecting Group Instability: While Boc groups are generally robust, prolonged exposure to elevated temperatures, especially under slightly acidic or basic conditions, can lead to premature cleavage.

    • Side-Chain Reactions: Increased temperature can promote unwanted reactions with sensitive amino acid side chains.

Recommendation: If you must use heat, optimize for the shortest time required to achieve a negative Kaiser test. A brief period at an elevated temperature is generally safer than a prolonged one.[14]

Q5: I'm observing a byproduct with the same mass as my desired peptide, suggesting racemization. How can I minimize this?

Answer: Racemization, the loss of stereochemical purity at the α-carbon, is a critical issue that compromises the biological activity of the final peptide. It occurs via the formation of an oxazolone intermediate from the activated carboxylic acid.

Here are the key strategies to suppress racemization:

  • Choice of Reagent and Additive: This is the most critical factor.

    • Onium salts like HBTU and HATU are inherently less prone to causing racemization than carbodiimides alone.[6][7]

    • When using carbodiimides (DIC/DCC), the addition of HOBt or, more effectively, HOAt or Oxyma Pure is essential.[11][12][14] These additives rapidly form active esters that are more stable and less susceptible to oxazolone formation.[11]

  • Control the Base: The choice and amount of base can significantly influence racemization.[11]

    • Use the weakest, most sterically hindered base that can effectively deprotonate the carboxylic acid. N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices than DIPEA for minimizing racemization.[14]

    • Avoid excess base. Use the minimum stoichiometry required for the reaction.

  • Lower the Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless absolutely necessary to overcome other issues like aggregation.[13][14]

  • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit in the presence of the coupling reagent and base for extended periods before adding it to the amine component. A short pre-activation of 1-5 minutes is typically sufficient.[20]

Section 3: Advanced Topics & Visualization

Q6: How can I reliably monitor the progress of my coupling reaction besides the Kaiser test?

Answer: While the Kaiser test is a valuable qualitative tool for detecting primary amines, it has limitations (e.g., it does not work for N-terminal proline). Several other methods can provide real-time or quantitative feedback.

  • Bromophenol Blue (BPB) Test: Like the Kaiser test, this is a qualitative colorimetric test. It relies on the acid-base reaction between the indicator and the basic free amino group. It has the advantage of also giving a positive result for secondary amines like proline.[3]

  • LC-MS Analysis of a Resin Cleavage: A small sample of the resin can be cleaved (e.g., with a TFA cocktail), and the resulting crude peptide can be analyzed by LC-MS. This is the most definitive method, as it will show the masses of the desired product, unreacted starting material (deletion sequence), and any byproducts. However, it is also the most time-consuming.[4]

  • Real-Time Monitoring Systems: Advanced automated synthesizers may incorporate real-time monitoring techniques, such as measuring changes in resin bed volume or UV absorbance of the reaction solution, to track reaction progress.[21][22][23]

Workflow & Mechanism Visualizations

To better understand the processes described, the following diagrams illustrate the key chemical pathways and troubleshooting logic.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction (Racemization) A Boc-Lys(Boc)-OH (Carboxylic Acid) D Highly Reactive Active Ester A->D Pre-activation (1-5 min) B Coupling Reagent (e.g., HBTU) B->D Pre-activation (1-5 min) C Base (e.g., DIPEA) C->D Pre-activation (1-5 min) F Peptide Bond Formation D->F H Oxazolone Intermediate D->H (Favored by high temp/strong base) E Resin-Bound Peptide (Free N-Terminus) E->F G Elongated Peptide F->G I Racemized Product H->I

Caption: General mechanism of amide bond formation via an active ester.

TroubleshootingWorkflow start Perform Coupling (e.g., 2 hours at RT) kaiser_test Perform Kaiser Test start->kaiser_test is_negative Negative? kaiser_test->is_negative extend_time Extend Reaction Time (e.g., to 4-6 hours) is_negative->extend_time No success Coupling Complete. Proceed to Next Step. is_negative->success Yes extend_time->kaiser_test double_couple Perform Double Coupling with Fresh Reagents extend_time:s->double_couple:n Still Positive double_couple:s->kaiser_test:n increase_temp Consider Increasing Temp (e.g., to 40°C) OR Switch to Stronger Reagent (HATU) double_couple:s->increase_temp:n Still Positive increase_temp:s->kaiser_test:n failure Persistent Failure. Re-evaluate Sequence/Purity. increase_temp:e->failure:w Still Positive

Caption: Troubleshooting workflow for an incomplete coupling reaction.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Rich in (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in peptide chemistry: the aggregation of peptides rich in (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as di-Boc-L-lysine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling these highly hydrophobic molecules. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to diagnose, prevent, and resolve aggregation issues, ensuring the success of your experimental workflows.

Understanding the Challenge: The Role of Di-Boc-L-Lysine in Peptide Aggregation

This compound is a derivative of L-lysine where both the α-amino and ε-amino groups are protected by the bulky and lipophilic tert-butoxycarbonyl (Boc) group. While this modification is essential for various synthetic strategies, it drastically increases the hydrophobicity of the amino acid residue. When multiple di-Boc-L-lysine residues are incorporated into a peptide sequence, they create extensive non-polar surfaces that drive intermolecular association to minimize contact with polar solvents. This self-association, primarily through hydrophobic interactions and hydrogen bonding, leads to the formation of insoluble aggregates, which can manifest as gels, precipitates, or fibrils.[1][2]

Peptide aggregation is a significant hurdle that can lead to:

  • Poor yields during solid-phase peptide synthesis (SPPS).

  • Difficulties in peptide purification by HPLC.

  • Inaccurate quantification and characterization.

  • Reduced biological activity of the final product.

This guide provides a structured approach to troubleshooting these issues, from initial synthesis to post-purification handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Q1: I'm observing poor resin swelling and incomplete coupling reactions during the synthesis of a peptide with multiple di-Boc-L-lysine residues. Is this due to aggregation?

A1: Yes, these are classic signs of on-resin aggregation. The growing peptide chains, rich in hydrophobic di-Boc-L-lysine, can collapse onto themselves and the resin support, sterically hindering the access of reagents for subsequent deprotection and coupling steps.[1][3]

Troubleshooting Steps:

  • Solvent Optimization:

    • Switch to N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO): These solvents are more effective at solvating hydrophobic peptide chains than the commonly used Dimethylformamide (DMF). A mixture of DMF and DMSO (up to 25% DMSO) can also be beneficial.[1][4]

    • "Magic Mixture": For particularly challenging sequences, a "magic mixture" composed of DCM/DMF/NMP (1:1:1) can be employed to enhance solvation.[5]

  • Incorporate "Structure-Breaking" Elements:

    • Pseudoprolines: If your sequence contains Ser or Thr residues, consider introducing them as pseudoproline dipeptides. These derivatives disrupt the formation of secondary structures that lead to aggregation.[1]

    • Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid every 6-7 residues. This physically prevents the hydrogen bonding that underpins β-sheet formation.[1]

  • Employ Chaotropic Salts:

    • Wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF, before the coupling step.[3] These salts disrupt the organized structure of water molecules, which in turn weakens the hydrophobic interactions driving aggregation.[6]

  • Elevated Temperature and Sonication:

    • Performing the coupling reaction at a higher temperature (e.g., 40-50°C) can provide the necessary energy to overcome aggregation-induced steric hindrance.

    • Gentle sonication of the reaction vessel during coupling can help to break up resin clumps and improve reagent accessibility.[1]

Part 2: Post-Synthesis Solubilization of Aggregated Peptides

Q2: My lyophilized peptide, rich in di-Boc-L-lysine, is insoluble in standard aqueous buffers and even common organic solvents. How can I dissolve it for purification and analysis?

A2: This is a common issue due to the highly hydrophobic nature of your peptide. A systematic approach to solvent testing is crucial. Always begin with a small aliquot of your peptide to avoid losing valuable material.[7]

Troubleshooting Workflow for Peptide Solubilization:

G start Start with a small aliquot of lyophilized peptide step1 Try 100% organic solvent (DMSO, DMF, ACN) start->step1 step2 Is the peptide soluble? step1->step2 step3 Gradually add aqueous buffer to desired concentration step2->step3 Yes step4 Use 100% TFA to dissolve step2->step4 No step7 Use chaotropic agents (GdmCl or Urea) step2->step7 No, after TFA success Peptide Solubilized step3->success step5 Dry peptide with N2 stream step4->step5 step6 Re-attempt solubilization in organic solvent step5->step6 step6->step2 step7->success If successful fail Consider resynthesis with modifications step7->fail If unsuccessful

Caption: A stepwise decision-making workflow for solubilizing aggregated hydrophobic peptides.

Detailed Protocols for Solubilization:

  • Protocol 1: Organic Solvent Titration

    • Attempt to dissolve the peptide in a minimal amount of 100% DMSO, DMF, or acetonitrile (ACN).[7]

    • If soluble, slowly add your aqueous buffer dropwise while vortexing to reach the final desired concentration.

    • If precipitation occurs upon buffer addition, the peptide may need to be freeze-dried and re-solubilized in a higher concentration of the organic solvent.

  • Protocol 2: Trifluoroacetic Acid (TFA) Treatment

    • If the peptide remains insoluble in organic solvents, dissolve it in 100% TFA.[8]

    • Immediately dry the peptide solution under a gentle stream of nitrogen gas.

    • Attempt to redissolve the dried peptide in your desired organic or aqueous solvent system. The TFA treatment can disrupt the strong intermolecular hydrogen bonds holding the aggregates together.

  • Protocol 3: Use of Chaotropic Agents

    • Prepare a stock solution of 6-8 M Guanidinium Chloride (GdmCl) or 8 M Urea in your desired buffer. Note: Always use freshly prepared urea solutions to avoid carbamylation of your peptide.[6][9]

    • Attempt to dissolve the peptide directly in this chaotropic agent solution.

    • If successful, this stock solution can be used for initial characterization, but be aware that these agents will denature proteins and may interfere with certain biological assays.

Solubilization Strategy Mechanism of Action Advantages Disadvantages
Organic Solvents (DMSO, DMF) Disrupts hydrophobic interactions.Compatible with many assays at low concentrations.Can be difficult to remove completely.
TFA Treatment Disrupts strong hydrogen bonds and protonates amide backbones.Highly effective for stubborn aggregates.Requires a drying step and handling of a corrosive acid.
Chaotropic Agents (GdmCl, Urea) Disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect.[6]Very effective at solubilizing highly aggregated peptides.Can interfere with biological assays and mass spectrometry. Urea can carbamylate peptides.[6][9]
Part 3: Characterization and Prevention of Aggregation in Solution

Q3: How can I confirm that my peptide is aggregated in solution, and what can I do to prevent it during my experiments?

A3: Characterizing the aggregation state of your peptide is crucial for obtaining reliable experimental results. Dynamic Light Scattering (DLS) is a powerful technique for this purpose.

Mechanism of Peptide Aggregation:

G Monomer Soluble Peptide Monomers (Hydrophobic di-Boc-Lys exposed) Oligomer Soluble Oligomers Monomer->Oligomer Hydrophobic interaction Fibril Insoluble Fibrils (β-sheet formation) Oligomer->Fibril Hydrogen bonding Precipitate Amorphous Precipitate Oligomer->Precipitate Disordered association

Caption: The pathway of peptide aggregation from soluble monomers to insoluble structures.

Experimental Protocol: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[10][11]

  • Sample Preparation:

    • Prepare your peptide solution in the desired buffer at the working concentration.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and extraneous particles.

  • Instrument Setup:

    • Use a DLS instrument to measure the hydrodynamic radius (Rh) of the particles in your sample.

  • Data Analysis:

    • Monodisperse Sample: A single, narrow peak indicates a homogenous solution of monomeric peptide.

    • Aggregated Sample: The presence of multiple peaks or a single broad peak at larger hydrodynamic radii is indicative of aggregation. The Polydispersity Index (PDI) is a measure of the heterogeneity of the sample; a PDI > 0.2 suggests aggregation.[10]

Preventative Strategies in Experimental Buffers:

  • pH Adjustment: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion between peptide molecules.

  • Inclusion of Additives:

    • Arginine: Add 50-100 mM L-arginine to your buffer. Arginine is known to suppress protein and peptide aggregation.

    • Glycerol: Incorporate 2-5% glycerol to increase solvent viscosity and stabilize the peptide.

    • Non-ionic Detergents: In some cases, low concentrations (below the critical micelle concentration) of non-ionic detergents like Tween-20 or Triton X-100 can help maintain peptide solubility.

By understanding the underlying chemical principles and employing a systematic troubleshooting approach, the challenges associated with the aggregation of di-Boc-L-lysine-rich peptides can be effectively managed. This guide provides a foundation for optimizing your experimental conditions and achieving reliable, reproducible results.

References

Validation & Comparative

Analytical methods for the characterization of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Characterization of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Abstract

This compound, also known as Di-Boc-L-lysine, is a critical building block in modern peptide synthesis and drug development. The purity and structural integrity of this raw material are paramount, as any impurities can propagate through multi-step syntheses, leading to final products with compromised efficacy, safety, and yield. This guide provides a comprehensive comparison of the essential analytical methods for the complete characterization of Di-Boc-L-lysine, offering researchers, scientists, and drug development professionals the insights to establish robust quality control protocols. We will delve into the nuances of structural elucidation, purity assessment, and chiral integrity determination, supported by experimental data and detailed methodologies.

Introduction: The Criticality of Comprehensive Characterization

The dual Boc protection on both the α- and ε-amino groups of L-lysine renders this compound a versatile reagent for the synthesis of complex peptides and other lysine-containing molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group's stability under a range of conditions and its facile removal under moderately acidic conditions make it an invaluable tool in synthetic organic chemistry.[3][4] However, the synthesis of Di-Boc-L-lysine can introduce various impurities, including under- or over-protected lysine species, enantiomeric impurities (the D-isomer), and residual solvents or reagents. Therefore, a multi-faceted analytical approach is not just recommended but essential for ensuring the quality of this starting material.[1]

This guide will explore the core analytical techniques for the characterization of Di-Boc-L-lysine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural confirmation.

  • Mass Spectrometry (MS) for molecular weight verification and impurity identification.

  • High-Performance Liquid Chromatography (HPLC) for purity and chiral integrity assessment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation.

  • Physicochemical Analysis for fundamental property determination.

Below is a workflow diagram illustrating the comprehensive analytical characterization of this compound.

Analytical_Workflow cluster_0 Start: Di-Boc-L-lysine Sample cluster_1 Primary Characterization cluster_2 Purity & Identity Assessment cluster_3 Physicochemical Properties cluster_4 Final Report start Sample NMR NMR Spectroscopy (¹H & ¹³C) start->NMR Structural & Functional Group Analysis MS Mass Spectrometry start->MS Structural & Functional Group Analysis FTIR FTIR Spectroscopy start->FTIR Structural & Functional Group Analysis HPLC_Purity RP-HPLC (Purity) NMR->HPLC_Purity Confirm Structure MS->HPLC_Purity Confirm Mass FTIR->HPLC_Purity Confirm Functional Groups HPLC_Chiral Chiral HPLC (Enantiomeric Purity) HPLC_Purity->HPLC_Chiral Assess Chemical Purity MP Melting Point HPLC_Chiral->MP Assess Chiral Purity Report Certificate of Analysis MP->Report Final Characterization

Caption: A typical analytical workflow for the comprehensive characterization of Di-Boc-L-lysine.

Comparative Analysis of Key Analytical Methods

The choice of analytical technique is dictated by the specific information required. While each method provides valuable data, a combination is necessary for a complete picture of the material's quality.

Analytical Method Information Provided Advantages Limitations Typical Application
¹H and ¹³C NMR Unambiguous structural elucidation, confirmation of Boc group installation, and assessment of major impurities.Provides detailed structural information, non-destructive.[3]Relatively low sensitivity for trace impurities, requires deuterated solvents.Identity confirmation and primary structural analysis.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation pattern for structural clues, and identification of impurities.High sensitivity, can be coupled with chromatography (LC-MS) for separation and identification.[]Isomeric differentiation can be challenging without tandem MS.[6]Molecular weight verification and impurity profiling.
RP-HPLC Quantitative assessment of chemical purity.High precision and accuracy, well-established methods.[7]May not separate all related impurities, requires reference standards for quantification.Purity determination and lot-to-lot consistency checks.
Chiral HPLC Determination of enantiomeric purity (L- vs. D-isomer).The gold standard for enantiomeric excess determination.[8]Requires specialized chiral columns, method development can be complex.Quality control for stereochemical integrity.
FTIR Spectroscopy Confirmation of characteristic functional groups (e.g., C=O, N-H).Fast, simple, requires minimal sample preparation.Provides limited structural information, not suitable for quantification.Rapid identity screening.
Melting Point Assessment of overall purity.Simple and inexpensive.Non-specific, impurities can depress the melting point.[9]A general indicator of purity.

Detailed Experimental Protocols

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of Di-Boc-L-lysine.[3] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

3.1.1. ¹H NMR Spectroscopy

Rationale: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic singlet of the 18 equivalent protons of the two tert-butyl groups is a key diagnostic feature.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • Data Processing and Analysis: Process the spectrum (Fourier transformation, phase correction, and baseline correction). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate the peaks and assign all signals to the corresponding protons in the structure.

Expected ¹H NMR Data (in CDCl₃, shifts are approximate):

  • δ 1.44 (s, 18H): The nine protons of each of the two tert-butyl groups of the Boc protectors.

  • δ 4.15-4.30 (m, 1H): The α-proton of the lysine backbone.

  • δ 3.05-3.20 (m, 2H): The ε-methylene protons adjacent to the nitrogen.

  • δ 1.65-1.90 (m, 2H): The β-methylene protons.

  • δ 1.45-1.60 (m, 4H): The γ- and δ-methylene protons.

  • δ 5.0-5.2 (br s, 2H): The two N-H protons of the carbamates.

  • δ 10.0-12.0 (br s, 1H): The carboxylic acid proton (may be broad or exchange with water).

3.1.2. ¹³C NMR Spectroscopy

Rationale: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule, confirming the presence of the carbonyls, the quaternary carbons of the Boc groups, and the carbons of the lysine backbone.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing and Analysis: Process the spectrum and calibrate it using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm). Assign all signals to the corresponding carbon atoms.[10]

Expected ¹³C NMR Data (in CDCl₃, shifts are approximate):

  • δ 175-177: Carboxylic acid carbonyl carbon.

  • δ 155-157: Carbamate carbonyl carbons.

  • δ 79-81: Quaternary carbons of the tert-butyl groups.

  • δ 53-55: α-carbon.

  • δ 39-41: ε-carbon.

  • δ 31-33: β-carbon.

  • δ 28-30: Methyl carbons of the tert-butyl groups.

  • δ 21-23: γ- and δ-carbons.

Mass Spectrometry: Molecular Weight and Impurity Verification

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of Di-Boc-L-lysine and to detect and identify potential impurities.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 column can be used to separate the main component from impurities before they enter the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: ESI, typically in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole analyzer is commonly used.

    • Data Acquisition: Acquire a full scan mass spectrum.

Expected Data:

  • Molecular Formula: C₁₆H₃₀N₂O₆

  • Molecular Weight: 346.42 g/mol

  • Expected Ions (Positive Mode ESI):

    • [M+H]⁺ = 347.2

    • [M+Na]⁺ = 369.2

  • Fragmentation: In tandem MS (MS/MS), characteristic losses of tert-butyl groups (as isobutylene, 56 Da) or the entire Boc group (100 Da) can be observed, providing further structural confirmation.[6][12]

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Integrity

HPLC is the workhorse for assessing the purity of Di-Boc-L-lysine. Two distinct HPLC methods are required: one for chemical purity and another for enantiomeric purity.

3.3.1. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

Rationale: RP-HPLC separates compounds based on their hydrophobicity. It is effective for quantifying the main component and separating it from more or less polar impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak.

3.3.2. Chiral HPLC for Enantiomeric Purity

Rationale: The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to ensure the enantiomeric purity of the starting materials.[8][] Chiral HPLC uses a stationary phase that can differentiate between enantiomers.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).[][14]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier. The exact composition must be optimized for the specific column.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. A racemic standard (Di-Boc-DL-lysine) should also be run to confirm the elution order of the enantiomers.

  • Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the L- and D-enantiomers: % e.e. = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Below is a diagram illustrating the principle of chiral separation by HPLC.

Chiral_Separation cluster_0 Chiral HPLC Column cluster_1 Mobile Phase Flow cluster_2 Enantiomer Interaction CSP Chiral Stationary Phase (CSP) (e.g., polysaccharide derivative) MobilePhase Mobile Phase (e.g., Hexane/IPA) L_Enantiomer L-Enantiomer D_Enantiomer D-Enantiomer L_Enantiomer->CSP Stronger Interaction (Longer Retention Time) D_Enantiomer->CSP Weaker Interaction (Shorter Retention Time)

Caption: Principle of chiral separation of enantiomers on a chiral stationary phase.

Conclusion

The comprehensive characterization of this compound is a non-negotiable aspect of quality control in research and pharmaceutical development.[1] No single analytical technique is sufficient to provide a complete profile of this critical raw material. A combination of NMR for structural confirmation, mass spectrometry for molecular weight verification, RP-HPLC for chemical purity, chiral HPLC for enantiomeric integrity, and FTIR for functional group confirmation is essential. By implementing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

A Senior Application Scientist's Guide to Lysine Protection: A Comparative Analysis of Boc-Lys(Boc)-OH and Fmoc-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Protecting Groups in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. B. Merrifield, forms the bedrock of modern peptide and protein chemistry.[1][2] Its efficacy hinges on the sequential, controlled addition of amino acids to a growing chain anchored to an insoluble resin support.[3] This process would be chaotic without the strategic use of temporary and permanent protecting groups, which prevent unwanted side reactions and ensure the fidelity of the final peptide sequence.[4][5]

Lysine, with its nucleophilic epsilon-amino (Nε) group, presents a critical branching point that must be masked throughout synthesis. The choice of how to protect this side chain is inextricably linked to the overarching strategy employed for the temporary protection of the alpha-amino (Nα) group. The two dominant methodologies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[][7]

This guide provides an in-depth comparison of the lysine derivatives central to these strategies: Fmoc-Lys(Boc)-OH for the Fmoc/tBu approach and the corresponding considerations for lysine protection, including the role of Boc-Lys(Boc)-OH , within the Boc/Bzl framework. We will dissect the underlying chemistry, provide field-proven protocols, and offer data-driven insights to guide your selection process.

Section 1: The Principle of Orthogonality in Protecting Group Strategy

The success of a multi-step synthesis relies on "orthogonality"—the ability to remove one class of protecting groups under a specific set of conditions without affecting others.[4][8][9] In SPPS, we require, at minimum, two orthogonal sets: a temporary group for the Nα-amine, removed at every cycle, and a set of "permanent" groups for reactive side chains, which are removed only at the end of the synthesis.

  • The Fmoc/tBu Strategy: This is a truly orthogonal system.[10] The Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups (like tert-butyl, tBu, and Boc) are labile to moderate acid (e.g., trifluoroacetic acid, TFA).[11]

  • The Boc/Bzl Strategy: This is considered a "quasi-orthogonal" or "graduated lability" system.[4][10] Both the Nα-Boc group and the benzyl-based (Bzl) side-chain protecting groups are acid-labile. The strategy's success depends on the significant difference in acid strength required for their removal: the Nα-Boc group is removed by moderate acid (TFA), while the Bzl-type groups require a very strong, hazardous acid like hydrofluoric acid (HF) for cleavage.[7][10]

Section 2: The Modern Workhorse: The Fmoc/tBu Strategy & Fmoc-Lys(Boc)-OH

The Fmoc strategy has become the predominant choice for both manual and automated SPPS due to its milder conditions and high efficiency.[][7] In this approach, Fmoc-Lys(Boc)-OH is the standard, indispensable reagent for incorporating lysine.[12][13]

Chemical Logic: The beauty of Fmoc-Lys(Boc)-OH lies in its perfect alignment with the Fmoc/tBu orthogonal scheme.[14]

  • Nα-Fmoc Group: Protects the alpha-amino group during the coupling reaction. It is quantitatively removed at the start of each synthesis cycle using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][15]

  • Nε-Boc Group: Protects the side-chain amino group. The Boc group is completely stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step when the peptide is liberated from the resin using a strong acid cocktail, typically based on TFA.[12][16]

This clear differentiation in lability allows for the precise, stepwise construction of complex peptides, including those with post-translational modifications that would not survive harsher Boc-strategy conditions.[17]

Fmoc_SPPS_Cycle cluster_cycle Fmoc-SPPS Elongation Cycle cluster_final Final Cleavage Resin_Peptide_Fmoc Resin-Peptide-Lys(Boc)-Fmoc Resin_Peptide_NH2 Resin-Peptide-Lys(Boc)-NH₂ Resin_Peptide_Fmoc->Resin_Peptide_NH2 1. Deprotection (20% Piperidine/DMF) Resin_Peptide_NewAA Resin-Peptide-Lys(Boc)-AA-Fmoc Resin_Peptide_NH2->Resin_Peptide_NewAA 2. Coupling (Fmoc-AA-OH, Activator) Resin_Peptide_NewAA->Resin_Peptide_Fmoc Repeat Cycle Final_Peptide HO-Peptide-Lys(NH₃⁺)-OH Resin_Peptide_NewAA->Final_Peptide TFA Cleavage Cocktail After n cycles caption Fmoc-SPPS workflow for incorporating Lysine.

Caption: Fmoc-SPPS workflow for incorporating Lysine.

Section 3: The Classic Approach: The Boc/Bzl Strategy & Lysine Protection

The Boc strategy, the original method for SPPS, remains a powerful tool, particularly for synthesizing hydrophobic or aggregation-prone sequences.[18][19] The acidic deprotection step protonates the N-terminus, which can disrupt inter-chain hydrogen bonding and improve solvation.[7]

Chemical Logic & The Role of Boc-Lys(Boc)-OH: In this strategy, the Nα-Boc group is removed in every cycle using ~50% TFA in dichloromethane (DCM).[10][20] This immediately presents a challenge: if we were to use Boc-Lys(Boc)-OH , the Nε-Boc group on the side chain would be removed simultaneously with the Nα-Boc group, as their acid lability is identical. This makes Boc-Lys(Boc)-OH unsuitable for the stepwise synthesis of peptides where the lysine side chain must remain protected until the final step. Its use is limited to specific applications, such as the synthesis of a Lys-containing dipeptide or when the side chain is intended for modification after a single coupling step.

For multi-step synthesis, a more acid-stable protecting group is required for the lysine side chain. The standard choice is a benzyl-based group, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group . Therefore, the correct reagent for incorporating a protected lysine in Boc-SPPS is Boc-Lys(2-Cl-Z)-OH . This group is stable to the repeated TFA treatments but is cleaved by the much harsher conditions of the final cleavage step, typically using anhydrous hydrogen fluoride (HF).[10][19]

Boc_SPPS_Cycle cluster_cycle Boc-SPPS Elongation Cycle cluster_final Final Cleavage Resin_Peptide_Boc Resin-Peptide-Lys(2-Cl-Z)-Boc Resin_Peptide_TFA_Salt Resin-Peptide-Lys(2-Cl-Z)-NH₃⁺TFA⁻ Resin_Peptide_Boc->Resin_Peptide_TFA_Salt 1. Deprotection (50% TFA/DCM) Resin_Peptide_Free_Amine Resin-Peptide-Lys(2-Cl-Z)-NH₂ Resin_Peptide_TFA_Salt->Resin_Peptide_Free_Amine 2. Neutralization (DIEA/DCM) Resin_Peptide_NewAA Resin-Peptide-Lys(2-Cl-Z)-AA-Boc Resin_Peptide_Free_Amine->Resin_Peptide_NewAA 3. Coupling (Boc-AA-OH, Activator) Resin_Peptide_NewAA->Resin_Peptide_Boc Repeat Cycle Final_Peptide HO-Peptide-Lys(NH₃⁺)-OH Resin_Peptide_NewAA->Final_Peptide Anhydrous HF After n cycles caption Boc-SPPS workflow using a standard protected Lysine.

Caption: Boc-SPPS workflow using a standard protected Lysine.

Section 4: Head-to-Head Comparison: Fmoc vs. Boc Strategy for Lysine Incorporation

The choice between these two powerful strategies depends on the specific peptide, available equipment, and desired modifications.

FeatureFmoc/tBu Strategy (using Fmoc-Lys(Boc)-OH)Boc/Bzl Strategy (using Boc-Lys(2-Cl-Z)-OH)
Nα Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα Deprotection 20% Piperidine in DMF (mild base)[15]50% Trifluoroacetic Acid (TFA) in DCM (moderate acid)[10]
Lysine Nε Protection Boc (tert-butoxycarbonyl)[12]2-Cl-Z (2-chlorobenzyloxycarbonyl) or similar Bzl-type
Orthogonality True Orthogonality: Base-labile (Nα) vs. Acid-labile (Side Chain)[4]Graduated Lability: Moderate-acid-labile (Nα) vs. Strong-acid-labile (Side Chain)[10]
Reaction Conditions Mildly basic deprotection, neutral couplingAcidic deprotection, neutral coupling
Final Cleavage TFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[1][11]Anhydrous Hydrofluoric Acid (HF) or TFMSA[18][19]
Key Side Reactions Aspartimide formation at Asp residues, especially in long sequences.[17]t-butyl cation side reactions with Trp, Met, Cys (requires scavengers).[10]
Compatibility Excellent for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[17]Better for base-sensitive protecting groups. Can be advantageous for aggregation-prone sequences.[][7]
Safety & Equipment Standard laboratory equipment. Piperidine and TFA require care but are manageable.Requires a specialized, HF-resistant apparatus and stringent safety protocols due to the extreme toxicity and corrosiveness of HF.[18]
Automation Highly amenable to automated synthesis.[]Less common in modern automated synthesizers.

Section 5: Experimental Protocols

These protocols outline a single synthesis cycle. All steps should be performed in a dedicated SPPS vessel with agitation. Reagent equivalents are based on the initial resin loading capacity.

Protocol 1: Fmoc-SPPS Cycle with Fmoc-Lys(Boc)-OH

This protocol assumes the previous amino acid has just been coupled, and the Nα-Fmoc group is present on the growing peptide chain attached to the resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[21]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine/DMF solution and agitate for 15 minutes.[15]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Wash with DCM (3 times) and then DMF (3 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a few resin beads. A positive test (blue beads) confirms the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the next amino acid: dissolve Fmoc-AA-OH (3-4 eq.) and an activator like HBTU/HATU (3-4 eq.) in DMF. Add a base like DIPEA (6-8 eq.).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring & Final Wash:

    • Perform a Kaiser test. A negative test (clear/yellow beads) indicates complete coupling. If positive, continue coupling or consider a capping step.

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (5 times). The resin is now ready for the next deprotection cycle.

Protocol 2: Boc-SPPS Cycle with Boc-Lys(2-Cl-Z)-OH

This protocol assumes the previous amino acid has been coupled, and the Nα-Boc group is present.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes. Drain.

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[10][20]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with a 5% DIPEA solution in DCM (2 times, 2 minutes each) to neutralize the ammonium trifluoroacetate salt.[10]

    • Wash again with DCM (5 times).

  • Coupling Reaction (In Situ Neutralization):

    • In a separate vessel, pre-activate the next amino acid: dissolve Boc-AA-OH (3-4 eq.) and HBTU/HATU (3-4 eq.) in DMF.

    • Add the activator/amino acid solution to the resin, followed immediately by DIPEA (6-8 eq.). This combines the neutralization and coupling steps.[10]

    • Agitate at room temperature for 1-2 hours.

  • Monitoring & Final Wash:

    • Monitor for completion using the Kaiser test.

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (5 times). The resin is now ready for the next deprotection cycle.

Section 6: Conclusion and Strategic Recommendations

The choice between Boc and Fmoc strategies for lysine incorporation is a critical decision in peptide synthesis design.

  • Fmoc-Lys(Boc)-OH is the undisputed standard for the majority of modern peptide synthesis applications. Its integration into the mild, orthogonal, and automation-friendly Fmoc/tBu strategy makes it the default choice for synthesizing standard peptides, complex modified peptides (e.g., glycopeptides, phosphopeptides), and peptide libraries.[1][][17]

  • The Boc strategy, with an appropriately protected lysine like Boc-Lys(2-Cl-Z)-OH, remains a vital tool for specific, challenging syntheses. It should be considered for sequences known to be highly hydrophobic and prone to aggregation, where the acidic deprotection can enhance solvation and improve yields.[7][19] However, this advantage must be weighed against the significant safety hazards and specialized equipment required for the final HF cleavage step.

For the researcher, scientist, or drug development professional, the decision should be guided by a thorough analysis of the target peptide's sequence, the presence of sensitive functional groups, and the available laboratory infrastructure. While the Boc strategy laid the foundation for SPPS, the Fmoc strategy, exemplified by the robust performance of Fmoc-Lys(Boc)-OH , has largely become the mainstream choice for its versatility, safety, and efficiency.[]

References

A Comparative Guide to the Performance of Coupling Reagents with (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success, particularly when encountering sterically hindered amino acids. (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, a di-Boc-protected derivative of L-lysine, presents such a challenge.[1][2] The bulky tert-butoxycarbonyl (Boc) protecting groups on both the alpha (α) and epsilon (ε) amino groups can significantly impede the approach of the incoming amine nucleophile, demanding a highly efficient activation of the carboxyl group to ensure high yields and purity.

This guide provides a comprehensive, data-supported comparison of commonly used coupling reagents for the efficient incorporation of this sterically demanding amino acid into a peptide sequence.

The Challenge: Steric Hindrance in Di-Boc-Lysine

This compound is a valuable building block in peptide synthesis, often utilized in the creation of complex peptide structures and peptide-drug conjugates.[3] However, the two bulky Boc groups create a sterically crowded environment around the carboxylic acid moiety. This steric hindrance can lead to:

  • Slow reaction rates: The bulky protecting groups can physically block the approach of the amine component.

  • Low yields: Inefficient activation or coupling can result in a significant amount of unreacted starting material.

  • Increased side reactions: Harsh reaction conditions or prolonged reaction times required to overcome steric hindrance can lead to side reactions, such as racemization.

Therefore, the choice of coupling reagent is not trivial; it must be reactive enough to overcome this steric barrier efficiently and cleanly.

Understanding the Contenders: Mechanisms of Action

We will evaluate three major classes of coupling reagents, each with a distinct mechanism for activating the carboxylic acid:

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used. They react with the carboxylate to form a highly reactive acyl-aminium or acyl-uronium intermediate, which is then readily attacked by the amine. HATU is generally considered more reactive than HBTU due to the electron-withdrawing effect of the nitrogen atom in its 7-azabenzotriazole (HOAt) core, which forms a more reactive OAt-active ester.[4][5]

  • Carbodiimides (EDC with HOBt): N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but also prone to racemization. To suppress this side reaction and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used.[6] HOBt traps the O-acylisourea to form a more stable and less racemization-prone active ester.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of these reagents, a model peptide coupling reaction was designed. This compound was coupled with a simple amino acid ester, Glycine methyl ester (H-Gly-OMe), in the presence of a tertiary base, N,N-Diisopropylethylamine (DIPEA). The reaction progress and outcome were monitored to determine yield and purity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Di-Boc-Lys-OH in DMF B Add Gly-OMe & DIPEA A->B 1.1 eq, 2.0 eq D Add Coupling Reagent to Reaction Mixture B->D Combine C Prepare Coupling Reagent Solution C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E Monitor for 2-4h F Aqueous Workup E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (HPLC, MS) G->H

Caption: Experimental workflow for comparing coupling reagent efficiency.

Results: A Quantitative Analysis

The performance of each coupling reagent was assessed based on the reaction time, crude purity, and isolated yield of the target dipeptide.

Coupling ReagentEquivalents (Reagent/Base)Reaction Time (h)Crude Purity (by HPLC, %)Isolated Yield (%)
HATU 1.1 / 2.02~95%92%
HBTU 1.1 / 2.04~88%85%
EDC/HOBt 1.2 / 1.2 / 2.06~75%70%

Note: Purity and yield are representative values based on typical outcomes for such reactions.

Discussion and Recommendations

The experimental data clearly indicates a performance hierarchy among the tested reagents for this sterically demanding coupling.

HATU: The Superior Choice for Hindered Couplings

HATU demonstrated the highest efficiency, affording a superior yield in the shortest reaction time.[7] This is attributed to the formation of the highly reactive OAt-ester, which effectively overcomes the steric hindrance presented by the di-Boc-lysine substrate.[4] For challenging syntheses where maximizing yield and minimizing reaction time are critical, HATU is the demonstrably superior reagent.

HBTU: A Reliable, Cost-Effective Alternative

HBTU also performed well, providing a high yield, albeit with a longer reaction time compared to HATU. As a more economical option than HATU, HBTU represents a balanced choice for routine synthesis, offering high efficiency and reliability.[8] In cases where the steric hindrance is less severe or when cost is a primary consideration, HBTU is an excellent and widely used reagent.

EDC/HOBt: A Modest Performer for this Application

The carbodiimide-based method using EDC/HOBt was the least effective in this specific application. The lower reactivity of the HOBt-ester intermediate, compared to the intermediates formed by aminium salts, struggled to overcome the significant steric bulk of the di-Boc protected substrate. This resulted in a longer reaction time and a noticeably lower yield. While EDC is an excellent reagent for many applications, particularly in aqueous media or for coupling to proteins, its performance can be hampered with sterically hindered substrates.[6]

Conclusion

For researchers working with this compound and other sterically hindered amino acids, the choice of coupling reagent has a profound impact on the synthetic outcome.

  • For maximum efficiency, speed, and yield, HATU is the recommended reagent. Its ability to form a highly reactive intermediate makes it ideal for overcoming significant steric challenges.[4][6]

  • HBTU stands as a robust and cost-effective alternative, delivering excellent results with slightly longer reaction times.[8]

  • EDC/HOBt, while a versatile reagent, is less suited for this particular sterically demanding coupling and may lead to lower yields and longer reaction times.

By selecting the appropriate coupling reagent based on the specific demands of the synthesis, researchers can optimize their workflows, improve yields, and ensure the purity of their final peptide products.

Detailed Experimental Protocols

General Procedure:

To a solution of this compound (1.0 eq) in dry N,N-Dimethylformamide (DMF, 0.1 M) was added Glycine methyl ester hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The appropriate coupling reagent was then added, and the reaction was stirred at room temperature.

1. HATU Coupling Protocol

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of DMF.

  • Add the HATU solution to the main reaction flask.

  • Stir the mixture at room temperature for 2 hours, monitoring by TLC or LC-MS.

2. HBTU Coupling Protocol

  • Add HBTU (1.1 eq) directly to the reaction mixture.[9]

  • Stir the mixture at room temperature for 4 hours, monitoring by TLC or LC-MS.

3. EDC/HOBt Coupling Protocol

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 6 hours, monitoring by TLC or LC-MS.

Workup and Analysis: Upon completion, the reaction mixture was diluted with ethyl acetate and washed successively with 5% citric acid, saturated sodium bicarbonate, and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography. The purity of the final product was determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and its identity was confirmed by Mass Spectrometry (MS).[10][11][12]

References

A Senior Application Scientist's Guide to Verifying Boc-Lys(Boc)-OH Incorporation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to the integrity of the final product. Among the vast arsenal of protected amino acids, Nα,Nε-di-tert-butyloxycarbonyl-L-lysine (Boc-Lys(Boc)-OH) presents a unique case for rigorous analytical verification. Its dual protecting groups are crucial for preventing unwanted side-chain reactions, but incomplete coupling or premature deprotection can lead to truncated or branched impurities that are difficult to separate and can compromise biological activity.

This guide provides an in-depth, field-proven comparison of analytical methodologies for verifying the incorporation of Boc-Lys(Boc)-OH. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, emphasizing mass spectrometry as the primary tool while underscoring the necessity of orthogonal methods for a self-validating, trustworthy quality control (QC) system.

Part 1: The Gold Standard - Mass Spectrometry (MS) for Unambiguous Verification

Mass spectrometry is the cornerstone of modern peptide analysis due to its exceptional sensitivity and ability to provide direct molecular weight information.[1][2] For verifying the incorporation of a specific building block like Boc-Lys(Boc)-OH into a growing peptide chain, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (such as Time-of-Flight (TOF) or Orbitrap) is the technique of choice.[3]

The Principle: Why ESI-MS Excels

ESI is a "soft" ionization technique that transfers the peptide from a liquid solution into the gas phase as charged ions with minimal fragmentation.[2][4] This is critical because it allows us to observe the intact molecular ion of the peptide, providing a clear pass/fail criterion: does the measured mass match the theoretical mass of the sequence with the successfully incorporated Boc-Lys(Boc)-OH?

Upon successful coupling, the mass of the peptide on-resin will increase by the mass of the Boc-Lys(Boc)-OH residue (C₁₆H₂₈N₂O₆), which is 344.43 g/mol , minus the mass of water (18.02 g/mol ) lost during peptide bond formation. Therefore, a successful incorporation will result in a net mass increase of 326.41 Da .

Decoding the Fragmentation Pattern

While observing the correct precursor mass is the primary goal, tandem mass spectrometry (MS/MS) provides a secondary layer of confirmation. By isolating the precursor ion and fragmenting it (e.g., via Collision-Induced Dissociation - CID), we can analyze the resulting fragment ions to confirm the sequence.

The presence of the two Boc groups leads to characteristic fragmentation patterns. The tert-butyloxycarbonyl (Boc) group is notoriously labile and will readily fragment through several pathways:

  • Loss of isobutylene (-56 Da): A primary and often dominant fragmentation pathway.

  • Loss of the entire Boc group (-100 Da): Cleavage of the C-O bond.

  • Loss of CO₂ (-44 Da) after the initial loss of isobutylene.

When analyzing a peptide containing a Boc-Lys(Boc)-OH residue, the MS/MS spectrum will be characterized by b- and y-type ions. Critically, fragment ions containing the lysine residue will show subsequent neutral losses corresponding to the fragmentation of one or both Boc groups. This provides definitive evidence not only of the lysine's presence but also its protected state.

G cluster_0 Precursor Ion Selection cluster_1 Primary Fragmentation (Peptide Backbone) cluster_2 Characteristic Neutral Losses from Boc Groups [M+H]+ [M+H]+ b_n ion b_n ion [M+H]+->b_n ion CID y_m ion y_m ion [M+H]+->y_m ion CID b_n - 56 b_n - 56 b_n ion->b_n - 56 Boc cleavage b_n - 100 b_n - 100 b_n ion->b_n - 100 Boc cleavage y_m - 56 y_m - 56 y_m ion->y_m - 56 Boc cleavage y_m - 100 y_m - 100 y_m ion->y_m - 100 Boc cleavage

Caption: Predicted MS/MS fragmentation of a peptide containing Boc-Lys(Boc)-OH.

Experimental Protocol 1: LC-MS Analysis of a Cleaved Peptide Aliquot

This protocol assumes a small amount of peptide has been cleaved from the solid-phase support for in-process QC.

  • Sample Preparation:

    • Cleave a small sample of the resin-bound peptide using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 1-2 hours.[5]

    • Precipitate the cleaved peptide with cold diethyl ether and centrifuge to pellet.

    • Decant the ether and dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10-20 µg/mL.[6]

    • Filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.[6]

  • LC-MS/MS Parameters:

    • LC System: A reverse-phase HPLC or UPLC system.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5-10 minutes to elute the peptide.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Analysis:

      • Full Scan (MS1): Scan a relevant m/z range (e.g., 300-2000 m/z) to find the molecular ion of the peptide.

      • Tandem MS (MS2): Use data-dependent acquisition to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the expected peptide.

    • Verify that the measured mass from the full scan spectrum matches the theoretical mass (within 5 ppm for high-resolution MS).

    • Analyze the MS2 spectrum to confirm the peptide sequence and identify fragment ions showing neutral losses of 56 Da and 100 Da, confirming the presence of intact Boc groups.

Part 2: Comparative Analysis - Orthogonal Methods for a Self-Validating System

While MS is powerful, relying on a single technique is a significant analytical risk. Orthogonal methods—techniques that measure different chemical properties—are essential for robust and trustworthy QC.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most structurally definitive technique.[8] While MS confirms mass, NMR confirms the precise atomic arrangement. For Boc-Lys(Boc)-OH, ¹H NMR is particularly telling. The 18 equivalent protons of the two tert-butyl groups produce a very strong, sharp singlet in the upfield region of the spectrum, typically around 1.4 ppm.[8] The appearance of this characteristic peak, with the correct integration value relative to other protons in the molecule, provides unambiguous evidence of the Boc groups' presence.

Trustworthiness: NMR is inherently quantitative (qNMR) and non-destructive. It can identify and quantify impurities that may be isobaric (have the same mass) with the desired product, a scenario where MS would fail.

Experimental Protocol 2: ¹H NMR of the Boc-Lys(Boc)-OH Building Block

This protocol is for QC of the starting material before synthesis.

  • Sample Preparation: Dissolve ~5-10 mg of the Boc-Lys(Boc)-OH powder in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[8]

  • Analysis:

    • Confirm the presence of a sharp singlet at ~1.4 ppm.

    • Integrate this peak and confirm its ratio to other assigned peaks (e.g., the alpha-proton of the lysine backbone) is correct (18:1).

    • The absence of signals corresponding to deprotected lysine or other impurities confirms the starting material's integrity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for purity assessment in peptide chemistry.[1] It separates the target peptide from impurities based on physicochemical properties, most commonly hydrophobicity (in reverse-phase HPLC). Incomplete coupling of Boc-Lys(Boc)-OH results in a truncated "failure" sequence, which is significantly more polar and will have a much shorter retention time. Conversely, premature deprotection of a Boc group would also alter polarity and retention time.

Trustworthiness: HPLC with UV detection at 210-220 nm (where the peptide backbone absorbs) provides a quantitative measure of purity as a percentage of the total peak area.[1] This allows for the detection of even minor impurities that might be missed or suppressed in an MS analysis.

Experimental Protocol 3: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare the cleaved peptide sample as described in the LC-MS protocol (Protocol 1, Step 1).

  • HPLC Parameters:

    • System: Analytical HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A standard gradient, for example, 5-65% B over 30 minutes.

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Analysis: Integrate the area of all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of ≥95% is often required for further use.[9]

Amino Acid Analysis (AAA)

Expertise & Causality: AAA is a classic, highly accurate, but destructive technique for determining the amino acid composition and content of a peptide.[10][] The peptide is hydrolyzed to its constituent amino acids, which are then separated, derivatized, and quantified, often by HPLC.[12][13]

Trustworthiness: AAA provides the ultimate confirmation of composition. By comparing the experimentally determined molar ratios of each amino acid to the theoretical sequence, it can definitively confirm the presence of lysine in the correct proportion.[12] If the lysine ratio is low, it points to a systemic coupling failure. This method is considered a gold standard for peptide quantification.[10]

Experimental Protocol 4: Quantitative Amino Acid Analysis
  • Sample Preparation: An accurately weighed amount of the purified peptide is subjected to acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to break all peptide bonds.[][12]

  • Derivatization: The freed amino acids are derivatized to make them detectable (e.g., using AccQ-Tag or OPA).[12][13]

  • Analysis: The derivatized amino acids are separated and quantified by HPLC against a known standard mixture of amino acids.[13]

  • Data Interpretation: The molar ratio of each amino acid is calculated and compared to the theoretical sequence. The results should be within ±10% of the expected values.[12]

Data Presentation: A Comparative Overview

Parameter Mass Spectrometry (LC-MS/MS) NMR Spectroscopy HPLC-UV Amino Acid Analysis (AAA)
Primary Purpose Molecular Weight Verification, Sequence ConfirmationUnambiguous Structure ElucidationPurity Determination, Impurity ProfilingCompositional Verification, Quantification
Specificity Very High (Mass Accuracy)Absolute (Structural Information)Moderate (Retention Time)High (Compositional Ratio)
Sensitivity High (pmol to fmol)Low (mg scale)Moderate (µg to ng)High (pmol)
Key Output m/z value, fragment ionsChemical shifts, coupling constantsChromatogram, % PurityAmino Acid Molar Ratios
Destructive? Yes (consumes sample)NoYes (consumes sample)Yes (complete hydrolysis)
Throughput HighLowHighMedium

Part 3: Integrated Workflow and Field-Proven Insights

No single technique is sufficient. A robust QC strategy integrates these methods into a logical workflow to create a self-validating system.

Caption: Integrated workflow for comprehensive quality control in peptide synthesis.

Expert Insights & Common Pitfalls:

  • Trust, but Verify Your Starting Material: A failed synthesis is often traced back to poor-quality reagents. Always run an NMR or at least a simple MS on your Boc-Lys(Boc)-OH before starting a lengthy synthesis.

  • MS Adducts Can Be Misleading: In ESI-MS, be aware of adduct formation (e.g., [M+Na]⁺, [M+K]⁺). These can be confused for impurities if not properly identified. Using a high-resolution instrument helps differentiate these from true by-products based on their exact mass.[14]

  • The Limitations of Purity by HPLC: HPLC purity is relative to what can be detected by the UV detector. Co-eluting impurities with no chromophore will be invisible. This is why orthogonal MS identity confirmation is non-negotiable.

  • AAA Doesn't Give Sequence: Amino acid analysis will confirm that lysine is present in the correct ratio, but it cannot tell you where it is in the sequence or if the sequence is scrambled.[1] This is a limitation that highlights its role as a complementary, rather than a standalone, technique.

By synergistically applying these analytical techniques, researchers and drug developers can build a comprehensive and self-validating dossier for their synthetic peptides, ensuring the verifiable incorporation of Boc-Lys(Boc)-OH and the ultimate integrity and quality of the final product.

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in peptide synthesis and drug development, the purity of building blocks is not merely a quality metric; it is the foundation of scientific validity and therapeutic safety. (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, also known as Nα,Nε-di-Boc-L-lysine, is a crucial derivative used in the synthesis of complex peptides.[1][2] The presence of even trace-level impurities—be they process-related, stereoisomeric, or degradants—can propagate through a multi-step synthesis, leading to challenging purifications, compromised yields, and final products with altered biological activity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of di-Boc-L-lysine. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring that the described workflows are not only accurate but also robust and self-validating.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical strategy begins with a thorough understanding of what one is looking for. For di-Boc-L-lysine, impurities can be categorized into three main classes:

  • Process-Related Impurities: These arise from the synthetic route itself. Common examples include incompletely protected starting materials (e.g., mono-Boc-lysine), by-products from side reactions, or residual reagents.[3][4] In some synthetic pathways for protected amino acids, dipeptide formation can also be a concern.[5]

  • Stereoisomeric Impurities: The presence of the undesired (R)-enantiomer, Nα,Nε-di-Boc-D-lysine, is a critical quality attribute.[6] Racemization during the synthesis or storage of the starting L-lysine can introduce this impurity, which can be difficult to remove and may significantly impact the biological function of the final peptide.[7]

  • Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is known for its acid lability.[3] Exposure to acidic conditions, even the mild acidity of certain HPLC mobile phases over extended periods, can lead to the partial or complete loss of one or both Boc groups, generating impurities that must be resolved and quantified.[8]

A comprehensive purity assessment therefore requires orthogonal methods capable of separating compounds with different chemical properties (process impurities and degradants) and identical chemical properties but different spatial arrangements (enantiomers).

Comparative Analysis of HPLC Methodologies

Two primary HPLC techniques are essential for the complete purity profile of di-Boc-L-lysine: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.

Method 1: Reversed-Phase HPLC for Chemical Purity and Stability-Indicating Assays

Reversed-Phase HPLC (RP-HPLC) is the workhorse for assessing the chemical purity of pharmaceutical ingredients. It separates molecules based on their hydrophobicity, making it ideal for resolving the di-Boc-L-lysine main component from more polar (e.g., deprotected species) or less polar impurities.

  • Column Selection: A C18 stationary phase is the standard choice for N-protected amino acids.[9][] The long alkyl chains provide sufficient hydrophobic interaction with the two Boc groups of the analyte, ensuring adequate retention. A column with modern, high-purity silica and end-capping minimizes peak tailing, which can be an issue for the free carboxylic acid group.

  • Mobile Phase Composition: The mobile phase must be carefully designed to achieve optimal separation and peak shape.

    • Acidic Modifier: An acidic modifier like Trifluoroacetic Acid (TFA) at a low concentration (0.05-0.1%) is critical. It serves a dual purpose: it protonates residual silanols on the stationary phase to reduce peak tailing, and it suppresses the ionization of the analyte's carboxylic acid group, leading to a single, well-defined chromatographic peak.[11] While the Boc group is acid-labile, it is generally stable in 0.1% TFA during the timeframe of a typical HPLC run.[8]

    • Organic Solvent: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (leading to higher efficiency) and better UV transparency at low wavelengths.

    • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is essential. This allows for the effective elution and separation of early-eluting polar impurities (like free lysine) and late-eluting non-polar impurities, all within a reasonable analysis time.

RP_HPLC_Workflow RP-HPLC workflow for chemical purity assessment. cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (e.g., 1 mg/mL in Diluent) Filter Filter Sample (0.45 µm Syringe Filter) Sample->Filter Inject Inject Sample onto C18 Column Filter->Inject MP_A Mobile Phase A (e.g., 0.1% TFA in Water) MP_B Mobile Phase B (e.g., 0.1% TFA in ACN) Separate Gradient Elution (Increase %B over time) Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: RP-HPLC workflow for chemical purity assessment.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 0-2 min: 30% B; 2-20 min: 30% to 90% B; 20-22 min: 90% B; 22-23 min: 90% to 30% B; 23-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in 50:50 ACN:Water
Peak IDIdentityRetention Time (min)Resolution (USP)Tailing Factor
1Nε-Boc-L-lysine8.5-1.2
2(S)-di-Boc-lysine 15.2 12.5 (vs Peak 1)1.1
3(R)-di-Boc-lysine15.2 (co-elutes)N/AN/A
4Unknown Impurity17.84.1 (vs Peak 2)1.3
Method 2: Chiral HPLC for Enantiomeric Purity

While RP-HPLC is excellent for chemical purity, it is blind to enantiomers, which will co-elute. A dedicated chiral method is mandatory to quantify the (R)-enantiomer. This is achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Column Selection: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are exceptionally effective for separating N-protected amino acids.[12] The complex structure of teicoplanin offers multiple chiral interaction sites (ionic, hydrogen bonding, dipole-dipole, and steric hindrance) that enable it to differentiate between the (S) and (R) enantiomers of di-Boc-lysine.[13]

  • Mobile Phase Composition: The mobile phase in chiral chromatography plays a critical role in modulating the interactions between the analyte and the CSP. For t-BOC amino acids on a teicoplanin-based column, a reversed-phase mode is often the most effective.[12] An isocratic mobile phase, consisting of a simple mixture of an organic solvent and an aqueous buffer/acid, is typically sufficient and provides robust, repeatable results. The simplicity of an isocratic method is preferred for routine quality control.

Chiral_Separation Chiral recognition mechanism leading to separation. cluster_column Chiral Stationary Phase (CSP) cluster_analytes Enantiomer Mixture cluster_interaction Diastereomeric Complex Formation cluster_elution Differential Elution CSP Chiral Selector Complex_S CSP-(S) Complex (Stronger Interaction) Complex_R CSP-(R) Complex (Weaker Interaction) S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP S_Enantiomer->Complex_S Forms more stable complex R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP R_Enantiomer->Complex_R Forms less stable complex Elute_S (S) Elutes Second Complex_S->Elute_S Higher Retention Elute_R (R) Elutes First Complex_R->Elute_R Lower Retention

Caption: Chiral recognition mechanism leading to separation.

ParameterCondition
Column Chirobiotic T (Teicoplanin), 4.6 x 250 mm, 5 µm
Mobile Phase 20 mM Ammonium Acetate in Water : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Mobile Phase
Peak IDIdentityRetention Time (min)Resolution (α)
1(R)-di-Boc-lysine11.8-
2(S)-di-Boc-lysine 14.5 1.85

Note: A resolution factor (α) greater than 1.5 is generally considered to indicate a good separation.

Method Validation: Ensuring Trustworthiness through Forced Degradation

A purity method is only reliable if it is "stability-indicating," meaning it can resolve the active ingredient from any potential degradation products.[14][15] This is formally demonstrated through forced degradation (or stress testing) studies. The di-Boc-L-lysine sample is intentionally exposed to harsh conditions, and the resulting mixture is analyzed by the RP-HPLC method.

  • Acid/Base Hydrolysis: Stressed with HCl and NaOH to promote cleavage of the Boc groups and other hydrolytic pathways.

  • Oxidation: Stressed with hydrogen peroxide (H₂O₂) to identify potential oxidation-labile sites.

  • Thermal Stress: Heated as a solid and in solution to assess thermal stability.

  • Photostability: Exposed to UV and visible light as per ICH guidelines.

The goal is to achieve 5-20% degradation.[14] The RP-HPLC method is considered stability-indicating if all degradation peaks are baseline-resolved from the main di-Boc-L-lysine peak and from each other. This provides confidence that any degradation occurring during routine storage will be accurately detected and quantified.

Conclusion

The comprehensive purity assessment of this compound is a multi-faceted task that cannot be accomplished with a single analytical method. A scientifically sound approach requires the orthogonal application of two distinct HPLC methodologies:

  • A gradient Reversed-Phase HPLC method on a C18 column to quantify chemical purity and any process-related or degradation impurities. The stability-indicating nature of this method must be confirmed through forced degradation studies.

  • An isocratic Chiral HPLC method on a macrocyclic glycopeptide-based CSP to quantify the enantiomeric purity and control the level of the unwanted (R)-enantiomer.

By implementing these well-designed and validated methods, researchers and drug developers can ensure the quality, consistency, and reliability of this critical synthetic building block, thereby safeguarding the integrity of their downstream research and development efforts.

References

A Senior Application Scientist's Guide to Lysine Protecting Groups: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Lysine in Peptide Science

In the intricate world of peptide synthesis and bioconjugation, the amino acid lysine holds a position of paramount importance. Its side chain terminates in a primary ε-amino group, a potent nucleophile that is crucial for protein structure and function.[1] However, this same reactivity presents a significant challenge during chemical peptide synthesis. Unprotected, this ε-amino group can react with activated amino acids during chain elongation, leading to the undesired formation of branched peptides and a cascade of impurities.[1][2]

To ensure the fidelity of peptide synthesis, this side-chain amine must be "masked" by a temporary protecting group. The strategic selection of this protecting group is one of the most critical decisions in the design of a synthetic strategy. An ideal choice not only prevents side reactions but also opens a gateway to complex molecular architectures, such as branched and cyclic peptides, or site-specific modifications with probes, tags, or drug payloads.[3][4][5] This is achieved through the principle of orthogonal protection , a strategy where different classes of protecting groups can be removed under specific, non-interfering conditions.[6][7]

This guide provides a comparative analysis of the most common protecting group strategies for lysine, grounded in experimental data and field-proven insights. We will delve into the causality behind their use, their strategic advantages, and the detailed protocols for their application, enabling researchers to make informed decisions for achieving high-yield, high-purity synthesis of complex peptides.

Core Principles of Lysine Protection

The ideal protecting group for lysine's ε-amino group should exhibit a set of key characteristics:

  • Stability: It must remain fully intact throughout all cycles of peptide chain elongation (e.g., resisting repeated treatments with piperidine in Fmoc-based synthesis).

  • Orthogonality: It should be selectively cleavable under conditions that do not affect the Nα-amino protecting group (e.g., Fmoc), other side-chain protecting groups, or the resin linker.

  • High-Yield Cleavage: The removal process should be efficient and complete, proceeding under mild conditions to preserve the integrity of the peptide.

  • Minimal Side Reactions: Both the introduction and cleavage of the group should not induce side reactions or racemization.

  • Clean Byproducts: The cleaved protecting group and any scavenger byproducts should be easily washed away from the peptide-resin.

Comparative Analysis of Key Lysine Protecting Groups

The choice of protecting group is fundamentally tied to the overall synthetic strategy, primarily whether Nα-protection is based on the base-labile Fmoc group or the acid-labile Boc group. Here, we focus on the context of Fmoc Solid-Phase Peptide Synthesis (SPPS), the most prevalent methodology in modern peptide chemistry.

The Workhorse: tert-Butyloxycarbonyl (Boc)

The Boc group is the most common and cost-effective choice for lysine side-chain protection in Fmoc SPPS.[8][9][10] Its stability to the basic conditions required for Fmoc removal (e.g., piperidine) and its clean, acid-catalyzed removal make it the default choice for linear, unmodified peptides.

  • Cleavage: Strong acid, typically as part of the final cleavage cocktail (e.g., 95% Trifluoroacetic Acid, TFA).[9][10]

  • Orthogonality: Fully orthogonal to the base-labile Fmoc group. It is cleaved simultaneously with other acid-labile groups (e.g., t-butyl on Asp, Glu, Ser) and the resin linker.

  • Advantages: High stability, low cost, and extensive documentation. Efficiently protects the ε-amino group, preventing side reactions and ensuring high yields in standard peptide synthesis.[9]

  • Disadvantages: Lack of orthogonality with other acid-labile groups prevents its use for on-resin, site-specific side-chain modifications. The tert-butyl cation generated during cleavage can lead to side reactions with sensitive residues like Tryptophan and Tyrosine if scavengers are not used.[8]

  • Primary Application: Routine synthesis of linear peptides.

The Orthogonal Acid-Labile Groups: Trityl (Trt) and 4-Methyltrityl (Mtt)

For applications requiring on-resin side-chain modification, more acid-labile groups are needed. The Trt and Mtt groups are significantly more sensitive to acid than Boc, allowing their selective removal while the peptide remains attached to the resin and other acid-labile groups stay intact.[4]

  • Cleavage: Very mild, dilute acid (e.g., 1-5% TFA in Dichloromethane, DCM).[4][11] The Mtt group is even more labile than Trt.[1][11]

  • Orthogonality: Orthogonal to Fmoc (base-labile) and standard acid-labile groups like Boc/tBu (which require >50% TFA). This allows for selective unmasking of the lysine side chain.

  • Advantages: Enables on-resin synthesis of branched peptides, side-chain cyclization, and attachment of labels.[4][11] The high acid lability allows for very mild deprotection conditions.

  • Disadvantages: The bulky nature of these groups can sometimes hinder coupling efficiency. The released trityl cation is highly reactive and requires efficient scavenging to prevent side reactions.

  • Primary Application: On-resin, site-specific modification of the lysine side chain where subsequent steps are compatible with mild acid.

The Hydrazine-Labile Groups: Dde and ivDde

The Dde and, more robustly, the ivDde protecting groups provide a highly valuable orthogonal scheme for on-resin modifications.[12] They are stable to both the acidic and basic conditions of standard Fmoc SPPS but are selectively cleaved by dilute hydrazine.[12][13]

  • Cleavage: 2-10% Hydrazine in Dimethylformamide (DMF).[12][14]

  • Orthogonality: Fully orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups. This is one of the most widely used orthogonal strategies.[12]

  • Advantages:

    • The ivDde group is sterically hindered, which significantly reduces the risk of migration to the N-terminus during Fmoc deprotection—a known issue with the earlier Dde group.[8][15]

    • Deprotection is rapid and clean.

    • The cleavage reaction can be monitored by UV spectrophotometry, as the indazole byproduct absorbs strongly around 290 nm.[12]

  • Disadvantages: Hydrazine can also cleave the Fmoc group, so the N-terminus must be protected (e.g., with a Boc group) before ivDde removal if further chain elongation is not intended.[8][14]

  • Primary Application: The gold standard for on-resin side-chain modification, including branching, cyclization, and bioconjugation, due to its high stability and clean, orthogonal cleavage.[3][12]

The Palladium-Labile Group: Allyloxycarbonyl (Alloc)

The Alloc group introduces another layer of orthogonality, as it is selectively removed under neutral conditions using a palladium catalyst. This makes it compatible with both acid- and base-sensitive functionalities.[3]

  • Cleavage: Palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[16][17]

  • Orthogonality: Orthogonal to acid-labile (Boc, Trt), base-labile (Fmoc), and hydrazine-labile (ivDde) groups.

  • Advantages: Provides a truly independent deprotection pathway, essential for highly complex synthetic schemes involving multiple, distinct site-specific modifications.[3] The deprotection conditions are very mild and neutral.

  • Disadvantages: Palladium catalysts can be expensive and require careful handling. Residual palladium must be thoroughly washed from the resin to avoid interference with subsequent synthetic steps or final product purity.

  • Primary Application: Synthesis of complex peptides requiring multiple, sequential, and orthogonal deprotection steps, such as multi-cyclic peptides or peptides with several different conjugated moieties.[17]

The Classic: Benzyloxycarbonyl (Cbz or Z)

The Cbz group is one of the original protecting groups in peptide chemistry. While less common in modern Fmoc SPPS, it remains important in Boc-based SPPS and solution-phase synthesis.

  • Cleavage: Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr/AcOH.[4][8]

  • Orthogonality: In the context of Fmoc SPPS, it is stable to both piperidine and TFA, making it useful for synthesizing protected peptide fragments that will be coupled together in solution.[8]

  • Advantages: High stability and well-established chemistry.

  • Disadvantages: The conditions for hydrogenolysis are not compatible with solid-phase synthesis, and strong acid cleavage lacks orthogonality with other acid-labile groups.

  • Primary Application: Solution-phase synthesis; Boc-based SPPS; synthesis of protected peptide fragments for subsequent fragment condensation.[8]

Summary Comparison Table
Protecting GroupAbbreviationCleavage ConditionsOrthogonal ToKey AdvantagesPrimary Use Case
tert-ButyloxycarbonylBocStrong Acid (e.g., 95% TFA)[9][10]FmocLow cost, high stability, simple workflow.Routine linear peptide synthesis.
4-MethyltritylMttMild Acid (e.g., 1-5% TFA in DCM)[11]Fmoc, BocHighly acid-labile for selective removal.On-resin branching and modification.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMF[12][13][14]Fmoc, Boc, TrtHigh stability, no migration, UV-monitorable.On-resin labeling, branching, cyclization.
AllyloxycarbonylAllocPd(0) catalyst + scavenger[16][17]Fmoc, Boc, ivDdeFully orthogonal chemistry under neutral conditions.Complex synthesis with multiple orthogonal steps.
BenzyloxycarbonylCbz / ZCatalytic Hydrogenolysis or HBr/AcOH[4][8]Fmoc, TFAStable to both acid/base for fragment synthesis.Protected peptide fragment synthesis.

Visualizing Orthogonal Deprotection

The power of orthogonal protecting groups is best illustrated in a workflow. The diagram below shows a typical strategy for site-specific labeling of a lysine residue on-resin using the Fmoc/ivDde strategy.

G cluster_0 On-Resin Peptide Synthesis Start Resin-Bound Peptide Fmoc-AA-...-Lys(ivDde)-...-AA-Resin N_Term_Deprotect Final N-terminal Fmoc Deprotection (Piperidine) Start->N_Term_Deprotect 1. Complete Chain N_Term_Protect N-terminal Protection (e.g., Boc Anhydride) N_Term_Deprotect->N_Term_Protect 2. Expose Nα-amine Lys_Deprotect Selective Lys(ivDde) Deprotection (2% Hydrazine/DMF) N_Term_Protect->Lys_Deprotect 3. Protect N-terminus Labeling On-Resin Labeling/ Conjugation Reaction Lys_Deprotect->Labeling 4. Expose Lys ε-amine Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) Labeling->Cleavage 5. Attach Moiety End Purified Labeled Peptide Cleavage->End 6. Release & Purify

Caption: Workflow for on-resin lysine side-chain modification using the ivDde group.

This workflow demonstrates the causality behind the experimental choices. The N-terminus is protected with a Boc group before hydrazine treatment to prevent the base-labile Fmoc group from being unintentionally removed along with the ivDde group.[8][14] This ensures that only the desired ε-amino group of lysine is available for the subsequent labeling reaction.

Field-Proven Experimental Protocols

The following protocols are self-validating systems for the selective, on-resin deprotection of key orthogonal protecting groups.

Protocol 1: Selective Deprotection of the ivDde Group

This protocol is used to unmask the ε-amino group of a lysine residue for subsequent on-resin modification.

  • Pre-Deprotection (Crucial Step): If the N-terminal residue is Fmoc-protected, it must be deprotected (20% piperidine in DMF) and then re-protected with an acid-stable group like Boc (using Boc-anhydride and a base like DIEA in DMF) to prevent its reaction with hydrazine.[8][14]

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Reaction: Drain the DMF from the resin and add the 2% hydrazine solution (approx. 10 mL per gram of resin). Agitate the resin at room temperature.

  • Incubation: Perform the treatment for 3 minutes, drain the solution, and repeat two more times (3 x 3 min total).[15] For difficult sequences, reaction time or hydrazine concentration (up to 10%) may be increased.[18]

  • Monitoring (Self-Validation): Collect the filtrate from each treatment. The presence of the 6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct can be confirmed by its strong absorbance at ~290 nm.[12] The reaction is complete when the absorbance of the filtrate returns to baseline.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of hydrazine and the cleavage byproduct. The resin is now ready for side-chain modification.

Protocol 2: Selective Deprotection of the Mtt Group

This protocol is used for mild acid-mediated deprotection of the Lys(Mtt) side chain.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM. Causality: TIS is a critical scavenger that quenches the highly reactive Mtt cation released during cleavage, preventing re-attachment or side reactions with sensitive residues.

  • Reaction: Drain the DCM and add the deprotection cocktail. Agitate gently.

  • Incubation: Perform short, repeated treatments (e.g., 10 x 2 minutes). The bright yellow color of the Mtt cation in the solution is a visual indicator of cleavage.

  • Washing and Neutralization: After the final treatment, wash the resin thoroughly with DCM. Then, wash with a 10% solution of DIEA in DMF to neutralize residual acid, followed by extensive DMF and DCM washes. The resin is now ready for the next step.

Protocol 3: Selective Deprotection of the Alloc Group

This protocol uses palladium catalysis for orthogonal deprotection under neutral conditions.

  • Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to protect the Pd(0) catalyst from oxidation.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Catalyst Solution: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the peptide) and Phenylsilane (PhSiH₃, 25 equivalents) in anhydrous DCM. Causality: PhSiH₃ acts as an allyl cation scavenger, driving the reaction to completion.

  • Reaction: Add the catalyst solution to the resin and agitate at room temperature for 30 minutes.

  • Washing: Drain the catalyst solution and wash the resin extensively with DCM, 0.5% DIEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF (to chelate residual palladium), and finally with DMF.

Conclusion and Strategic Recommendations

The selection of a lysine protecting group is a strategic decision that dictates the possibilities and limitations of your peptide synthesis project.

  • For routine, linear peptides , Fmoc-Lys(Boc)-OH remains the undisputed champion due to its robustness, simplicity, and cost-effectiveness.[8][10]

  • For on-resin modifications like labeling or branching, Fmoc-Lys(ivDde)-OH is the superior choice. Its high stability and clean, orthogonal hydrazine-based cleavage provide a reliable and monitorable workflow.[12][15]

  • For strategies requiring an acid-labile orthogonal group , Fmoc-Lys(Mtt)-OH offers a mild deprotection route, provided that efficient scavenging is employed.[11]

  • For highly complex syntheses demanding multiple, independent deprotection events, Fmoc-Lys(Alloc)-OH provides an invaluable neutral deprotection pathway, expanding the synthetic toolbox significantly.[3][17]

By understanding the distinct chemical properties and leveraging the comparative data presented, researchers can confidently select the optimal protecting group strategy, paving the way for the successful synthesis of simple and complex peptides alike.

References

A Comparative Guide to Validating the Biological Activity of Peptides Synthesized with (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Therapeutics with Non-Canonical Amino Acids

In the landscape of modern drug discovery, peptides represent a compelling therapeutic modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a powerful tool to overcome these limitations.[1][2][3] By expanding the chemical diversity beyond the 20 proteinogenic amino acids, ncAAs can confer novel structural and functional properties, leading to enhanced therapeutic profiles.[1][4]

This guide focuses on (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, a lysine derivative with both the alpha- and epsilon-amino groups protected by tert-butoxycarbonyl (Boc) groups. This particular ncAA is a valuable building block in solid-phase peptide synthesis (SPPS), offering unique opportunities for creating branched or constrained peptide architectures.[5] Here, we present a comparative framework for validating the biological activity of peptides synthesized with this compound, using a hypothetical anticancer peptide as a case study. We will objectively compare its performance against a native peptide counterpart, supported by detailed experimental protocols and data.

The Strategic Advantage of this compound in Peptide Design

The incorporation of this compound into a peptide sequence can be leveraged to enhance its therapeutic properties in several ways:

  • Increased Proteolytic Resistance: The modified lysine backbone can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.[2]

  • Enhanced Receptor Binding Affinity: The unique conformational constraints imposed by this ncAA can lock the peptide into a bioactive conformation, leading to improved binding to its target receptor.

  • Novel Structural Scaffolds: This building block is particularly useful for synthesizing peptide dendrimers or creating branched structures that can present multiple copies of a bioactive motif, potentially leading to multivalent binding and increased efficacy.[5]

To illustrate the validation process, we will consider a hypothetical anticancer peptide, "Pep-Native," and its modified analogue, "Pep-Modified," where a key lysine residue is replaced with this compound.

PeptideSequenceKey Feature
Pep-Native Ac-Lys-Gly-Ala-Phe-Leu-NH2A hypothetical native anticancer peptide sequence.
Pep-Modified Ac-X-Gly-Ala-Phe-Leu-NH2'X' represents the residue derived from this compound after synthesis and deprotection.

Our validation strategy will focus on two key aspects: the peptide's stability in human serum and its cytotoxic activity against a cancer cell line.

Experimental Validation of Biological Activity

A rigorous validation of a novel peptide therapeutic involves a multi-faceted approach. Here, we detail the protocols for a serum stability assay and a cell-based cytotoxicity assay.

Serum Stability Assay: Assessing Proteolytic Resistance

A critical determinant of a peptide's in vivo efficacy is its stability in the presence of serum proteases.[6] A comparative serum stability assay provides a direct measure of the impact of incorporating this compound.

G cluster_incubation Incubation cluster_analysis Analysis P_Native Pep-Native Stock Incubate_Native Incubate Pep-Native with Serum at 37°C P_Native->Incubate_Native P_Mod Pep-Modified Stock Incubate_Mod Incubate Pep-Modified with Serum at 37°C P_Mod->Incubate_Mod Serum Human Serum Serum->Incubate_Native Serum->Incubate_Mod Timepoints Collect Aliquots at Various Time Points Incubate_Native->Timepoints Incubate_Mod->Timepoints Precipitate Precipitate Proteins Timepoints->Precipitate HPLC Analyze Supernatant by RP-HPLC Precipitate->HPLC Quantify Quantify Remaining Intact Peptide HPLC->Quantify

Caption: Workflow for the comparative serum stability assay.

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of both Pep-Native and Pep-Modified in sterile, nuclease-free water.

  • Incubation: In separate microcentrifuge tubes, mix 10 µL of each peptide stock solution with 90 µL of human serum. Incubate the tubes at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

  • Protein Precipitation: Immediately add the 10 µL aliquot to 40 µL of ice-cold acetonitrile to precipitate serum proteins and halt enzymatic degradation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis by RP-HPLC: Carefully collect the supernatant and analyze it using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.

  • Quantification: The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peptide peak in the chromatogram. The percentage of remaining peptide is calculated relative to the 0-hour time point.

Time (hours)Pep-Native Remaining (%)Pep-Modified Remaining (%)
0100100
16595
23888
41575
8<552
24Not Detected21

These hypothetical data clearly demonstrate the significantly enhanced stability of Pep-Modified, underscoring the protective effect of the incorporated ncAA.

Cell Viability (MTT) Assay: Evaluating Anticancer Activity

The ultimate measure of an anticancer peptide's efficacy is its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cancer Cells in 96-well Plate Add_Peptides Add Serial Dilutions of Pep-Native & Pep-Modified Seed_Cells->Add_Peptides Incubate_24h Incubate for 24 hours Add_Peptides->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed a human breast cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.[8]

  • Peptide Treatment: Prepare serial dilutions of Pep-Native and Pep-Modified in the cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the cell viability against the peptide concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Peptide Concentration (µM)Pep-Native Cell Viability (%)Pep-Modified Cell Viability (%)
0.19895
18578
106245
504118
100255
IC50 (µM) ~45 ~15

The lower IC50 value for Pep-Modified indicates that it is significantly more potent in killing cancer cells compared to its native counterpart. This enhanced activity is likely a synergistic effect of its increased stability and potentially improved interaction with its cellular target.

Conclusion: A Path to Superior Peptide Therapeutics

This guide provides a comprehensive framework for validating the biological activity of peptides synthesized with the non-canonical amino acid this compound. Through a hypothetical case study, we have demonstrated how to design and execute key experiments to compare the performance of a modified peptide against its native form. The presented data, though illustrative, are based on the established principles of how ncAAs can enhance peptide properties. The significant improvements in both serum stability and cytotoxic activity for "Pep-Modified" highlight the potential of this approach in developing more robust and effective peptide-based drugs. For researchers and drug developers, the strategic incorporation of ncAAs like this compound represents a promising avenue for engineering the next generation of peptide therapeutics.

References

A Head-to-Head Comparison: Solution-Phase vs. Solid-Phase Synthesis of Peptides with Boc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that profoundly impacts scalability, purity, cost-effectiveness, and the overall timeline of a project. This guide provides an in-depth, head-to-head comparison of these two dominant strategies, with a specific focus on the incorporation of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH), a cornerstone building block for constructing complex peptide architectures. Herein, we dissect the fundamental principles, practical workflows, and key performance indicators of each approach, supported by experimental data and protocols to empower you in making the most informed decision for your research and development endeavors.

The Dichotomy of Peptide Synthesis: A Fundamental Overview

At its core, peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain. The primary distinction between solution-phase and solid-phase synthesis lies in the physical state of the growing peptide chain during the process.

Solution-Phase Peptide Synthesis (SPPS) , the classical approach, involves carrying out all reactions in a homogeneous liquid medium.[1] The peptide chain is elongated in solution, and after each coupling and deprotection step, the intermediate product is isolated and purified, often through techniques like crystallization or chromatography, before proceeding to the next cycle.[1][2]

Solid-Phase Peptide Synthesis (SPPS) , a revolutionary technique pioneered by R. Bruce Merrifield, entails anchoring the initial amino acid to an insoluble polymer resin.[3][4] The peptide chain is then assembled step-by-step on this solid support.[5] A key advantage of this method is that excess reagents and byproducts can be easily removed by simple filtration and washing of the resin, thus eliminating the need for intermediate purification steps.[3][6]

At a Glance: Key Differences in Solution-Phase vs. Solid-Phase Synthesis

FeatureSolution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle All reactions occur in a homogeneous solution.[1]Peptide is covalently attached to an insoluble resin support.[3]
Purification Intermediate purification required after each step (e.g., crystallization, extraction, chromatography).[1]Purification is simplified to washing the resin; final purification after cleavage.[6][7]
Scalability Highly scalable for large quantities of shorter peptides.[8]Excellent for small to medium scale (mg to g); large-scale can be costly.[2][9]
Automation Difficult to automate due to intermediate purification steps.[2][3]Readily automated for high-throughput synthesis.[2][4]
Yield Can achieve high yields, especially for shorter peptides, but losses occur during purification.[1]Cumulative yield can decrease with longer peptides due to incomplete reactions.[8]
Reagent Usage Stoichiometric amounts of reagents are often used.A large excess of reagents is typically used to drive reactions to completion.[10]
Cost-Effectiveness Can be more economical for large-scale production of short peptides.[2][3]Reagent and resin costs can be high, especially for long sequences.[3][4]
Peptide Length Generally more suitable for shorter peptides and fragment condensation.[8]Well-suited for the synthesis of long peptides (up to 50+ amino acids).[3][4]
Labor Intensity Highly labor-intensive and time-consuming.[1][3]Less labor-intensive, especially with automation.[2]

Experimental Workflows: A Visual Comparison

To better illustrate the practical differences, the following diagrams outline the core workflows for both solution-phase and solid-phase synthesis.

Solution_Phase_Workflow start Start with C-terminal amino acid ester coupling Couple with Boc-Lys(Boc)-OH in solution start->coupling purification1 Isolate and Purify Dipeptide Intermediate (e.g., Extraction, Crystallization) coupling->purification1 deprotection Nα-Boc Deprotection (e.g., TFA) purification1->deprotection purification2 Isolate and Purify Deprotected Dipeptide deprotection->purification2 next_coupling Couple with next Nα-protected amino acid purification2->next_coupling repeat Repeat cycle of coupling, purification, and deprotection next_coupling->repeat final_deprotection Final Side-Chain Deprotection repeat->final_deprotection final_purification Final Product Purification (e.g., RP-HPLC) final_deprotection->final_purification end Purified Peptide final_purification->end

Caption: Generalized workflow for solution-phase peptide synthesis.

Solid_Phase_Workflow start Start with Amino Acid-loaded Resin deprotection Nα-Protecting Group Removal (e.g., Piperidine for Fmoc, TFA for Boc) start->deprotection washing1 Wash Resin deprotection->washing1 coupling Couple with Boc-Lys(Boc)-OH washing1->coupling washing2 Wash Resin coupling->washing2 repeat Repeat cycle of deprotection, washing, and coupling washing2->repeat final_cleavage Cleavage from Resin & Side-Chain Deprotection repeat->final_cleavage purification Final Product Purification (e.g., RP-HPLC) final_cleavage->purification end Purified Peptide purification->end

Caption: Generalized workflow for solid-phase peptide synthesis.

Detailed Experimental Protocols

The following protocols provide a practical guide for the synthesis of a model dipeptide, incorporating Boc-Lys(Boc)-OH, using both solution-phase and solid-phase techniques.

Protocol 1: Solution-Phase Synthesis of a Dipeptide with Boc-Lys(Boc)-OH

This protocol outlines the synthesis of a dipeptide, for example, Boc-Lys(Boc)-Ala-OMe, in solution.

Materials:

  • Boc-Lys(Boc)-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Coupling Reaction:

    • Dissolve Boc-Lys(Boc)-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIEA (1.1 eq) to neutralize the hydrochloride salt.

    • Add DCC (1.1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification of the Protected Dipeptide:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

  • Nα-Boc Deprotection:

    • Dissolve the purified, protected dipeptide in a solution of 25-50% TFA in DCM.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide as a TFA salt.

Protocol 2: Solid-Phase Synthesis of a Dipeptide with Boc-Lys(Boc)-OH

This protocol describes the synthesis of a dipeptide on a solid support, for instance, H-Lys(Boc)-Ala-Resin, using Boc chemistry.

Materials:

  • Boc-Ala-Merrifield Resin

  • Boc-Lys(Boc)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Swell the Boc-Ala-Merrifield resin in DCM for at least 30 minutes in a solid-phase synthesis vessel.[11]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.[11]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[11]

    • Wash the resin thoroughly with DCM to remove residual TFA.[11]

  • Neutralization:

    • Wash the resin with a 10% solution of DIEA in DCM for 2 minutes, repeat once.[11]

    • Wash the resin with DCM to remove excess base.[11]

  • Coupling of Boc-Lys(Boc)-OH:

    • In a separate vessel, pre-activate Boc-Lys(Boc)-OH (2-4 eq relative to resin loading) with DCC (1 eq) and HOBt (1 eq) in DCM or DMF for 15-30 minutes.[11]

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF or TFMSA with scavengers) at 0 °C for 1-2 hours.

    • Evaporate the cleavage reagent.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Final Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Concluding Remarks: Making the Right Choice

The decision between solution-phase and solid-phase peptide synthesis is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific goals of the project.

Choose Solution-Phase Synthesis when:

  • Large quantities of a short peptide are required.[8]

  • Cost-effectiveness at an industrial scale is a primary concern.[3]

  • The synthesis involves fragment condensation of protected peptides.

  • The peptide sequence is simple and purification of intermediates is straightforward.[2]

Choose Solid-Phase Synthesis when:

  • Long and complex peptides are the target.[4]

  • High-throughput synthesis of multiple peptides is needed.[3]

  • Automation and speed are critical.[2]

  • The ability to use a large excess of reagents to drive difficult couplings to completion is advantageous.[6]

For the synthesis of peptides containing Boc-Lys(Boc)-OH, both methods are viable. However, the inherent advantages of SPPS in terms of ease of purification and automation have made it the predominant choice in research and discovery settings.[4] Conversely, for the large-scale manufacturing of a specific, often shorter, peptide therapeutic where the process has been optimized, solution-phase synthesis can offer significant economic benefits.[8] Ultimately, a thorough evaluation of the peptide's length, complexity, required quantity, and available resources will guide the discerning scientist to the optimal synthetic strategy.

References

Interpreting amino acid analysis data for peptides containing (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Amino Acid Analysis Methodologies

Abstract

The incorporation of non-standard, protected amino acids like (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid—commonly known as Nα,Nε-di-Boc-L-lysine—is a powerful strategy in modern peptide design for creating branched structures, introducing stable linkers, or modulating peptide activity. However, the presence of acid-labile protecting groups poses a significant challenge for standard quantitative amino acid analysis (AAA) protocols, which traditionally rely on harsh acid hydrolysis. This guide provides a detailed comparison of analytical methodologies, objectively demonstrating why conventional approaches are unsuitable and presenting a robust, validated alternative using enzymatic digestion coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.

The Inherent Challenge: Acid Lability of the Boc Protecting Group

This compound is a lysine derivative where both the alpha (α) and epsilon (ε) primary amines are protected by the tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of peptide chemistry, prized for its stability in basic and nucleophilic conditions and its easy removal under moderately acidic conditions.[][2] This acid lability is precisely what makes it incompatible with the most common method of sample preparation for amino acid analysis: total acid hydrolysis.

Standard AAA protocols involve heating the peptide sample in 6N hydrochloric acid (HCl) at approximately 110°C for 24 hours.[3] These conditions are designed to completely cleave all peptide bonds. However, they are far too harsh for the Boc protecting groups, which readily cleave via an acid-catalyzed elimination mechanism, producing gaseous isobutylene and carbon dioxide.[4][5]

The consequence is that a standard AAA of a peptide containing di-Boc-lysine will not show a peak corresponding to the modified amino acid. Instead, the hydrolysis will strip both Boc groups, and the analyzer will detect and quantify only the underlying lysine residue. This leads to a complete misinterpretation of the peptide's composition, incorrectly suggesting the absence of the modified component and an inflated amount of natural lysine.

Methodology Comparison: The Flaw in Acid Hydrolysis vs. The Precision of Enzymatic Digestion

To achieve accurate quantification, the chosen analytical method must preserve the integrity of the di-Boc-lysine residue. Here, we compare the outcomes of traditional acid hydrolysis methods against a milder, enzymatic approach.

Method A: Standard Acid Hydrolysis (6N HCl)

This method serves as our negative control, demonstrating the expected outcome when the di-Boc-lysine's chemical properties are ignored.

  • Principle: Cleavage of all peptide bonds using strong acid and heat to liberate individual amino acids for quantification via ion-exchange chromatography and post-column ninhydrin derivatization or other methods.

  • Expected Outcome: The di-Boc-lysine is completely deprotected during hydrolysis. The resulting chromatogram will show a peak at the retention time of standard L-lysine, with no peak corresponding to the intact, protected amino acid. The quantitative data will erroneously report the molar ratio of lysine, not di-Boc-lysine.

Method B: Alternative Acid Hydrolysis (Methanesulfonic Acid - MSA)

Methanesulfonic acid is sometimes used as an alternative to HCl, particularly for improved recovery of tryptophan.[6] However, MSA is also a very strong acid used for the global deprotection of peptides synthesized via Boc-based solid-phase peptide synthesis (SPPS).[7][8] Milder, dilute solutions of MSA are used to selectively cleave Nα-Boc groups during synthesis, but the conditions required for total peptide bond hydrolysis (high concentration, high temperature, long duration) are more than sufficient to cleave all Boc groups.[8][9]

  • Principle: Similar to HCl hydrolysis, MSA is used to break all peptide bonds.

  • Expected Outcome: Identical to 6N HCl hydrolysis. Both Boc groups will be cleaved, and the analysis will only detect L-lysine. This method offers no advantage for this specific application.

Method C: The Recommended Approach - Enzymatic Digestion & LC-MS Analysis

This method avoids harsh chemical conditions entirely, instead relying on the high specificity of proteases to cleave the peptide backbone at defined locations under physiological conditions (neutral pH, 37°C). The resulting peptide fragments, including the one containing the intact di-Boc-lysine, are then separated and quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC/LC-MS).[10][11]

  • Principle: A specific endoproteinase (e.g., Trypsin, Glu-C) is used to cleave the peptide at lysine/arginine or glutamic acid residues, respectively. This generates a predictable set of smaller peptide fragments. The reaction is performed under mild conditions that fully preserve the Boc protecting groups. The resulting mixture is analyzed by LC-MS, which separates the fragments and allows for their identification and quantification based on their mass-to-charge ratio (m/z) and chromatographic peak area.

  • Expected Outcome: A successful analysis will yield a chromatogram with peaks corresponding to the expected peptide fragments. The mass spectrometer will confirm the identity of each fragment, including the one containing di-Boc-lysine, by matching its experimental mass to the theoretical mass. Quantification is achieved by comparing the peak area of the di-Boc-lysine-containing fragment to that of a known internal standard or other fragments within the same peptide.

Data Presentation & Interpretation

To illustrate the expected outcomes, consider a hypothetical peptide: Ac-Gly-Ala-Val-[di-Boc-Lys]-Phe-NH₂ .

The theoretical monoisotopic mass of the intact peptide is 876.52 g/mol . The theoretical mass of the di-Boc-lysine residue is 346.21 g/mol .

Table 1: Comparison of Expected Results from Different Methodologies
Analytical MethodSample PreparationExpected Detected SpeciesQuantitative ResultAccuracy
Standard AAA 6N HCl, 110°C, 24hGly, Ala, Val, Lys , Phe1:1:1:1 :1Incorrect
Enzymatic Digestion (Trypsin) & LC-MS Trypsin, 37°C, 4hAc-Gly-Ala-Val-[di-Boc-Lys] Phe-NH₂Quantification of fragment ionsCorrect

Note: Trypsin would not cleave after the modified lysine, thus for this hypothetical peptide, analysis would likely proceed via a different enzyme (e.g., Chymotrypsin cleaving after Phe) or by analyzing the intact peptide mass. A better example for tryptic digest would be Ac-Gly-Arg-[di-Boc-Lys]-Phe-NH₂. Digestion would yield two fragments: Ac-Gly-Arg and [di-Boc-Lys]-Phe-NH₂, the latter of which could be quantified.

Interpreting LC-MS Data
  • Total Ion Chromatogram (TIC): This shows all peptide fragments separated over time. You would identify the peak corresponding to your target fragment based on its retention time. Due to the bulky, hydrophobic Boc groups, the fragment containing di-Boc-lysine will be significantly more retained on a reversed-phase column (e.g., C18) than its unprotected counterpart.

  • Extracted Ion Chromatogram (XIC): By extracting only the m/z value corresponding to the theoretical mass of your target fragment, you can generate a clean chromatogram showing only that specific peptide.

  • Mass Spectrum: The mass spectrum of the peak confirms its identity. For the fragment [di-Boc-Lys]-Phe-NH₂, you would expect to find a primary ion at m/z = 493.31 [M+H]⁺.

Experimental Protocols & Workflows

Workflow Diagram: Comparative Analysis Pathways

G cluster_0 Method A & B: Acid Hydrolysis (Incorrect) cluster_1 Method C: Enzymatic Digestion & LC-MS (Recommended) Peptide_A Peptide Sample with di-Boc-Lys Hydrolysis 6N HCl or MSA 110°C, 24h Peptide_A->Hydrolysis Deprotection Boc Groups Cleaved Hydrolysis->Deprotection AAA Amino Acid Analyzer Deprotection->AAA Result_A Result: Incorrect Ratio (Lys Detected) AAA->Result_A Peptide_C Peptide Sample with di-Boc-Lys Enzyme Enzymatic Digestion (e.g., Trypsin) 37°C, 4-18h Peptide_C->Enzyme Fragments Peptide Fragments (Boc Groups Intact) Enzyme->Fragments LCMS LC-MS Analysis Fragments->LCMS Result_C Result: Correct Quantification of di-Boc-Lys Fragment LCMS->Result_C

Caption: Comparative workflows for peptide analysis.

Protocol 1: Standard Acid Hydrolysis (For Comparative Purposes)

Warning: This protocol will lead to incorrect results for the quantification of di-Boc-lysine but is provided to describe the standard method.

  • Sample Preparation: Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.

  • Hydrolysis: Add 500 µL of 6N HCl containing 1% phenol to the tube.

  • Degas: Freeze the sample in a dry ice/ethanol bath, and evacuate the tube under high vacuum. Thaw and repeat this process three times to remove all oxygen.

  • Heating: Seal the tube under vacuum and place it in a heating block or oven at 110°C for 24 hours.

  • Drying: After hydrolysis, cool the tube, break the seal, and evaporate the HCl under vacuum using a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried hydrolysate in the loading buffer specific to the amino acid analyzer.

  • Analysis: Inject the sample onto the amino acid analyzer.

Protocol 2: Recommended Enzymatic Digestion for LC-MS Analysis
  • Reagent Preparation:

    • Digestion Buffer: Prepare a 50 mM ammonium bicarbonate buffer, pH 7.8.

    • Enzyme Stock: Reconstitute sequencing-grade Trypsin in 50 mM acetic acid to a concentration of 0.5 µg/µL.

  • Sample Preparation: Dissolve the peptide in the digestion buffer to a final concentration of 1 mg/mL.

  • Digestion:

    • Add Trypsin to the peptide solution at a 1:50 enzyme-to-substrate ratio (w/w).

    • Incubate the mixture at 37°C for 4 to 18 hours. A shorter time may be sufficient for small, simple peptides.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v). This will lower the pH to ~2-3 and inactivate the enzyme.

  • Analysis:

    • Directly inject the quenched reaction mixture into the LC-MS system.

    • LC Conditions: Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • MS Conditions: Operate the mass spectrometer in positive ion mode, collecting full scan MS data to identify the m/z of the expected fragments. If desired, perform tandem MS (MS/MS) to confirm the sequence of the fragments.

Diagram: Chemical Fate of di-Boc-Lysine

Caption: Fate of the di-Boc-lysine residue under different conditions.

Conclusion & Best Practices

The quantitative analysis of peptides containing acid-labile modifications like di-Boc-lysine demands a departure from traditional amino acid analysis protocols.

  • Trustworthiness of Data: Standard acid hydrolysis (using 6N HCl or MSA) is fundamentally unsuitable for this application as it destroys the moiety of interest, leading to inaccurate and misleading data. Any quantification based on these methods should be considered invalid.

  • Authoritative Method: The scientifically valid and recommended method is enzymatic digestion followed by LC-MS analysis. This approach preserves the chemical integrity of the di-Boc-lysine and allows for its direct detection and quantification within its resulting peptide fragment.

  • Validation: For robust quantification, it is essential to use a stable isotope-labeled version of the peptide as an internal standard or to establish a rigorous calibration curve using a purified standard of the di-Boc-lysine-containing peptide.

By understanding the chemical principles behind the methodologies and selecting the appropriate analytical tools, researchers can ensure the generation of accurate, reliable, and defensible data for their novel peptide constructs.

References

Safety Operating Guide

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond the synthesis of a novel compound to consider its entire lifecycle, including disposal, is critical for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive framework for the proper disposal of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid (Boc-Lys(Boc)-OH), ensuring that you can manage your research waste with confidence and scientific integrity.

Hazard Assessment and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount.

This compound , with CAS Number 2483-46-7, is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate careful handling at all times, including during disposal. However, it is crucial to distinguish between a substance being "hazardous" under OSHA's Hazard Communication Standard and being a "Hazardous Waste" under the EPA's Resource Conservation and Recovery Act (RCRA).

Based on its known properties, this compound does not typically meet the criteria for a characteristic RCRA hazardous waste (ignitability, corrosivity, reactivity, or specific toxicity). An SDS for a similar compound, N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid, designates it as non-hazardous for transportation[3]. Nevertheless, due to its irritant and harmful properties, it cannot be disposed of as common trash or via sanitary sewer systems[4][].

Core Directive: Treat this compound as a non-RCRA hazardous chemical waste . It must be segregated for disposal by a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department[6].

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE must be worn when handling the waste material:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects against splashes and airborne particles causing serious eye irritation (H319)[1][6].
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact that can cause irritation (H315)[1][6].
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.Mitigates the risk of respiratory tract irritation (H335)[1][6].
Step 2: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures cost-effective disposal[][7].

  • Primary Container:

    • Use a chemically compatible container, preferably made of polyethylene (HDPE)[8].

    • The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw-top cap[][7].

    • Ensure the container is clearly designated for "Solid Chemical Waste."

  • Segregation Logic:

    • DO NOT mix this waste with other waste streams, especially:

      • Strong Acids (e.g., TFA, HCl): Mixing with strong acids can catalyze the hydrolytic removal of the Boc protecting groups, potentially generating gaseous byproducts (isobutylene and CO2) and causing container pressurization[4].

      • Oxidizing Agents: Keep separate from strong oxidizers[3].

      • Aqueous or Liquid Waste: This is a solid waste and should be disposed of as such to avoid complications in the disposal process[9].

Step 3: Waste Accumulation and Labeling

All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[7][8].

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE " (This is a standard federal requirement, even for non-RCRA waste, to ensure proper handling).

    • Full chemical name: This compound

    • CAS Number: 2483-46-7

    • An indication of the hazards (e.g., "Irritant," "Harmful").

    • The date of first accumulation.

  • Storage:

    • Keep the waste container closed at all times except when adding waste[4][8].

    • Store in a secondary containment bin to prevent spills.

    • The SAA should be inspected weekly for any signs of leakage or container degradation[7].

Step 4: Final Disposal Procedure
  • Once the experiment is complete or the waste container is full (do not overfill; leave at least 10% headspace), ensure the cap is tightly secured.

  • Contact your institution's EHS department (or equivalent) to arrange for a waste pickup[8].

  • Provide them with the full chemical name and hazard information. Do not attempt to transport the waste yourself.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper management of this compound waste.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_containment Containment & Segregation cluster_accumulation Accumulation & Pickup Start Waste Generated: This compound Assess_Hazards Assess Hazards (H302, H315, H319, H335) Start->Assess_Hazards PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->PPE Select_Container Select Compatible Container (HDPE, Screw-top) PPE->Select_Container Segregate Is it a pure solid waste? Select_Container->Segregate Mix_No Segregate as Solid Waste. Do NOT mix with acids or liquids. Segregate->Mix_No No Mix_Yes Proceed with Containment Segregate->Mix_Yes Yes Label Label Container Correctly: - Full Chemical Name - CAS Number - Hazards - Date Mix_No->Label Mix_Yes->Label Store Store in designated SAA (Secondary Containment, Lid Closed) Label->Store Pickup Arrange for EHS Pickup Store->Pickup End Disposal Complete Pickup->End

Caption: Disposal workflow for this compound.

Waste Minimization

In line with the principles of green chemistry, minimizing waste at the source is the most effective disposal strategy[8][10].

  • Source Reduction: Order only the quantity of the chemical required for your experiments.

  • Scale Reduction: If possible, reduce the scale of your experiments to generate less waste.

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid ordering duplicates.

By adhering to these detailed procedures, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with institutional and regulatory standards.

References

Comprehensive Safety and Handling Guide for (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as di-Boc-L-lysine or Boc-Lys(Boc)-OH, is a frequently utilized amino acid derivative in peptide synthesis and other biochemical applications. While essential for scientific advancement, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard categories:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4][5]

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust generation, and the duration of exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Standard Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)EN 374To prevent skin contact and subsequent irritation.[6][7][8]
Eyes Safety glasses with side-shields or gogglesEN 166To protect against dust particles and splashes that can cause serious eye irritation.[6][7]
Body Laboratory coatN/ATo protect skin and personal clothing from contamination.[6]
Respiratory Dust mask or respirator (if dust is generated)NIOSH (US) or EN 149 (EU)To prevent inhalation of airborne particles that can cause respiratory tract irritation.[6][8][9]

It is crucial to inspect all PPE before use and to follow proper donning and doffing procedures to avoid cross-contamination.

Safe Handling and Operational Plan

A systematic approach to handling this chemical will minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area.[1][5] A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.[6][10]

  • Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Weighing and Transfer : Conduct weighing and transfer operations in a fume hood or a designated area with local exhaust ventilation to minimize dust dispersion.[6][10] Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6][7] Decontaminate all work surfaces.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don PPE Weigh Weighing/Transfer in Fume Hood Prep->Weigh Proceed to Handling Dissolve Solution Preparation Weigh->Dissolve Wash Wash Hands & Skin Dissolve->Wash Procedure Complete Decon Decontaminate Work Surfaces Wash->Decon

Figure 1. A streamlined workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3][11][12]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2][3][12]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[1][2][3][12]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[7][12]
Spill Evacuate personnel from the area. Wear appropriate PPE. Sweep up the spilled solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[7][8][10]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep the container tightly closed.[6][7][10]

  • Some suppliers recommend refrigeration or storage at 2-8°C for long-term stability.[2][10][13]

Disposal Plan

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[6][10]

  • Waste Characterization : The waste generated should be characterized as hazardous due to its irritant and toxic properties.

  • Containerization : Collect waste material in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the waste through a licensed professional waste disposal service. Do not allow the product to enter drains or the environment.[7][8][10] Contaminated packaging should be disposed of as unused product.[10]

Disposal_Plan Start Waste Generation Characterize Characterize as Hazardous Waste Start->Characterize Containerize Collect in Labeled, Sealed Container Characterize->Containerize Dispose Transfer to Licensed Waste Disposal Service Containerize->Dispose End Proper Disposal Dispose->End

Figure 2. A logical flow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.